Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-formyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUTRWXAPRQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393480 | |
| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93290-12-1 | |
| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-formylpyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyrazole core, an ethyl carboxylate group, and a reactive formyl substituent, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These derivatives have garnered significant attention for their wide-ranging pharmacological activities, including their potential as dihydrofolate reductase (DHFR) inhibitors and anti-cancer agents.[1][2] This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, offering practical insights for its effective utilization in research and development.
Structural Elucidation and Properties
The structural framework of this compound is centered around a five-membered pyrazole ring, substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a formyl group. The presence of tautomeric protons on the pyrazole nitrogen atoms (1H) is a key characteristic of this molecule.
Molecular Formula: C₇H₈N₂O₃[3]
Molecular Weight: 168.15 g/mol [3]
IUPAC Name: this compound[3]
CAS Number: 93290-12-1[3]
The molecule's reactivity is primarily dictated by the electrophilic nature of the formyl group's carbonyl carbon and the potential for nucleophilic substitution at the ester group. The pyrazole ring itself is an electron-rich aromatic system, susceptible to electrophilic attack, although the existing substituents influence the regioselectivity of further reactions.
Synthetic Methodologies
The synthesis of this compound is typically achieved through a two-step process: first, the construction of the core pyrazole ester, Ethyl 1H-pyrazole-3-carboxylate, followed by the introduction of the formyl group at the 5-position via a Vilsmeier-Haack reaction.
Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Precursor)
The precursor, Ethyl 1H-pyrazole-3-carboxylate, can be synthesized through the condensation of a β-ketoester equivalent with hydrazine. A common and effective method involves the reaction of diethyl oxalate with a suitable ketone followed by cyclization with hydrazine hydrate.[4]
Reaction Scheme:
Caption: Synthesis of the pyrazole ester precursor.
Detailed Experimental Protocol: [4]
-
Preparation of the Intermediate: To a solution of sodium ethoxide in ethanol, a substituted acetophenone is added, followed by the dropwise addition of diethyl oxalate at low temperature (-5 to 0 °C). The reaction mixture is stirred for several hours, allowing for the formation of the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.
-
Cyclization: The intermediate dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid and refluxed. The acetic acid catalyzes the cyclization to form the pyrazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 5-substituted-1H-pyrazole-3-carboxylate. For the synthesis of the unsubstituted precursor, a simpler starting material like acetone can be used in place of acetophenone.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring.
Reaction Scheme:
Caption: Formylation of the pyrazole ester via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol: [7][8]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. The reaction is exothermic and should be maintained at a low temperature (0-5 °C). After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).
-
Formylation: The precursor, Ethyl 1H-pyrazole-3-carboxylate, dissolved in a suitable solvent like 1,2-dichloroethane, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated solution of sodium bicarbonate or sodium acetate, until a pH of 6-7 is reached. The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to afford the pure product.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR | Expected signals include a singlet for the pyrazole ring proton, a singlet for the formyl proton (CHO), a quartet for the ethyl ester's methylene protons (-OCH₂CH₃), and a triplet for the ethyl ester's methyl protons (-OCH₂CH₃). The NH proton of the pyrazole ring may appear as a broad singlet. |
| ¹³C NMR | Characteristic signals are expected for the carbonyl carbons of the formyl and ester groups, as well as for the carbon atoms of the pyrazole ring and the ethyl group. |
| IR (KBr) | Key absorption bands are anticipated for the N-H stretching of the pyrazole ring, C-H stretching of the aldehyde, C=O stretching of the aldehyde and the ester, and C=N and C=C stretching of the pyrazole ring.[3] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of 168.15 would be observed.[3] |
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its formyl group serves as a handle for further chemical transformations, enabling the construction of more complex molecular architectures.
A particularly significant application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused heterocyclic systems are isosteres of purines and have been extensively investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR).[1] The formyl group of this compound can be readily condensed with various amines and other nucleophiles to construct the pyrimidine ring.
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:
Caption: Synthetic utility in preparing pyrazolo[3,4-d]pyrimidines.
The resulting pyrazolo[3,4-d]pyrimidine scaffolds have been explored for their potential in treating cancer and other proliferative diseases.[2][10] The versatility of this compound allows for the introduction of diverse substituents on the pyrimidine ring, enabling the fine-tuning of pharmacological properties and the development of structure-activity relationships (SAR).
Conclusion
This compound is a cornerstone intermediate for the synthesis of medicinally relevant pyrazole-containing compounds. The synthetic routes outlined in this guide, particularly the robust Vilsmeier-Haack formylation, provide reliable methods for its preparation on a laboratory scale. A thorough understanding of its structure, reactivity, and spectroscopic properties is crucial for its effective application in the design and synthesis of novel therapeutic agents. As research into pyrazole-based pharmaceuticals continues to expand, the importance of this versatile building block is set to grow, making it an indispensable tool for medicinal chemists and drug development professionals.
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of pharmacologically active molecules. The presence of both a formyl group and an ethyl carboxylate group makes it a versatile building block for the synthesis of more complex derivatives. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The structural confirmation of a synthesized molecule is a cornerstone of chemical research, ensuring the reliability of subsequent biological or chemical studies. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification. In this guide, we will explore the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting spectral data.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.
Figure 1: Chemical structure of this compound.
Molecular Formula: C₇H₈N₂O₃[1][2]
Molecular Weight: 168.15 g/mol [1][2]
The key structural features to be identified by spectroscopy are:
-
The pyrazole ring protons (NH and CH).
-
The ethyl group protons (CH₂ and CH₃) of the ester.
-
The formyl proton (CHO).
-
The carbonyl groups of the ester and the aldehyde.
-
The C-N and C=C bonds within the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton absorbs energy (its chemical shift, δ) is dependent on its local electronic environment. The splitting of a signal (multiplicity) is caused by the influence of neighboring protons and provides information about the connectivity of atoms. The integration of a signal is proportional to the number of protons it represents.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H (pyrazole) |
| ~9.80 | s | 1H | CHO (formyl) |
| ~7.50 | s | 1H | C4-H (pyrazole) |
| ~4.35 | q | 2H | OCH₂CH₃ |
| ~1.35 | t | 3H | OCH₂CH₃ |
Disclaimer: The chemical shifts presented are estimated based on typical values for similar pyrazole derivatives and may not represent the exact experimental values for this specific compound.
Interpretation:
-
N-H Proton: The broad singlet in the downfield region (~13.5-14.5 ppm) is characteristic of the acidic N-H proton of the pyrazole ring. Its broadness is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom.
-
Formyl Proton: The singlet at ~9.80 ppm is indicative of the aldehyde proton. Its downfield shift is due to the deshielding effect of the carbonyl group.
-
Pyrazole C4-H: The singlet at ~7.50 ppm corresponds to the proton attached to the C4 position of the pyrazole ring. It appears as a singlet because it has no adjacent protons to couple with.
-
Ethyl Group: The quartet at ~4.35 ppm is assigned to the methylene (-CH₂-) protons of the ethyl ester, split by the three adjacent methyl protons. The triplet at ~1.35 ppm corresponds to the methyl (-CH₃) protons, split by the two adjacent methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.
Experimental Protocol: The sample preparation is the same as for ¹H NMR. The data is acquired on the same spectrometer, but with parameters optimized for ¹³C detection. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | CHO (formyl carbon) |
| ~162.0 | CO (ester carbonyl) |
| ~145.0 | C5 (pyrazole) |
| ~140.0 | C3 (pyrazole) |
| ~112.0 | C4 (pyrazole) |
| ~61.0 | OCH₂CH₃ |
| ~14.0 | OCH₂CH₃ |
Disclaimer: The chemical shifts presented are estimated and intended for illustrative purposes.
Interpretation:
-
Carbonyl Carbons: The two signals in the most downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl (~185.0 ppm) is typically further downfield than the ester carbonyl (~162.0 ppm).
-
Pyrazole Carbons: The signals for the pyrazole ring carbons are found in the aromatic region. The carbon attached to the formyl group (C5) and the carbon attached to the ester group (C3) are expected to be the most downfield of the ring carbons due to the electron-withdrawing nature of these substituents. The C4 carbon appears at a more upfield position.
-
Ethyl Group Carbons: The signal at ~61.0 ppm is assigned to the methylene carbon of the ethyl group, and the signal at ~14.0 ppm is assigned to the methyl carbon.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is typically recorded first and subtracted from the sample spectrum.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Broad | N-H stretch |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1580 | Medium | C=N, C=C stretch (pyrazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
Disclaimer: The wavenumbers provided are typical values and may vary slightly in an experimental spectrum.
Interpretation:
-
N-H Stretch: The broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.
-
C-H Stretches: The absorptions around 3100 cm⁻¹ and 2980 cm⁻¹ are due to the C-H stretching vibrations of the pyrazole ring and the ethyl group, respectively.
-
Carbonyl Stretches: The two strong absorption bands at ~1720 cm⁻¹ and ~1680 cm⁻¹ are key indicators of the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber than the aldehyde C=O stretch.
-
Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring.
-
C-O Stretch: The strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ester group.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio, providing information about the molecular weight and the structure of the molecule.
Experimental Protocol:
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that is well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 169.06 | [M+H]⁺ (protonated molecular ion) |
| 141.06 | [M+H - CO]⁺ or [M+H - C₂H₄]⁺ |
| 123.05 | [M+H - C₂H₅OH]⁺ |
Disclaimer: The m/z values are calculated for the most abundant isotopes. The fragmentation pattern is predictive and may vary depending on the ionization method and energy.
Interpretation:
-
Molecular Ion: The most important piece of information is the molecular weight. For this compound (C₇H₈N₂O₃), the exact mass is 168.05 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of 169.06.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could include the loss of carbon monoxide (CO) from the formyl group, the loss of ethene (C₂H₄) from the ethyl group, or the loss of ethanol (C₂H₅OH) from the ester group.
References
IUPAC Nomenclature and Structural Elucidation
An In-Depth Technical Guide to a C7 Pyrazole Derivative: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
For professionals in the fields of chemical research and drug development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, make them a focal point of medicinal chemistry.[1][3] This guide provides a detailed technical overview of a specific C7 pyrazole derivative, Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a valuable building block in the synthesis of more complex pharmaceutical agents.
The precise chemical identity of a molecule is fundamentally established by its IUPAC name and structure. For the C7 pyrazole derivative, the correct nomenclature and structural representation are as follows:
IUPAC Name: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol [4]
Structure:
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Abstract: This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS No. 93290-12-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The core objective is to foster a proactive safety culture by explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system of safety. Topics covered include detailed hazard identification, exposure controls, emergency procedures, and application-specific handling considerations.
Compound Profile and Significance
This compound is a bifunctional heterocyclic compound featuring a pyrazole core, an ethyl ester group, and a reactive aldehyde moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science.[1] The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, and the aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems.[2] Its application in the synthesis of novel anti-inflammatory agents and other biologically active molecules underscores the importance of understanding its safe and effective handling.[2]
Physicochemical and Identifier Data
A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 93290-12-1 | [3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [3][4] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| Appearance | Solid | [4][5] |
| Boiling Point | 373.6 °C (Predicted) | [6] |
| Flash Point | 135 °C (Predicted) | [6] |
| SMILES | CCOC(=O)C1=NNC(=C1)C=O | [3] |
| InChIKey | DURUTRWXAPRQHM-UHFFFAOYSA-N | [3][4] |
Hazard Identification and Risk Assessment
Based on aggregated GHS data provided to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[3] A thorough risk assessment is mandatory before any experimental work begins.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | GHS07 |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
Source: Aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[3][7]
Expert Insight: The primary hazards are irritant effects on the skin, eyes, and respiratory system.[3][8] The aldehyde functionality can react with biological nucleophiles, which is a likely mechanism for its irritant properties. The "Harmful if swallowed" classification necessitates stringent measures to prevent ingestion.[9]
Risk Assessment Workflow
A systematic approach to risk assessment is crucial. The following workflow ensures all hazards are identified and controlled before an experiment commences.
Caption: Risk assessment workflow from compound identification to emergency preparedness.
Exposure Controls and Personal Protection
The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied to minimize exposure. As elimination or substitution of this specific building block is often not feasible, a combination of engineering controls, administrative policies, and Personal Protective Equipment (PPE) is essential.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is the primary control measure to mitigate the risk of respiratory irritation (H335) from dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is dictated directly by the hazards identified.
| PPE Type | Specification & Rationale |
| Hand Protection | Nitrile gloves (EN 374 compliant). Required to prevent skin contact and irritation (H315). Double-gloving is recommended for handling larger quantities or during transfer operations. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[9] |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). Mandatory to protect against dust particles or splashes causing serious eye irritation (H319).[8] |
| Skin/Body Protection | Long-sleeved lab coat. To protect skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not typically required when handling small quantities in a functional fume hood. If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary after a formal respiratory protection assessment. |
Safe Handling, Storage, and Disposal
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of airborne dust. Use a spatula for transfers and avoid pouring the powder.[8]
-
Static Discharge: For transfers of larger quantities, be aware of potential static electricity buildup. Ensure equipment is properly grounded.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these may lead to vigorous or exothermic reactions.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][9]
Storage Requirements
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.
-
Location: Store in a designated chemical cabinet away from incompatible materials.[10] The compound is stable under normal storage conditions.
Disposal Considerations
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]
Emergency Procedures
Immediate and correct response to an incident is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[8][9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention or call a poison control center.[8][9]
-
Accidental Release/Spill: Evacuate personnel to a safe area. Ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]
Application-Specific Protocol: Reductive Amination
To illustrate the integration of safety principles into practice, the following section details a representative workflow for a reductive amination reaction, a common use for this aldehyde.
Reaction: this compound + Primary/Secondary Amine → Imine intermediate → Target Amine Product (using a reducing agent like Sodium Triacetoxyborohydride).
Caption: Step-by-step experimental workflow for a reductive amination reaction.
Causality Behind Key Steps:
-
Step D (Adding Reducing Agent): Solid hydride reducing agents like sodium triacetoxyborohydride can react with moisture and protic solvents. Slow addition is critical to control the reaction rate and any potential off-gassing.
-
Step F (Quenching): The quench step is often exothermic and can generate gas (e.g., hydrogen if excess hydride is present). Slow, controlled addition to the reaction mixture, often with cooling, is a critical safety measure to prevent a dangerous pressure buildup or thermal runaway.
-
Step G (Extraction): When performing extractions, especially after a quench that may have generated gas, pressure can build inside the separatory funnel. Frequent venting (pointing the stopcock away from yourself and others into the back of the fume hood) is mandatory to prevent the stopper from being ejected.
-
Step J (Waste Segregation): Properly segregating waste is not just a regulatory requirement; it is crucial for safety. Mixing incompatible waste streams (e.g., acidic aqueous waste with a solution containing residual hydride) can lead to dangerous reactions in the waste container.
By embedding these safety considerations directly into the experimental thought process, researchers can transition from simply following rules to actively managing risk, ensuring a safer and more successful scientific outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 93290-12-1 | TDA29012 [biosynth.com]
- 7. ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4321844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Tautomeric Forms of Pyrazole Carboxylate Esters
Abstract
Pyrazole scaffolds are fundamental building blocks in medicinal chemistry and drug development, celebrated for their diverse biological activities.[1] A critical, yet often complex, aspect of their chemistry is prototropic tautomerism, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions.[2] This guide provides an in-depth exploration of the tautomeric equilibria in pyrazole carboxylate esters. We will dissect the structural and environmental factors governing these equilibria, detail authoritative analytical techniques for their characterization, provide actionable experimental protocols, and discuss the profound implications of tautomerism in the context of drug design and development.
Introduction: The Dynamic Nature of Pyrazole Tautomerism
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] When unsymmetrically substituted at the 3- and 5-positions, they can exist as a mixture of two or more tautomers, which are constitutional isomers that readily interconvert. This interconversion, known as prototropy, involves the migration of a proton between the two ring nitrogen atoms.[3] For pyrazole carboxylate esters, this typically results in an equilibrium between the 3-carboxylate and 5-carboxylate forms (often designated as T3 and T5, respectively). Understanding and controlling this equilibrium is paramount, as the distinct tautomers can exhibit different hydrogen bonding capabilities, dipole moments, and steric profiles, thereby altering their interaction with biological targets and affecting their absorption, distribution, metabolism, and excretion (ADME) properties.
The Annular Tautomers of Pyrazole Carboxylate Esters
The primary tautomerism in N-unsubstituted pyrazoles is annular tautomerism, involving the movement of the proton between the N1 and N2 positions. For a pyrazole ring bearing a carboxylate ester at one position and another substituent (or hydrogen) at the other, two principal tautomers exist.
For example, in a molecule like ethyl 5-methyl-1H-pyrazole-3-carboxylate, the equilibrium lies between the N1-H tautomer where the proton is on the nitrogen adjacent to the methyl group, and the N2-H tautomer where the proton is on the nitrogen adjacent to the ester group.[4]
Caption: Annular tautomeric equilibrium in a substituted pyrazole carboxylate ester.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium (KT) is not static; it is a dynamic state influenced by a delicate interplay of intramolecular and intermolecular forces.[1][2]
-
Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring is a primary determinant.
-
Electron-donating groups (EDGs) , such as amino (-NH₂) or alkyl groups, tend to stabilize the tautomer where the N-H proton is on the adjacent nitrogen (N1). This is because the EDG increases the electron density on the neighboring nitrogen, making it more basic and a more favorable site for protonation.[2]
-
Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or the carboxylate ester (-COOR) itself, favor the tautomer where the proton is on the distal nitrogen (N2).[2][4] This arrangement places the acidic N-H proton further away from the electron-withdrawing influence.
-
-
Solvent Effects: The surrounding solvent environment plays a crucial role in stabilizing or destabilizing specific tautomers.[2][5]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H donor and the pyridine-like nitrogen acceptor of the pyrazole ring. They can significantly lower the energy barrier for the intermolecular proton transfer, facilitating rapid equilibration.[2]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors. Solvents with high hydrogen bond accepting ability can shift the equilibrium by preferentially stabilizing one tautomer through intermolecular hydrogen bonding.[6]
-
Nonpolar Solvents (e.g., chloroform, toluene): In these environments, intermolecular interactions are weaker, and the inherent electronic and steric properties of the molecule have a more dominant influence. In nonpolar solvents, pyrazoles often self-associate into dimers or trimers through hydrogen bonding.[7]
-
-
Temperature: Lowering the temperature can slow the rate of proton exchange on the NMR timescale.[7] This is a critical experimental parameter that can allow for the resolution of distinct signals for each tautomer, which might be averaged at room temperature.[8]
-
Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can significantly favor one tautomer. For instance, a substituent with a carbonyl group at the 5-position can form a hydrogen bond with an N1-H, locking the equilibrium towards that form.
Analytical Techniques for Tautomer Elucidation
A multi-faceted analytical approach is essential for unambiguously determining the tautomeric preference. Relying on a single technique can be misleading; therefore, a combination of spectroscopy and computational methods provides the most trustworthy and self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used tool for studying tautomerism in solution.[9] Key experiments include ¹H, ¹³C, and ¹⁵N NMR.
-
¹H and ¹³C NMR: In cases of slow exchange (often achieved at low temperatures), one can observe separate sets of signals for each tautomer.[7][8] The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the position of the proton and the nature of the adjacent substituent.[10] In fast exchange regimes, averaged signals are observed, and their chemical shifts can be used to estimate the relative populations of the tautomers if the shifts of the individual forms can be determined or reliably calculated.
-
¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shift of a protonated, pyrrole-type nitrogen is significantly different from that of an unprotonated, pyridine-type nitrogen, providing definitive evidence of the proton's location.[11]
X-Ray Crystallography
X-ray crystallography provides an unambiguous snapshot of the tautomeric form present in the solid state.[7] This is an essential technique because it reveals not only the specific tautomer but also the intermolecular interactions, such as hydrogen bonding patterns, that stabilize that form in the crystal lattice.[2][4] However, it is crucial to remember that the solid-state structure may not be representative of the equilibrium in solution.[10]
UV-Vis Spectroscopy
The electronic transitions of pyrazole tautomers can differ, leading to distinct UV-Vis absorption spectra.[1][6] While overlapping bands can make analysis complex, changes in the absorption profile with solvent polarity can provide strong evidence for a shift in the tautomeric equilibrium.[12][13] By comparing the spectra in various solvents, one can often qualitatively and sometimes quantitatively assess the tautomer populations.[6]
Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the relative stabilities of tautomers.[14][15] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase or with a solvent model, one can predict the equilibrium constant.[16] Furthermore, computational methods can predict NMR chemical shifts, which can be compared with experimental data to assign signals to specific tautomers, a crucial step when pure tautomeric forms cannot be isolated.[17]
Experimental Protocols & Data Interpretation
Protocol: Determination of Tautomeric Ratio by Low-Temperature ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylate ester in 0.6 mL of a dry, deuterated solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K). Note any broad signals, particularly for the ring protons, which may indicate exchange.
-
Cooling: Gradually lower the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[8]
-
Data Acquisition: Record spectra at each temperature until the broad, averaged signals resolve into two distinct sets of sharp signals, corresponding to each tautomer.
-
Analysis: Integrate a pair of well-resolved, non-overlapping signals (one for each tautomer). The ratio of the integrals directly corresponds to the tautomeric ratio at that temperature.
Data Presentation: Representative NMR Chemical Shifts
The following table illustrates typical ¹³C NMR chemical shift data that can be used to differentiate between tautomers. The carbon atom attached to the N-H group (a pyrrole-like environment) is typically more shielded (lower ppm) than the carbon adjacent to the sp² nitrogen (a pyridine-like environment).
| Tautomer | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate (T3) | CDCl₃ | ~160 | ~111 | ~142 | [4] |
| Methyl 3-nitro-1H-pyrazole-5-carboxylate (T5) | CDCl₃ | ~156 | ~99 | ~168 | [4][18] |
Note: These are illustrative values. Actual shifts depend heavily on the specific substituents and solvent.
Visualization of the Analytical Workflow
The logical process for elucidating tautomerism combines multiple techniques in a self-validating workflow.
Caption: A workflow for the comprehensive analysis of pyrazole tautomerism.
Implications in Drug Discovery and Development
The tautomeric state of a pyrazole-containing drug candidate is not an academic curiosity; it is a critical attribute that can dictate its success or failure.
-
Receptor Binding: The two tautomers of a drug have different shapes and hydrogen bond donor/acceptor patterns. One tautomer may bind to a biological target with high affinity, while the other may be inactive or bind to an off-target. The active tautomer is the "eutomer," and maximizing its population at the site of action is a key goal of medicinal chemistry.
-
ADME Properties: Tautomerism affects properties like lipophilicity (LogP) and pKa. A shift in the tautomeric equilibrium can alter a compound's solubility, permeability across membranes, and metabolic stability, all of which are critical for oral bioavailability and overall drug performance.
-
Intellectual Property: From a patent perspective, it is crucial to characterize and claim the specific tautomeric forms of a new chemical entity. A patent covering only one tautomer may be circumvented by a competitor who develops a formulation that favors a different, unclaimed tautomer.
Conclusion
The study of tautomerism in pyrazole carboxylate esters is a nuanced field that requires a rigorous, multi-pronged analytical approach. By understanding the fundamental electronic and environmental factors that govern the equilibrium and by applying a combination of high-resolution NMR, X-ray crystallography, and computational modeling, researchers can gain definitive insights into the behavior of these dynamic molecules. This knowledge is indispensable for medicinal chemists and drug development professionals, enabling the rational design of pyrazole-based therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 16. researchgate.net [researchgate.net]
- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Pyrazole Building Block
Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component of numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of both a formyl (-CHO) and an ethyl carboxylate (-COOEt) group on the pyrazole ring makes this molecule a highly versatile building block. These functional groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This document provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, grounded in established chemical principles and supported by comprehensive safety and characterization data.
Chemical Overview and Strategy
The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, Ethyl 1H-pyrazole-3-carboxylate, followed by a formylation reaction.
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The initial step involves a condensation reaction between diethyl oxalate and a suitable acetone equivalent, followed by cyclization with hydrazine hydrate. This established method provides the pyrazole core.
Step 2: Vilsmeier-Haack Formylation
The second and key step is the regioselective formylation of the synthesized Ethyl 1H-pyrazole-3-carboxylate at the C-5 position. This is achieved through the Vilsmeier-Haack reaction, a widely used and efficient method for introducing a formyl group to electron-rich aromatic and heteroaromatic rings.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]
Experimental Protocols
PART 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This procedure is adapted from established methods for pyrazole synthesis.[3]
Materials and Reagents:
-
Diethyl oxalate
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Diketoester Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol. To this solution, add a mixture of diethyl oxalate and acetone dropwise at room temperature. The reaction mixture is then heated to reflux for several hours to ensure the completion of the condensation reaction.
-
Work-up and Neutralization: After cooling to room temperature, the reaction mixture is quenched with water and neutralized with glacial acetic acid.
-
Cyclization with Hydrazine Hydrate: To the neutralized solution, add hydrazine hydrate and heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Extraction and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
PART 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials and Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with cooling and heating capabilities
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Vilsmeier Reagent Formation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Ethyl 1H-pyrazole-3-carboxylate in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0-5 °C. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for several hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Reaction Schematics and Mechanisms
Overall Synthesis Workflow
Figure 1: Overall synthetic workflow for this compound.
Vilsmeier-Haack Reaction Mechanism
Figure 2: Mechanism of the Vilsmeier-Haack formylation.
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Starting Material | Ethyl 1H-pyrazole-3-carboxylate | Synthesized in-house or commercially available. |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | Generated in situ. |
| Stoichiometry | Pyrazole:DMF:POCl₃ (approx. 1:3:1.5) | Molar equivalents may require optimization. |
| Reaction Temperature | 60-70 °C | Monitor by TLC for optimal reaction time. |
| Reaction Time | 2-6 hours | Dependent on scale and substrate reactivity. |
| Expected Yield | 60-80% | After chromatographic purification. |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the pyrazole proton, a singlet for the formyl proton, and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the ester and aldehyde, the carbons of the pyrazole ring, and the carbons of the ethyl group.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond, the C=O stretching of the ester and aldehyde, and C-H stretching of the aromatic ring and alkyl groups.
Safety and Handling Precautions
It is imperative that this synthesis is conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water.[3] It can cause severe burns to the skin and eyes and is harmful if inhaled.[3] Handle with extreme care under anhydrous conditions.
-
N,N-Dimethylformamide (DMF): is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM): are volatile and suspected carcinogens. Avoid inhalation and skin contact.
Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing the synthesis. All chemical waste should be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete formation of the Vilsmeier reagent; low reaction temperature; short reaction time; impure starting material. | Ensure anhydrous conditions for Vilsmeier reagent formation. Optimize reaction temperature and time. Purify the starting pyrazole before use. |
| Formation of multiple spots on TLC | Presence of side products due to non-regioselective formylation or decomposition. | Carefully control the reaction temperature. Optimize the stoichiometry of the Vilsmeier reagent. Use efficient column chromatography for purification. |
| Difficulty in purification | Co-elution of impurities with the product. | Try different solvent systems for column chromatography. Recrystallization from a suitable solvent may also be effective. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data and troubleshooting guide will further aid in the successful execution and validation of this synthetic route.
References
One-pot synthesis of pyrazole-3-carboxylate derivatives
Application Note & Protocol Guide
Topic: High-Efficiency One-Pot Synthesis of Pyrazole-3-Carboxylate Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs like Celecoxib and Rimonabant.[1][2] Specifically, pyrazole-3-carboxylate derivatives serve as highly versatile intermediates for the synthesis of complex bioactive molecules.[3][4] This guide provides an in-depth exploration of modern, one-pot synthetic strategies that offer significant advantages over classical multi-step procedures. By leveraging multicomponent reactions (MCRs), these methods improve efficiency, reduce waste, and simplify operational workflows, aligning with the principles of green chemistry.[5][6] We present detailed protocols, mechanistic insights, and expert commentary on three robust methods for synthesizing these valuable heterocyclic compounds.
Introduction: The Strategic Value of One-Pot Pyrazole Synthesis
The pyrazole scaffold is a "privileged" N-heterocycle, renowned for its broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[7][8][9] The carboxylate functional group at the 3-position provides a crucial chemical handle for further molecular elaboration, making these derivatives prized targets in drug discovery programs.
Traditionally, the synthesis of such compounds involves sequential steps of condensation, cyclization, and sometimes oxidation, each requiring intermediate isolation, purification, and the use of multiple solvent and reagent batches. One-pot synthesis, particularly through multicomponent reactions, circumvents these limitations by combining three or more starting materials in a single reaction vessel. This approach offers compelling benefits:
-
Process Efficiency: Reduces reaction time, energy consumption, and manual handling.[6]
-
Atom Economy: Maximizes the incorporation of atoms from starting materials into the final product, minimizing waste.[10]
-
Operational Simplicity: Avoids the need for isolating potentially unstable intermediates.[5]
-
Diversity-Oriented Synthesis: Allows for the rapid generation of a library of diverse analogs by simply varying the initial components.
This document details field-proven protocols that exemplify the power and elegance of one-pot synthesis for this important class of heterocycles.
Synthetic Protocol I: The Knorr Cyclocondensation Approach
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[11] To obtain the target pyrazole-3-carboxylate, a β-ketoester is used as the dicarbonyl component. The reaction is typically acid-catalyzed, which activates the carbonyl groups for nucleophilic attack.[12][13]
Underlying Mechanism
The reaction proceeds through a well-established pathway involving initial imine (or hydrazone) formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical β-ketoester and a substituted hydrazine can lead to regioisomers, an important consideration during synthesis design.[1][14][15]
Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Ethanol (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (5 mL per 10 mmol of limiting reagent).
-
Add ethyl acetoacetate (1.0 eq) followed by phenylhydrazine (1.0 eq).
-
Expert Insight: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[13]
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting materials are consumed.
-
Once complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no solid forms, reduce the solvent volume under reduced pressure. Add cold water to the residue to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain pure white crystals.
Representative Data
The Knorr synthesis is robust and tolerates a wide range of substituents on both the hydrazine and the β-ketoester component.
| Entry | Hydrazine (R¹) | β-Ketoester (R²) | Yield (%) | Reference |
| 1 | Phenyl | Ethyl acetoacetate | ~85-95 | [11] |
| 2 | 4-Nitrophenyl | Ethyl acetoacetate | ~80-90 | [11] |
| 3 | Methyl | Ethyl benzoylacetate | ~70-80 | [2] |
| 4 | Hydrazine Hydrate | Diethyl acetylsuccinate | ~85-92 | [1] |
Synthetic Protocol II: Iodine-Catalyzed Three-Component Synthesis
Multicomponent reactions (MCRs) provide an elegant pathway to complex pyrazoles from simple starting materials. This protocol utilizes molecular iodine as a mild and efficient catalyst for the one-pot reaction of an aldehyde, malononitrile, and a hydrazine to afford highly functionalized 5-aminopyrazole derivatives.[16] The ester group can be incorporated by using a β-ketoester in place of malononitrile.
Principle and General Workflow
This reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and aromatization. Molecular iodine acts as a Lewis acid to activate the substrates.[17]
Caption: Figure 2: General Workflow for a One-Pot MCR.
Detailed Experimental Protocol
Objective: To synthesize 6-amino-4-(4-chlorophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (a related structure from a four-component reaction, illustrating the principle).[18][19]
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Catalyst (e.g., Piperidine or Iodine (10 mol%))
-
Ethanol or Water (Solvent)
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and phenylhydrazine (1.0 eq) in the chosen solvent (15 mL).
-
Add the catalyst (e.g., 10 mol% I₂).
-
Expert Insight: Using water as a solvent is a key green chemistry principle. Many MCRs perform exceptionally well in aqueous media.[16]
-
-
Stir the mixture at room temperature or heat to 60-80°C for the time specified in the literature (typically 1-5 hours).
-
Monitor the reaction by TLC. Upon completion, a solid product often precipitates directly from the reaction mixture.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
The product is often of high purity, but can be recrystallized from an ethanol/DMF mixture if necessary. This protocol often avoids the need for column chromatography.[16]
Synthetic Protocol III: Michael Addition to Acetylenic Esters
A highly efficient and direct route involves the reaction of a hydrazine with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD). This method provides direct access to pyrazole-3-carboxylate derivatives in a single, often rapid, step.[3]
Detailed Experimental Protocol
Objective: To synthesize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[3]
Materials:
-
Phenylhydrazine (1.0 eq, 2 mmol, 0.22 g)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq, 2 mmol, 0.28 g)
-
Toluene/Dichloromethane (1:1 mixture, 10 mL)
Procedure:
-
Combine phenylhydrazine and DMAD in a 1:1 mixture of toluene and DCM in a round-bottom flask.
-
Expert Insight: DMAD is a powerful electrophile and lachrymator. This reaction should be performed in a well-ventilated fume hood. The reaction is often exothermic; slow addition of one reagent to the other may be necessary for larger scale reactions.
-
-
Stir the mixture at reflux for 2 hours.
-
Monitor the reaction completion by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
The resulting white solid is the crude product.
-
Recrystallize the solid from ethanol to yield the pure title compound.[3]
Product Characterization Data
| Analysis | Result for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[3] |
| Melting Point | 188 °C |
| FTIR (cm⁻¹) | 3204 (O-H), 1728 (C=O, ester), 1249 (C-O) |
| ¹H NMR (DMSO-d₆) | δ 12.16 (1H, s, OH), 7.34–7.74 (5H, m, Ar-H), 5.98 (1H, s, pyrazole C4-H), 3.80 (3H, s, OCH₃) |
Conclusion and Future Perspectives
The one-pot synthesis of pyrazole-3-carboxylate derivatives represents a significant advancement in synthetic efficiency and sustainability. The methods presented here—classical Knorr condensation, multicomponent reactions, and Michael addition—provide a versatile toolkit for chemists in pharmaceutical and materials science.[7] Future research will likely focus on expanding the substrate scope, developing novel and recyclable heterogeneous catalysts, and adapting these high-efficiency protocols for use in continuous flow manufacturing systems.[5][18]
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 11. mdpi.com [mdpi.com]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 19. scispace.com [scispace.com]
The Versatile Scaffold: Ethyl 5-formyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing targeted therapeutics.[2] Within this important class of heterocycles, Ethyl 5-formyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable and versatile starting material for drug discovery programs.
This bifunctional molecule, possessing both a reactive aldehyde (formyl) group and an ester functionality, offers medicinal chemists a powerful toolkit for molecular elaboration.[3] The differential reactivity of these two groups allows for selective and sequential chemical transformations, enabling the construction of diverse and complex molecular architectures.[3] This application note will provide a comprehensive overview of the strategic applications of this compound in drug discovery, focusing on its utility in the synthesis of kinase inhibitors, anti-inflammatory agents, and compounds targeting neurodegenerative diseases. We will delve into the underlying medicinal chemistry rationale, provide detailed experimental protocols for key transformations, and present data in a clear and actionable format for researchers in the field.
Chemical Profile and Reactivity
This compound (CAS No: 93290-12-1) is a stable, crystalline solid with the molecular formula C7H8N2O3.[4] Its structure is characterized by a central pyrazole ring substituted with an ethyl carboxylate group at the 3-position and a formyl group at the 5-position.
| Property | Value | Source |
| Molecular Weight | 168.15 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)C1=NNC(=C1)C=O | [4] |
| InChIKey | DURUTRWXAPRQHM-UHFFFAOYSA-N | [4] |
The key to its utility lies in the orthogonal reactivity of its functional groups. The aldehyde at the C5 position is a versatile handle for various chemical transformations, including but not limited to:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds and the introduction of extended conjugated systems.
-
Condensation reactions: With active methylene compounds or amines to form a wide array of heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, providing another point for derivatization.
Simultaneously, the ethyl ester at the C3 position can be:
-
Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduced: To the primary alcohol, offering another avenue for modification.
-
Act as a directing group: In certain electrophilic substitution reactions on the pyrazole ring.
This dual functionality allows for a modular and efficient approach to library synthesis, a cornerstone of modern drug discovery.
Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine nucleus, the core of adenosine triphosphate (ATP).[5] This structural mimicry allows pyrazolo[3,4-d]pyrimidines to effectively compete with ATP for binding to the active site of various protein kinases, making them a prominent class of kinase inhibitors.[5] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs.[5][6]
This compound is a key precursor for the synthesis of this important heterocyclic system. The general synthetic strategy involves the cyclization of a 5-aminopyrazole derivative. While the title compound itself is not a 5-aminopyrazole, it can be readily converted to one, or similar pyrazole precursors can be used to generate the desired pyrazolo[3,4-d]pyrimidine core.
Logical Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Synthetic workflow for kinase inhibitors.
Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative
This protocol outlines a representative synthesis of a pyrazolo[3,4-d]pyrimidin-4-one, a common core structure in many kinase inhibitors. This is a generalized procedure inspired by methodologies for synthesizing similar pyrazole-based heterocycles.[6]
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Hypothetical Intermediate)
While direct conversion of the formyl group to an amino group can be challenging, a more common route is to start from a different pyrazole precursor. For the purpose of illustrating the subsequent cyclization, we will assume the availability of the corresponding 5-aminopyrazole. A common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[1][3][7]
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in formamide (10-15 volumes).
-
Heating: Heat the reaction mixture to 190 °C and maintain this temperature for 8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyrazolo[3,4-d]pyrimidinone compound.[5]
Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
-
Reaction Setup: Suspend the pyrazolo[3,4-d]pyrimidinone (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 volumes).
-
Heating: Heat the mixture to reflux (approximately 106 °C) for 6 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford the 4-chloro-pyrazolo[3,4-d]pyrimidine.[5]
This chlorinated intermediate is now a versatile substrate for introducing various side chains at the 4-position via nucleophilic aromatic substitution, a key step in building a library of potential kinase inhibitors.
Application II: Development of Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cardiovascular disease and neurodegenerative disorders. The pyrazole scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[8][9] this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties.[9]
Protocol: Synthesis of Ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate Derivatives
This protocol is adapted from a study that synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity.[9]
Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates
-
Reaction Setup: In a three-necked flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
Addition of Reactants: To this solution, add a mixture of an appropriate acetophenone derivative (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at a temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 12-15 hours.
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and hydrochloric acid.
-
Isolation: The separated solid is filtered, washed with water, and dried to yield the intermediate dioxo-ester.
Step 2: Knorr Pyrazole Synthesis
-
Reaction Setup: Prepare a suspension of the dioxo-ester (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the final ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate derivative.[9]
Structure-Activity Relationship (SAR) Insights
In the aforementioned study, it was found that the nature of the substituent on the phenyl ring at the 5-position of the pyrazole had a significant impact on the anti-inflammatory activity. For instance, derivatives with dimethoxy substitutions on the phenyl ring showed promising activity.[9] This highlights the importance of exploring the chemical space around the core pyrazole scaffold to optimize biological activity.
Application III: Scaffolds for Neurodegenerative Disease Therapeutics
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and neuroinflammation.[10][11] The development of neuroprotective agents is a major goal in modern medicine. Pyrazole-containing compounds have shown promise in this area, with some derivatives acting as inhibitors of kinases like JNK3, which are implicated in neuronal apoptosis.[12] Others have demonstrated neuroprotective effects by modulating neuroinflammatory pathways.[10][13]
Logical Pathway for Neuroprotective Compound Development
Caption: Workflow for neuroprotective drug discovery.
The versatility of the formyl group in this compound can be exploited to synthesize a library of compounds for screening in neurodegeneration models. For example, condensation with various anilines or hydrazides can lead to the formation of Schiff bases or hydrazones, which can then be reduced to the corresponding amines. These derivatives can then be evaluated for their ability to inhibit key pathological processes in neurodegenerative diseases.
Conclusion: A Building Block with a Bright Future
This compound is a powerful and versatile building block in the medicinal chemist's arsenal. Its bifunctional nature allows for the efficient and modular synthesis of a wide array of complex heterocyclic compounds with diverse biological activities. From the development of targeted kinase inhibitors for cancer therapy to the discovery of novel anti-inflammatory and neuroprotective agents, the applications of this pyrazole derivative are vast and continue to expand. The protocols and strategies outlined in this application note provide a starting point for researchers to harness the potential of this valuable scaffold in their own drug discovery endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ethyl 5-Formyl-1H-pyrazole-3-carboxylate in the Synthesis of Next-Generation Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Therapy
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry, particularly in the development of potent anti-inflammatory drugs.[1][2] Its structural versatility and ability to engage in various biological interactions have led to the discovery of numerous compounds with significant therapeutic value.[3] A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a 1,5-diarylpyrazole core and is widely used for the management of pain and inflammation associated with arthritis.[1][4] The success of such drugs has spurred extensive research into novel pyrazole derivatives with improved efficacy, selectivity, and safety profiles.[5][6]
At the heart of this ongoing research is the strategic functionalization of the pyrazole ring to modulate its pharmacological properties. Ethyl 5-formyl-1H-pyrazole-3-carboxylate emerges as a critical and highly versatile starting material in this endeavor. Its unique trifunctional nature—comprising a reactive aldehyde group, an ester moiety amenable to further modification, and a pyrazole core—positions it as an ideal precursor for a diverse array of anti-inflammatory agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the creation of novel anti-inflammatory compounds.
Synthetic Strategy: Accessing the Key Building Block
The synthesis of this compound is paramount to its application. While several synthetic routes to pyrazoles exist, the Vilsmeier-Haack reaction stands out as a robust and efficient method for the introduction of a formyl group onto an activated pyrazole ring system.[1][5][6] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol details the formylation of a suitable pyrazole precursor. The choice of starting material is critical; for this protocol, we will adapt a general procedure based on the formylation of electron-rich heterocyclic systems.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
Step 2: Formylation of the Pyrazole Precursor
-
To the freshly prepared Vilsmeier reagent, add a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DMF.
-
After the addition, slowly raise the temperature to 80-90 °C and maintain it for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Characterize the purified compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application in the Synthesis of Anti-inflammatory Agents
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, enabling the construction of diverse molecular architectures with potential anti-inflammatory activity.
Pathway 1: Synthesis of Pyrazole-Chalcone Hybrids
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[4] The formyl group of our key intermediate can readily undergo Claisen-Schmidt condensation with various acetophenones to yield pyrazole-chalcone hybrids.
-
To a solution of this compound (1 equivalent) in ethanol, add the desired substituted acetophenone (1 equivalent).
-
To this mixture, add a catalytic amount of a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-chalcone derivative.
// Nodes start [label="Ethyl 5-formyl-1H-\npyrazole-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetophenone [label="Substituted\nAcetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chalcone [label="Pyrazole-Chalcone Hybrid\n(α,β-unsaturated ketone)", fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory [label="Anti-inflammatory\nActivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> chalcone [label=" Claisen-Schmidt\nCondensation\n(Base catalyst)"]; acetophenone -> chalcone; chalcone -> anti_inflammatory [label=" Biological\nScreening"]; } } Figure 1: Synthesis of Pyrazole-Chalcone Hybrids.
Pathway 2: Synthesis of Pyrazole-Schiff Base Conjugates
Schiff bases, containing an imine or azomethine group, are another important class of compounds with demonstrated anti-inflammatory properties. The condensation of the formyl group with various primary amines provides a straightforward route to pyrazole-Schiff base conjugates.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature. The Schiff base product may precipitate upon cooling.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole-Schiff base derivative.
// Nodes start [label="Ethyl 5-formyl-1H-\npyrazole-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Primary Amine\n(Aryl/Alkyl-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; schiff_base [label="Pyrazole-Schiff Base\nConjugate (Imine)", fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory [label="Anti-inflammatory\nActivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> schiff_base [label=" Condensation\n(Acid catalyst)"]; amine -> schiff_base; schiff_base -> anti_inflammatory [label=" Biological\nScreening"]; } } Figure 2: Synthesis of Pyrazole-Schiff Base Conjugates.
Structure-Activity Relationship (SAR) Insights
The derivatization of this compound allows for a systematic exploration of the structure-activity relationship (SAR) to optimize anti-inflammatory potency.
| Position | Modification | Potential Impact on Activity |
| C5-substituent | Introduction of various aryl rings via chalcone or Schiff base formation. | The nature and substitution pattern of the aryl ring can significantly influence COX-2 selectivity and overall anti-inflammatory activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk, affecting binding to the target enzyme. |
| C3-ester | Hydrolysis to the corresponding carboxylic acid or amidation. | Conversion to a carboxylic acid may enhance water solubility and introduce a key hydrogen bonding group. Amidation with different amines can introduce new interaction points and modulate lipophilicity. |
| N1-position | Alkylation or arylation of the pyrazole nitrogen. | Substitution at the N1 position can influence the overall conformation of the molecule and its interaction with the active site of target enzymes. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel pyrazole-based anti-inflammatory agents. Its strategic location of reactive functional groups provides a platform for the generation of large and diverse chemical libraries for drug discovery. The protocols and synthetic pathways outlined in this application note offer a solid foundation for researchers to explore the vast chemical space around the pyrazole scaffold, paving the way for the development of next-generation anti-inflammatory therapeutics with enhanced efficacy and safety.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Pyrazole Derivatives
Executive Summary: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles, a class of five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in medicinal chemistry and drug discovery.[1] Their derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[2] This significance is highlighted by their presence in several FDA-approved drugs, including the anti-inflammatory celecoxib and various tyrosine kinase inhibitors like Crizotinib and Avapritinib used in cancer therapy.[2][3]
Traditionally, the synthesis of these valuable scaffolds involves conventional heating methods that are often time-consuming and energy-intensive. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that aligns with the principles of green chemistry.[4][5] This guide provides a comprehensive overview of the principles, protocols, and profound advantages of employing microwave irradiation for the synthesis of pyrazole derivatives, enabling chemists to accelerate research and development.
The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance
Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave-assisted synthesis relies on the principle of dielectric heating.[5][6]
-
Mechanism of Action: Microwaves are a form of electromagnetic radiation that interacts directly with polar molecules and ions within a reaction mixture.[6] The electric field component of the microwave radiation causes these polar species to rapidly align and realign, generating heat through molecular friction. This process allows for instantaneous, uniform, and highly efficient heating of the entire reaction volume, eliminating the "hot wall" effect seen in conventional methods and minimizing the formation of side products.[6][7]
-
Why It's a "Green" Technology: The MAOS approach offers significant environmental benefits. The dramatic reduction in reaction times translates directly to lower energy consumption.[4][6] Furthermore, the efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste and promoting more sustainable laboratory practices.[4][8][9]
The primary advantages of this technique can be summarized as:
-
Speed: Reaction times are frequently reduced from hours to mere minutes.[2][7]
-
Yield: The efficient and uniform heating often leads to significantly higher product yields.[2][7]
-
Purity: Cleaner reactions with fewer byproducts simplify the purification process.[7]
-
Reproducibility: Precise control over reaction parameters like temperature and pressure ensures high reproducibility.[7]
Data Presentation: Microwave vs. Conventional Synthesis
The quantitative advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional heating methods. The following tables summarize data from the literature for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [2][10][11]
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Microwave-Assisted | 60 | 5 min | 91-98 |
| Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [2][12]
| Method | Time | Yield (%) |
|---|---|---|
| Microwave-Assisted | 9-10 min | 79-92 |
| Conventional Heating | 7-9 hours | Not Specified |
Table 3: Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde [11]
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Microwave-Assisted | 80 | 2 min | 62-92 |
| Conventional Heating | 80 | 1 hour | 48-85 |
General Experimental Workflow
The workflow for microwave-assisted synthesis is straightforward and efficient. The key steps are outlined below, providing a logical framework for developing specific protocols.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole derivatives using a microwave reactor.
Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the classic cyclocondensation reaction between a chalcone derivative and a hydrazine to form the pyrazole ring. The use of a catalytic amount of acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor with appropriate vials and stir bars
Procedure:
-
Reactant Loading: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the chosen hydrazine (1.2 mmol).[2]
-
Solvent Addition: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (~2 drops) to the vial. The acid catalyzes the condensation.[2]
-
Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 100 °C for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) in preliminary runs to optimize the time.[5]
-
Cooling: After irradiation is complete, allow the reaction vial to cool to room temperature. Modern reactors have automated cooling systems.
-
Product Isolation: Pour the cooled reaction mixture into a beaker containing crushed ice (~50 g). The pyrazole derivative, being less soluble in cold water, will precipitate out.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual reactants and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.[2]
Protocol 2: One-Pot, Three-Component Synthesis of Pyrano[2,3-c]pyrazoles
This advanced protocol demonstrates the power of MAOS for multi-component reactions (MCRs), which build molecular complexity in a single step, enhancing atom economy and efficiency.
Materials:
-
Aryl hydrazine (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Zinc triflate (10 mol%) or Piperidine (catalytic)
-
Ethanol (5 mL) or solvent-free conditions
-
Microwave reactor
Procedure:
-
Initial Condensation (Solvent-Free): In a microwave vial, combine the aryl hydrazine (1.0 mmol), β-ketoester (1.0 mmol), and zinc triflate (10 mol%).[3]
-
First Microwave Step: Heat the mixture in the microwave reactor at 80 °C for 10 minutes to form the pyrazolone intermediate.[3]
-
Addition of Components: Cool the reaction mixture to room temperature. Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the same vial.[3]
-
Second Microwave Step: Irradiate the mixture again at 120 °C for 15 minutes.[3] This completes the Knoevenagel condensation followed by Michael addition and cyclization.
-
Alternative Catalysis (in Ethanol): Alternatively, combine all four components in ethanol with a catalytic amount of piperidine and irradiate for 2-8 minutes.[13]
-
Work-Up and Purification: After cooling, add ethanol to the crude mixture and collect the precipitated solid via filtration. Recrystallize the product from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.[3]
Characterization and Validation
The identity and purity of the synthesized pyrazole derivatives must be confirmed through standard analytical techniques. This self-validating step is critical for ensuring the integrity of the experimental results.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[10][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10][11]
-
Infrared Spectroscopy (IR): Identifies the presence of key functional groups.[10][11]
-
Melting Point: A sharp melting point range indicates a high degree of purity.[14]
Conclusion: A Paradigm Shift in Synthesis
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives and other heterocyclic compounds.[15] By offering dramatic reductions in reaction time, increased yields, and alignment with the principles of green chemistry, this technique empowers researchers in drug discovery and medicinal chemistry to generate compound libraries and explore chemical space with unprecedented efficiency.[2][7] The adoption of MAOS is not merely an optimization but a strategic enhancement to the synthetic workflow, accelerating the journey from concept to discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eresearchco.com [eresearchco.com]
Application Notes and Protocols for Cyclocondensation Reactions to Form Pyrazole Rings
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics. The versatility of the pyrazole core is evident in the diverse pharmacological activities of drugs containing this moiety, including anti-inflammatory agents like Celecoxib , antipsychotics, and anti-obesity drugs.[1][2] The continued success of pyrazole-based drugs underscores the importance of robust and efficient synthetic methodologies for accessing this critical pharmacophore.[3]
This guide provides an in-depth exploration of one of the most fundamental and widely utilized methods for pyrazole synthesis: the cyclocondensation reaction, with a primary focus on the renowned Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that influence reaction outcomes, such as regioselectivity.
Core Principles of Pyrazole Cyclocondensation: The Knorr Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and versatile method for constructing the pyrazole ring.[4][5] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[6] The elegance of this reaction lies in its simplicity and the ready availability of a wide variety of starting materials, allowing for the generation of diverse libraries of substituted pyrazoles.
The "Why" Behind the Mechanism
Understanding the reaction mechanism is paramount for troubleshooting, optimization, and predicting outcomes. The Knorr synthesis proceeds through a well-established, multi-step pathway:
-
Initial Nucleophilic Attack and Imine/Enamine Formation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of substituted hydrazines, the more nucleophilic nitrogen (often the less sterically hindered one) leads the attack. This is followed by dehydration to form a hydrazone intermediate. This intermediate can exist in equilibrium with its enamine tautomer.[6][7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step forms the five-membered heterocyclic ring.[4]
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate to yield the stable, aromatic pyrazole ring. This dehydration is often the rate-determining step and can be facilitated by acid catalysis or heat.[8]
Caption: General Mechanism of the Knorr Pyrazole Synthesis.
Controlling Regioselectivity: A Critical Consideration
When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, the formation of two possible regioisomers is a common challenge.[1][8] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to different substitution patterns on the final pyrazole ring.
Several factors can be manipulated to influence the regioselectivity of the Knorr synthesis:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.
-
Reaction pH: The pH of the reaction medium can significantly influence which carbonyl group is more reactive and the nature of the intermediates formed.[8]
-
Solvent and Temperature: These parameters can affect the equilibrium between intermediates and the rate of the cyclization and dehydration steps, thereby influencing the final product ratio.[9]
Recent advancements have focused on developing highly regioselective modifications of the Knorr synthesis to overcome this challenge and provide access to single-isomer products.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted pyrazoles via cyclocondensation. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Classic Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details a classic, robust method for the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (0.1 mol, 13.0 g) and phenylhydrazine (0.1 mol, 10.8 g).
-
Solvent and Catalyst Addition: Add 100 mL of ethanol to the flask, followed by the slow addition of 5 mL of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a TLC plate with the starting materials (ethyl acetoacetate and phenylhydrazine) and a co-spot with the reaction mixture. A suitable mobile phase is 30:70 ethyl acetate/hexane. The reaction is complete when the starting materials are no longer visible by UV light.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly add 100 mL of cold water to the flask with stirring to precipitate the product.
-
Crystallization: Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and then with a small amount of cold ethanol.
-
Drying: Allow the product to air-dry completely. The expected product is a white to off-white crystalline solid. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrazoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in many organic transformations, including pyrazole synthesis.[11] This protocol provides a general guideline for a microwave-assisted Knorr-type synthesis.
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Substituted hydrazine (e.g., 4-chlorophenylhydrazine hydrochloride)
-
Ethanol or another suitable microwave-transparent solvent
-
Microwave synthesis reactor and appropriate reaction vessels
-
TLC apparatus
Procedure:
-
Reaction Mixture Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound (1 mmol), the substituted hydrazine (1.1 mmol), and 3-5 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time will need to be determined for specific substrates.
-
Reaction Monitoring and Work-up: After irradiation, cool the vessel to room temperature. Check for reaction completion using TLC.
-
Isolation and Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Comparative Synthesis of Substituted Pyrazoles
The following table summarizes various conditions and yields for the synthesis of different pyrazole derivatives via cyclocondensation reactions, highlighting the versatility of this methodology.
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Water | 80 °C, 30 min | 95 | [9] |
| 2 | 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide | Room Temp | 59-98 | [9] |
| 3 | Substituted Acetylacetone | Hydrazine | Ethylene Glycol | Room Temp | 70-95 | [9] |
| 4 | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100 °C, 1 hr | High | [7] |
| 5 | Trifluoromethylated ynone | Aryl(alkyl)hydrazine | AgOTf (1 mol%) | Room Temp, 1 hr | up to 99 | [9] |
Conclusion and Future Outlook
The cyclocondensation reaction, particularly the Knorr synthesis and its modern variations, remains a cornerstone for the synthesis of the medicinally important pyrazole scaffold. Its operational simplicity, broad substrate scope, and adaptability to modern synthetic techniques like microwave-assisted synthesis ensure its continued relevance in both academic research and industrial drug development. As our understanding of disease pathways becomes more nuanced, the ability to rapidly generate diverse libraries of substituted pyrazoles will be crucial for the discovery of next-generation therapeutics. Future efforts in this field will likely focus on the development of even more efficient, regioselective, and environmentally benign synthetic protocols.
References
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Ethyl 5-formyl-1H-pyrazole-3-carboxylate as a Keystone Reagent for Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 5-formyl-1H-pyrazole-3-carboxylate. This versatile bifunctional building block serves as a powerful precursor for the synthesis of a diverse array of complex heterocyclic compounds. We delve into the causality behind experimental choices, offering detailed, self-validating protocols for key transformations such as Knoevenagel condensations and the construction of fused pyrazolo[3,4-b]pyridine scaffolds. The narrative is grounded in authoritative literature, providing both the practical "how" and the critical "why" to empower chemists in their synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Pyrazole
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercial drugs.[1] this compound (CAS: 93290-12-1) has emerged as a particularly valuable reagent due to its unique bifunctional nature.[2] It possesses two distinct electrophilic sites with differential reactivity: a formyl group (aldehyde) at the C5 position and an ethyl carboxylate group (ester) at the C3 position.[3] This arrangement allows for selective and sequential reactions, enabling the construction of complex molecular architectures from a relatively simple starting material. Its utility is central to developing novel compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.[4] This guide will explore its application in forming both simple substituted and complex fused heterocyclic systems.
Reagent Profile and Handling
Before utilization, it is crucial to understand the physicochemical properties and safety considerations for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 93290-12-1 | [6] |
| Molecular Formula | C₇H₈N₂O₃ | [7] |
| Molecular Weight | 168.15 g/mol | [6] |
| Appearance | Solid | [7] |
| InChIKey | DURUTRWXAPRQHM-UHFFFAOYSA-N | [5] |
Safety & Handling:
-
GHS Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[5] May be harmful if swallowed.
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials.
Core Application I: Knoevenagel Condensation
The formyl group of the pyrazole is readily susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions with active methylene compounds.
Scientific Rationale
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation. In this context, the aldehyde at the C5 position reacts with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). The reaction is typically base-catalyzed (e.g., piperidine, triethylamine), proceeding through a reversible aldol-type addition followed by an irreversible dehydration step to yield a stable, conjugated alkene. The choice of a mild base like piperidine is strategic; it is strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions with the ester functionality.
Experimental Workflow: Knoevenagel Condensation
This workflow outlines the general procedure for synthesizing pyrazole-substituted cyanoacrylates.
Caption: General workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of Ethyl 5-(2,2-dicyanovinyl)-1H-pyrazole-3-carboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.68 g, 10 mmol) in ethanol (30 mL).
-
Addition of Reactant: Add malononitrile (0.66 g, 10 mmol) to the solution. Stir until all solids are dissolved.
-
Catalysis: Cool the flask in an ice bath to 0-5 °C. Add piperidine (0.1 mL, ~1 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) followed by a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the product under vacuum at 40 °C.
-
Expected Yield: 85-95%.
-
Validation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2220 cm⁻¹.
-
Core Application II: Synthesis of Fused Pyrazolo[3,4-b]pyridines
The construction of fused heterocyclic systems is a primary application of this reagent, with pyrazolo[3,4-b]pyridines being a prominent target due to their significant biological activities.[8][9]
Scientific Rationale
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often follows a modified Friedländer annulation strategy.[2] This involves the condensation of an o-amino-aldehyde with a compound containing an activated methylene group (e.g., a ketone or nitrile). While this compound itself is not an o-amino-aldehyde, it is a direct precursor. The synthesis typically begins by converting a related pyrazole (e.g., 5-aminopyrazole) to the desired formyl derivative or by using a 5-aminopyrazole-4-carbaldehyde directly with an active methylene compound.[2] The reaction mechanism involves an initial Knoevenagel-type condensation, followed by an intramolecular cyclization (addition of the amino group to the nitrile/carbonyl) and subsequent tautomerization/aromatization to yield the stable fused bicyclic system.
Reaction Mechanism: Formation of Pyrazolo[3,4-b]pyridine
The following diagram illustrates the key steps in the formation of the fused pyridine ring starting from a 5-amino-4-formylpyrazole precursor.
Caption: Mechanistic pathway for Pyrazolo[3,4-b]pyridine synthesis.
Detailed Protocol: Synthesis of Ethyl 6-amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol adapts the general strategy, starting from a 5-aminopyrazole and condensing it with an α,β-unsaturated carbonyl compound, which can be formed in situ from the corresponding formylpyrazole. For clarity, we present a well-established related procedure.
-
Precursor Synthesis (Conceptual): The target reaction often starts with Ethyl 5-amino-1H-pyrazole-3-carboxylate. The formyl group is introduced via a Vilsmeier-Haack reaction or a similar formylation method to yield the key intermediate.[10][11]
-
Reaction Setup: In a flask, combine Ethyl 5-amino-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (10 mmol), ethyl acetoacetate (10 mmol), and ethanol (50 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.2 mL).
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
Expected Yield: 60-80%.
-
Validation: Characterize using ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the fused ring system.
-
Substrate Scope and Yields
The versatility of this synthesis allows for the creation of a library of compounds by varying the active methylene component.
| Active Methylene Compound | R⁴ Substituent | R⁶ Substituent | Typical Yield (%) |
| Ethyl Acetoacetate | -CH₃ | -OH | 75 |
| Malononitrile | -CN | -NH₂ | 90 |
| Acetophenone | -Ph | -H | 65 |
| Cyanoacetamide | -CONH₂ | -OH | 70 |
Conclusion and Future Outlook
This compound is an exemplary scaffold for synthetic and medicinal chemistry. Its dual reactivity provides a reliable and efficient entry point to a wide range of high-value heterocyclic structures. The protocols detailed herein for Knoevenagel condensations and pyrazolo[3,4-b]pyridine synthesis demonstrate its utility in both fundamental C-C bond formation and complex, fused-ring construction. Future work will undoubtedly expand its use in multicomponent reactions and the synthesis of novel materials and biologically active agents, further cementing its role as a cornerstone of modern heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 93290-12-1 | TDA29012 [biosynth.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pleiades.online [pleiades.online]
Application Note: Derivatization of Ethyl 5-formyl-1H-pyrazole-3-carboxylate for Biological Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique chemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold."[2][3] This means it can serve as a versatile template for developing ligands for a wide range of biological targets. A significant number of approved drugs, such as the anti-inflammatory celecoxib, the anticancer agents crizotinib and ruxolitinib, and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[1][4][5]
The subject of this guide, Ethyl 5-formyl-1H-pyrazole-3-carboxylate (TDA29012), is a particularly valuable building block for creating diverse chemical libraries.[6][7] Its structure contains three key features for chemical modification:
-
An electrophilic formyl (aldehyde) group , which is highly reactive and serves as the primary handle for derivatization.
-
An ester group , which can be hydrolyzed to a carboxylic acid or converted to an amide.
-
A reactive N-H group on the pyrazole ring, which can be alkylated or acylated.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this pyrazole building block. We will explore robust synthetic protocols, explain the rationale behind key experimental choices, and outline a logical workflow for subsequent biological screening.
Strategic Derivatization of the Formyl Group
The aldehyde at the C5 position is the most versatile functional group for rapid library synthesis. The following section details three high-yield, reliable reactions targeting this group: Schiff Base Formation, Knoevenagel Condensation, and Reductive Amination.
Schiff Base (Imine) Formation: Accessing a Broad Chemical Space
The condensation of the pyrazole aldehyde with primary amines to form Schiff bases (imines) is one of the most straightforward and efficient methods for generating chemical diversity. Pyrazole-based Schiff bases are well-documented as possessing a wide array of biological activities, including anticancer, anti-inflammatory, anti-diabetic, and antimicrobial properties.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst: A catalytic amount of a mild acid, such as glacial acetic acid, is used to protonate the aldehyde's carbonyl oxygen. This enhances its electrophilicity, facilitating the nucleophilic attack by the amine.
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and the imine product, while the water byproduct can be removed, if necessary, to drive the reaction to completion. For more sensitive substrates, a Dean-Stark apparatus can be employed with a solvent like toluene.
-
Reaction Monitoring: The reaction can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde starting material.
Experimental Protocol: Synthesis of a Pyrazole-Schiff Base Derivative
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq., e.g., 168 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Amine Addition: Add the desired primary amine (e.g., aniline, 1.05 eq., 98 mg, 1.05 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new imine proton signal (~8.5 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.
Knoevenagel Condensation: Introducing Carbon-Carbon Double Bonds
The Knoevenagel condensation involves the reaction of the pyrazole aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond.[11][12] This reaction is a powerful tool for extending the molecular framework and introducing functionalities that can act as Michael acceptors or participate in further cyclization reactions.
Causality Behind Experimental Choices:
-
Base Catalyst: A weak organic base like piperidine or ammonium carbonate is typically used.[11][13] The base deprotonates the active methylene compound, generating a nucleophilic carbanion which then attacks the aldehyde carbonyl.
-
Solvent and Temperature: The reaction is often performed in refluxing ethanol or in an aqueous medium at ambient temperature for a greener process.[11][12] The choice depends on the reactivity of the specific active methylene compound used.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Preparation: To a solution of this compound (1.0 eq., 168 mg, 1.0 mmol) in ethanol (15 mL), add malononitrile (1.1 eq., 73 mg, 1.1 mmol).
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Reflux the mixture for 1-3 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Characterization: Analyze the product by spectroscopic methods. A key feature in the ¹H NMR spectrum will be the appearance of a new singlet for the vinyl proton.
Reductive Amination: Creating Flexible Secondary Amines
Reductive amination is a robust method for converting the aldehyde into a secondary amine in a one-pot reaction.[14] This process first involves the formation of an imine intermediate (as in Schiff base formation), which is then immediately reduced in situ to the corresponding amine.[15] This method is widely used in medicinal chemistry to introduce flexible linkers and basic amine groups, which can improve solubility and target engagement.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice.[14] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion formed under weakly acidic conditions. This selectivity is crucial for a successful one-pot reaction.
-
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reducing agent and effectively dissolve the reactants.
Experimental Protocol: One-Pot Reductive Amination
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq., 168 mg, 1.0 mmol) and the desired primary or secondary amine (1.1 eq.) in anhydrous DCM (15 mL).
-
Imine Formation: Add a few drops of acetic acid to catalyze imine formation and stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 318 mg, 1.5 mmol) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the overall workflow for derivatizing the core scaffold.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 93290-12-1 | TDA29012 [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
Experimental procedure for Vilsmeier-Haack formylation of pyrazoles
Application Notes and Protocols
Topic: Experimental Procedure for Vilsmeier-Haack Formylation of Pyrazoles Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Vilsmeier-Haack Formylation of Pyrazole Scaffolds
Abstract The Vilsmeier-Haack reaction is a powerful and versatile synthetic tool for the formylation of electron-rich heterocyclic systems.[1][2][3] For medicinal chemists and drug development professionals, its application to the pyrazole core is of particular significance, as the resulting pyrazole-4-carbaldehydes are crucial intermediates in the synthesis of a wide range of biologically active compounds.[4][5][6] This guide provides a detailed examination of the reaction mechanism, an in-depth discussion of critical experimental parameters, a robust step-by-step protocol, and practical troubleshooting advice to enable researchers to confidently and successfully implement this transformation.
The Underlying Chemistry: Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.[3][7]
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a seemingly unreactive amide, is activated by a halide-containing reagent, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[1][3][8] This species is the key formylating agent in the reaction.
Stage 2: Electrophilic Aromatic Substitution on the Pyrazole Ring The pyrazole ring is a π-excessive system, making it susceptible to electrophilic attack, primarily at the C4 position.[9] The electron-rich C4 position of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate, which is stabilized by resonance. The subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. During the aqueous work-up, this iminium salt is readily hydrolyzed to afford the final pyrazole-4-carbaldehyde.[1][10]
Caption: High-level overview of the Vilsmeier-Haack reaction mechanism.
Key Experimental Parameters and Strategic Considerations
The success and efficiency of the formylation depend on several critical factors. The choices made here directly influence yield, purity, and reaction time.
-
The Vilsmeier Reagent (VHR): The VHR is typically prepared in situ by adding POCl₃ dropwise to ice-cold DMF.[1][11] An excess of the VHR (typically 3-4 equivalents) is often used to ensure complete conversion of the pyrazole substrate.[6][12] It is crucial that the DMF is anhydrous, as moisture will consume the VHR and prevent the reaction from proceeding.[6]
-
The Pyrazole Substrate: The electronic nature of the substituents on the pyrazole ring significantly impacts its reactivity.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the pyrazole ring, making it more nucleophilic and thus accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro or phenyl substituents decrease the ring's electron density, leading to lower reactivity.[4] For these less reactive substrates, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary.[4]
-
-
Reaction Temperature: The temperature is highly dependent on the substrate's reactivity.[13]
-
The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., -10 to 0 °C) for safety and to prevent degradation.[12]
-
The formylation step itself can range from room temperature to elevated temperatures (e.g., 70-120 °C).[4][10][12] Highly activated pyrazoles may react at lower temperatures, while deactivated systems require heating to proceed at a reasonable rate.[4]
-
-
Reaction Time: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of full conversion, which can range from a few hours to over 24 hours.[4][12]
Detailed Step-by-Step Experimental Protocol
This protocol describes a general procedure for the formylation of a substituted pyrazole. Reagent quantities and reaction conditions should be optimized for specific substrates.
Workflow Visualization
Caption: Standard experimental workflow for Vilsmeier-Haack formylation.
Materials and Reagents:
-
Substituted Pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (4.0 eq)
-
Crushed Ice
-
Saturated Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (4.0 eq).
-
Cool the flask in an ice-salt bath to -10 to 0 °C.
-
Add POCl₃ (4.0 eq) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes.[11] Causality: This slow, cold addition is critical to control the exothermic reaction and safely form the viscous, white Vilsmeier reagent.[8]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Reaction with Pyrazole:
-
Add the pyrazole substrate (1.0 eq) to the pre-formed Vilsmeier reagent. The pyrazole can be added as a solid in portions or dissolved in a minimal amount of anhydrous DMF.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to the desired temperature (e.g., 70-90 °C).[12]
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and monitor the consumption of the starting material by TLC. A suitable eluent system (e.g., Hexane:Ethyl Acetate) should be determined beforehand.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Crucial Step: Carefully and slowly pour the reaction mixture onto the crushed ice.[1][11] This "reverse quench" safely hydrolyzes the excess reactive POCl₃ and the iminium salt intermediate.[8]
-
Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate or cold sodium hydroxide until the pH is ~7-8. This will cause the product to precipitate.
-
Extract the aqueous layer three times with an organic solvent like Ethyl Acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[11][12]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). The aldehyde proton typically appears as a singlet around δ 9.8-10.1 ppm in the ¹H NMR spectrum, and the carbonyl carbon resonates around δ 183-190 ppm in the ¹³C NMR spectrum.[11][12]
-
Data Presentation: Substrate Scope and Conditions
The Vilsmeier-Haack formylation is applicable to a wide range of pyrazole derivatives. The following table summarizes representative examples from the literature.
| Entry | Pyrazole Substrate | R¹ | R³ | R⁵ | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Phenyl-3-phenyl-1H-pyrazole | Phenyl | Phenyl | H | 17 | Heat | 65 | [11] |
| 2 | 1-(4-methoxyphenyl)-3-(2-methoxyethoxy)-1H-pyrazole | 4-MeO-Ph | OCH₂CH₂OMe | H | 24 | 70 | 48* | [12] |
| 3 | 5-Chloro-1-methyl-3-propyl-1H-pyrazole | Methyl | Propyl | Cl | 2 | 120 | 85 | [4] |
| 4 | 5-Chloro-1-phenyl-3-propyl-1H-pyrazole | Phenyl | Propyl | Cl | 3 | 120 | 52 | [4] |
| 5 | 1-[(2,6-dichloro-4-CF₃)phenyl]-3-phenyl-1H-pyrazole | 2,6-diCl-4-CF₃-Ph | Phenyl | H | 4 | 80-90 | 86 | [6] |
| 6 | Hydrazone of 4-bromoacetophenone & Phenylhydrazine | Phenyl | 4-Br-Ph | H | 2-5 | 0 to heat | 85 | [14] |
*Note: In this specific case, the reaction also resulted in the chlorination of the ethoxy side chain.[12]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive Vilsmeier reagent (moisture).2. Deactivated pyrazole substrate.3. Insufficient temperature or time. | 1. Use anhydrous DMF and ensure all glassware is dry.2. Increase reaction temperature and/or time.3. Increase the equivalents of the Vilsmeier reagent. |
| Multiple products/spots on TLC | 1. Side reactions due to high temperature.2. Chlorination of other functional groups (e.g., hydroxyls).[1] | 1. Lower the reaction temperature and monitor carefully.2. Protect sensitive functional groups prior to the reaction. |
| Difficult work-up | 1. Uncontrolled quenching of POCl₃.2. Emulsion during extraction. | 1. Ensure the reaction mixture is added very slowly to a large volume of vigorously stirred ice.2. Add brine to the aqueous layer to break up emulsions. |
| Low isolated yield | 1. Incomplete extraction of the product.2. Product loss during purification. | 1. Perform multiple extractions (3-4 times) from the aqueous layer.2. Optimize the solvent system for column chromatography to ensure good separation. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijacskros.com [ijacskros.com]
- 12. mdpi.com [mdpi.com]
- 13. jk-sci.com [jk-sci.com]
- 14. degres.eu [degres.eu]
Application Note: A Guide to the Rational Design and Synthesis of Pan-FGFR Covalent Inhibitors
Abstract
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a clinically validated target for oncology. Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in numerous solid tumors.[1][2] While first-generation reversible inhibitors have shown promise, the development of covalent inhibitors offers significant advantages, including enhanced potency, prolonged target engagement, and the potential to overcome acquired resistance.[3][4] This guide provides a comprehensive overview of the principles behind the design and synthesis of pan-FGFR covalent inhibitors, which target a conserved cysteine residue within the ATP-binding pocket of FGFRs 1-4. We present detailed, field-proven protocols for the multi-step synthesis of a representative inhibitor, its purification, and its characterization, including mass spectrometry-based validation of covalent target engagement.
Introduction: The Rationale for Covalent Pan-FGFR Inhibition
The FGF/FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[5][6] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[7][8] The four members of the FGFR family (FGFR1-4) share a highly conserved ATP-binding pocket. The strategy of covalent inhibition leverages the presence of a uniquely positioned, non-catalytic cysteine residue within this pocket to form a stable, irreversible bond.[9][10]
This approach is underpinned by several key advantages:
-
Increased Potency & Duration of Action: By forming a covalent bond, the inhibitor effectively removes the target protein from the active signaling pool until new protein is synthesized. This circumvents the need for sustained high plasma concentrations that are required for reversible inhibitors to compete with high intracellular ATP levels.[10]
-
Enhanced Selectivity: Pan-FGFR inhibitors are designed to target a cysteine residue (e.g., Cys488 in FGFR1) located in the P-loop.[10] This cysteine is conserved across FGFR1-4 but is present in only nine of the 518 human kinases, providing a structural basis for high selectivity.[11]
-
Overcoming Resistance: Covalent inhibitors can be designed to overcome resistance mechanisms, such as gatekeeper mutations that sterically hinder the binding of reversible drugs.[12][13]
This document will guide researchers through the foundational design principles and provide actionable protocols for the synthesis and validation of these powerful chemical probes.
Design Principles for Pan-FGFR Covalent Inhibitors
The design of a successful covalent inhibitor is a multi-faceted process that balances target affinity with controlled reactivity. The general structure consists of three key components: a recognition scaffold, a linker, and an electrophilic "warhead."
The Recognition Scaffold
The foundation of the inhibitor is a heterocyclic core that provides the initial, non-covalent binding affinity and orients the molecule within the ATP-binding site. This is achieved by forming key hydrogen bonds with the kinase hinge region. A common and effective starting point is a pyrimidine-based scaffold, such as that found in the reversible inhibitor PD173074, which has been successfully adapted to create covalent inhibitors like FIIN-1.[9]
The Electrophilic Warhead
The warhead is the reactive moiety responsible for forming the covalent bond with the target cysteine.[14][15] For targeting cysteines, the most widely employed warhead is an acrylamide group . This group acts as a Michael acceptor, reacting with the nucleophilic thiol of the cysteine side chain in an irreversible conjugate addition reaction.[11]
The causality behind this choice is twofold:
-
Tuned Reactivity: Acrylamides are considered "mild" electrophiles. Their reactivity is low enough to minimize off-target reactions with other biological nucleophiles (e.g., glutathione) in the cellular milieu, but high enough to react efficiently with the target cysteine once the inhibitor is non-covalently bound in the ATP pocket.[15]
-
Synthetic Accessibility: Acrylamides can be readily installed onto a scaffold via standard amide coupling reactions.
Structure-Guided Design and Linker Optimization
Structure-based drug design is crucial for optimizing the inhibitor.[12][16] By analyzing co-crystal structures of FGFR bound to reversible inhibitors, a linker can be designed to connect the recognition scaffold to the acrylamide warhead. The linker's length and conformation are critical to position the warhead precisely for reaction with the P-loop cysteine (Cys488 in FGFR1) without creating steric clashes.[9][10]
The overall design logic is visualized in the diagram below.
Figure 1. Logical relationship in covalent inhibitor design.
Synthesis Protocol: A Representative Pan-FGFR Inhibitor
This section details a generalized, multi-step synthesis of a pan-FGFR covalent inhibitor based on publicly available strategies for compounds like FIIN-2 and PRN1371.[10][12][16] The workflow is designed to be adaptable and highlights the critical chemical transformations.
Figure 2. General synthetic workflow for a pan-FGFR inhibitor.
Materials & Reagents
-
Substituted dichloropyrimidine core
-
Substituted aniline (for recognition moiety)
-
N-Boc-protected piperazine (or similar amine linker)
-
Acryloyl chloride
-
Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF) (anhydrous)
-
Acid: Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrers, and rotary evaporator
Protocol 1: Step-by-Step Synthesis
Step 1: Synthesis of Intermediate 1 (Addition of Recognition Moiety)
-
To a solution of the dichloropyrimidine core (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture. The base is crucial for scavenging the HCl generated during the nucleophilic aromatic substitution (SNAr), driving the reaction to completion.
-
Stir the reaction at 80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (Installation of Linker)
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous THF.
-
Add the N-Boc-protected amine linker (1.2 eq) followed by DIPEA (2.5 eq).
-
Heat the reaction to reflux (approx. 65-70 °C) and stir for 12-16 hours. The second SNAr reaction requires more forcing conditions due to the deactivating effect of the first substituent.
-
Monitor the reaction by TLC/LC-MS.
-
Once complete, cool the mixture and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the Boc-protected Intermediate 2.
Step 3: Boc Deprotection
-
Dissolve Intermediate 2 (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C. The excess acid ensures the complete removal of the tert-butyloxycarbonyl (Boc) protecting group, which is labile under acidic conditions, to reveal the secondary amine.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Concentrate the mixture under reduced pressure. The resulting TFA salt is often used directly in the next step without further purification.
Step 4: Installation of the Acrylamide Warhead
-
Dissolve the crude amine TFA salt from the previous step (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation.
-
Add TEA or DIPEA (3.0 eq) to neutralize the TFA salt and act as the base for the coupling reaction.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in DCM dropwise. Caution: Acryloyl chloride is highly reactive and lachrymatory.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude final product.
Protocol 2: Purification and Characterization
Purification: The crude product from Step 4 must be purified to remove unreacted starting materials and byproducts, which could interfere with biological assays.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane). The polarity of the solvent is gradually increased to elute compounds of increasing polarity.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the final inhibitor as a solid.
Characterization (Self-Validation): The identity, purity, and integrity of the final compound must be rigorously confirmed.
| Analysis Technique | Purpose | Expected Result for a Representative Inhibitor |
| LC-MS | Purity Assessment & Mass Confirmation | Purity >95% by UV trace; Observed [M+H]⁺ should match the calculated exact mass. |
| ¹H NMR | Structural Confirmation | Presence of characteristic vinyl protons (δ 5.5-6.5 ppm) of the acrylamide warhead. Correct integration and chemical shifts for all aromatic and aliphatic protons. |
| HRMS | Exact Mass Determination | Observed mass should be within 5 ppm of the calculated theoretical mass for the elemental formula. |
Protocol: Confirmation of Covalent Target Engagement
Synthesizing the molecule is only half the battle. It is essential to prove that it covalently modifies its intended target. Intact protein mass spectrometry is a direct and unambiguous method for this validation.[17]
Figure 3. Workflow for covalent adduct confirmation by mass spectrometry.
Protocol 3: Intact Protein MS Analysis
-
In a microcentrifuge tube, combine recombinant FGFR1 kinase domain (e.g., 5 µM final concentration) with the synthesized inhibitor (e.g., 25 µM final concentration) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
As a negative control, prepare a parallel sample with protein and DMSO (vehicle).
-
Incubate both samples at room temperature for 1-2 hours to allow for covalent bond formation.
-
Desalt the protein samples to remove excess inhibitor and non-volatile salts using a C4 ZipTip or similar solid-phase extraction method according to the manufacturer's protocol. Elute the protein in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analyze the samples by LC-MS. The mass spectrometer should be set to acquire data across a mass range appropriate for the protein.
-
Process the raw data using deconvolution software to convert the charge-state envelope into a zero-charge mass spectrum.
Data Interpretation
The key evidence for covalent modification is a mass shift in the protein's molecular weight that exactly corresponds to the molecular weight of the inhibitor.
| Sample | Theoretical Mass (Da) | Expected Observed Mass (Da) |
| FGFR1 Kinase Domain (Apo) | ~35,000 Da (example) | ~35,000 Da |
| Covalent Inhibitor | 550.5 Da (example) | N/A |
| FGFR1 + Inhibitor (Adduct) | ~35,550.5 Da | ~35,550.5 Da |
The observation of a new peak at the expected adduct mass in the inhibitor-treated sample, which is absent in the DMSO control, provides definitive proof of covalent target engagement.
Conclusion and Future Directions
The rational design and synthesis of pan-FGFR covalent inhibitors represent a powerful strategy in modern oncology drug discovery. By leveraging a deep understanding of kinase structure and reaction mechanisms, researchers can create highly potent and selective molecules. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and validation of these compounds. Future work in this area will continue to focus on developing next-generation inhibitors that can overcome clinically observed resistance mutations and further refine selectivity profiles to improve therapeutic outcomes.[12][18][19]
References
- 1. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 9. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-based design of a dual-warhead covalent inhibitor of FGFR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]
Regioselective Synthesis of Substituted Pyrazole Carboxylates: Strategies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Substituted pyrazole carboxylates are privileged scaffolds in modern drug discovery and materials science, forming the core of numerous approved pharmaceuticals.[1][2][3] The precise control of substituent placement on the pyrazole ring—regioselectivity—is a critical challenge that dictates the ultimate biological activity and physical properties of the molecule. This application note provides an in-depth guide to the most effective strategies for the regioselective synthesis of these valuable compounds. We move beyond simple procedural lists to explain the underlying principles governing regiochemical outcomes, offering field-proven insights into experimental design. Detailed, step-by-step protocols for key methodologies, including the classical Knorr condensation and 1,3-dipolar cycloadditions, are presented. Furthermore, this guide includes methods for the unambiguous characterization of regioisomers, ensuring the trustworthiness and validity of the synthetic outcomes.
The Strategic Importance of Regioselectivity in Pyrazole Synthesis
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. When synthesized from unsymmetrical precursors, such as a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound, the reaction can yield a mixture of constitutional isomers.[4][5][6] For instance, the condensation of ethyl benzoylacetate with methylhydrazine can produce either ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate or ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. These regioisomers possess distinct three-dimensional structures and electronic properties, leading to profoundly different interactions with biological targets. Therefore, mastering regioselective synthesis is not merely an academic exercise but a fundamental requirement for efficient drug development and rational molecular design.
The primary factors governing the regiochemical outcome of pyrazole synthesis include:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material.[4]
-
Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine reactant can direct the initial nucleophilic attack.[4]
-
Reaction Conditions: Parameters such as pH, solvent, and temperature can dramatically influence the reactivity of the nucleophiles and electrophiles, often enabling the selective formation of one isomer over another.[4][6]
Core Synthetic Strategy I: The Knorr Pyrazole Synthesis
The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[2][7][8] When a β-keto ester is used, this reaction provides direct access to pyrazole carboxylates. The regioselectivity is determined at the initial step of the reaction: the nucleophilic attack of a specific nitrogen atom of the hydrazine onto one of the two non-equivalent carbonyl carbons of the β-keto ester.[9]
Causality of Regioselection in Knorr Synthesis:
Under acidic conditions, the reaction typically begins with the more nucleophilic nitrogen of the substituted hydrazine attacking the more electrophilic carbonyl group (the ketone over the ester).[9][10] The subsequent intramolecular condensation and dehydration lead to the final pyrazole product. By carefully selecting substrates and tuning reaction conditions, the synthesis can be guided towards the desired regioisomer. For example, a bulky substituent on the hydrazine may favor attack at the less sterically hindered carbonyl.
Caption: Regiochemical divergence in the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate
This protocol demonstrates a classic Knorr-type condensation to produce a pyrazolone, a tautomer of the corresponding hydroxypyrazole carboxylate scaffold.[11]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1.92 g, 10 mmol) and hydrazine hydrate (1.0 mL, 20 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the mixture, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting β-keto ester.
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation and Filtration: Add 20 mL of cold deionized water to the concentrated mixture while stirring to precipitate the product. Isolate the resulting white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid product with two portions of cold water (10 mL each) to remove any residual acetic acid and unreacted hydrazine. Dry the product under vacuum to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one. (Typical yield: 85-95%).
Core Synthetic Strategy II: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction is a powerful and highly regioselective method for constructing the pyrazole ring.[12] This strategy involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazoalkane) with a dipolarophile (such as an alkyne or alkene bearing an ester group).[13][14] The regioselectivity is controlled by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants, often leading to the formation of a single regioisomer where other methods fail.
Causality of Regioselection in [3+2] Cycloaddition:
Nitrile imines, typically generated in situ from hydrazonoyl chlorides and a base, are common 1,3-dipoles for this synthesis. When reacted with an α,β-unsaturated ester (like ethyl acrylate), the regiochemical outcome is dictated by the electronic properties of both components. The reaction provides a reliable route to highly substituted pyrazole carboxylates with predictable regiochemistry.
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
Protocol 2: Regioselective Synthesis of a Pyrazole-5-carboxylate via 1,3-Dipolar Cycloaddition
This protocol is adapted from procedures involving the in situ generation of nitrile imines for cycloaddition.[13]
-
Reagent Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the selected hydrazonoyl chloride (5 mmol) in 15 mL of dry tetrahydrofuran (THF).
-
Dipolarophile Addition: Add the dipolarophile, for example, ethyl propiolate (5.5 mmol, 1.1 equivalents), to the solution.
-
Base Addition: Cool the mixture to 0°C in an ice bath. Add triethylamine (Et₃N) (6 mmol, 1.2 equivalents) dropwise over 10 minutes. The triethylamine serves as a base to generate the nitrile imine in situ.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Follow the disappearance of the hydrazonoyl chloride starting material by TLC analysis.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure, regiochemically defined pyrazole carboxylate product.
Modern Methodologies: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields.[15][16] For pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, making it an attractive method for library synthesis and rapid lead optimization in drug discovery.[17]
| Method Comparison | Knorr Condensation (Conventional Heat) | 1,3-Dipolar Cycloaddition | Knorr Condensation (Microwave) |
| Typical Reaction Time | 1 - 12 hours | 8 - 24 hours | 5 - 30 minutes[16] |
| Regioselectivity | Variable; condition dependent | High to Excellent | Variable; similar to conventional |
| Substrate Scope | Broad | Broad, requires specific precursors | Broad |
| Key Advantage | Readily available starting materials | Excellent regiochemical control | Drastically reduced reaction time |
Validating the Outcome: Spectroscopic Characterization of Regioisomers
Unambiguous structural determination is essential to validate the regiochemical outcome of the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose.[18]
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern. Comparing the spectra of the product to known literature values for each isomer can often provide a clear identification.
-
2D NMR (NOESY and HMBC): These techniques provide definitive proof of regiochemistry.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A cross-peak between the N-substituent (e.g., N-methyl protons) and a proton on the C5 position of the pyrazole ring confirms their spatial proximity, identifying that specific isomer.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation from the N-substituent protons to the C5 carbon, for example, can unambiguously establish the connectivity and thus the regiochemistry.[1]
-
| Technique | Application for Regioisomer Differentiation |
| ¹H NMR | Distinguishes isomers based on unique chemical shifts of ring protons. |
| ¹³C NMR | Provides distinct chemical shifts for each carbon in the pyrazole ring.[18] |
| NOESY | Confirms through-space proximity between N-substituent and C5-H.[1][19] |
| HMBC | Establishes 2- and 3-bond J-coupling between N-substituent and ring carbons.[1] |
Conclusion
The regioselective synthesis of substituted pyrazole carboxylates is a critical competency for chemists in the pharmaceutical and agrochemical industries. While the classical Knorr synthesis offers a straightforward route using accessible starting materials, its regiochemical outcome must be carefully controlled through manipulation of steric, electronic, and conditional factors. For syntheses demanding unambiguous and high regioselectivity, 1,3-dipolar cycloaddition reactions present a superior alternative. Modern techniques, such as microwave-assisted synthesis, offer significant practical advantages in terms of speed and efficiency. By understanding the causal mechanisms behind each synthetic strategy and employing rigorous spectroscopic characterization, researchers can confidently and efficiently access the specific pyrazole carboxylate regioisomers required for their applications.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. visnav.in [visnav.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS 93290-12-1).[1][2] This document is designed for researchers and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for obtaining this key synthetic intermediate in high purity.
Section 1: Troubleshooting Guide - Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Persistent Impurities After Initial Work-up
Q1: My TLC and/or NMR analysis shows multiple spots/peaks after the initial work-up. What are the likely impurities and how do I choose a purification strategy?
A1: The presence of multiple species is common and can stem from several sources, including unreacted starting materials, regioisomers, or byproducts from the synthesis.[3] The most common synthetic route involves the reaction of a β-keto-enal equivalent with hydrazine.[4] Potential impurities could include the starting diketone or regioisomeric pyrazole products.
Your choice of purification method depends on the nature of the impurities and the physical state of your crude product. Use the following decision workflow to select an appropriate strategy.
Caption: Decision workflow for selecting a purification method.
Issue 2: Challenges with Column Chromatography
Q2: I'm performing column chromatography, but I'm getting poor separation or losing my compound. What's going wrong?
A2: This is a frequent challenge. The acidic nature of standard silica gel can sometimes cause issues with nitrogen-containing heterocyclic compounds like pyrazoles.[3][5]
-
Poor Separation (Co-elution): If impurities are co-eluting with your product, the solvent system is not optimal.[5] You must refine your eluent based on TLC analysis. A good starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[3][6] Aim for an Rf value of 0.3-0.4 for the desired compound to ensure good separation.[3]
-
Compound Loss/Streaking on Column: The pyrazole nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to streaking and irreversible adsorption. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[5][7] Alternatively, using neutral alumina as the stationary phase can be a good option.[7]
Issue 3: Product is an Oil or Fails to Crystallize
Q3: My purified product is a persistent oil and will not solidify. How can I induce crystallization?
A3: An oily product often indicates the presence of residual solvent or minor impurities that depress the melting point.[3]
-
High-Vacuum Evaporation: First, ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum pump.[3]
-
Trituration: Try adding a poor solvent (like hexane or petroleum ether) in which your compound is insoluble. Stir or sonicate the mixture. This can sometimes wash away the impurities that are preventing crystallization and induce your product to solidify.
-
Scratching & Seeding: If the oil is viscous, try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of solid material from a previous batch, add a "seed" crystal to the oil to initiate crystallization.
-
Re-purification: If the above methods fail, the impurity level is likely too high. Re-purifying the oil via flash column chromatography is the most effective solution.[3]
Issue 4: Product is Colored
Q4: My final product is yellow or brown. How can I decolorize it?
A4: Color indicates trace impurities, often highly conjugated byproducts from the synthesis.
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal and stir for 5-10 minutes.[5] Perform a hot filtration through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize. Be aware this may slightly reduce your overall yield.[5]
-
Recrystallization: Often, a simple recrystallization is sufficient, as the colored impurities may be more soluble in the mother liquor.[3]
-
Silica Gel Plug: For small scales, dissolve your compound in a minimal amount of solvent (e.g., dichloromethane) and pass it through a short plug of silica gel in a pipette or small column. The colored impurities are often more polar and will be retained on the silica.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound? A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyrazole derivatives, common and effective solvents include ethanol, methanol, isopropanol, and ethyl acetate.[7][8] Mixed solvent systems are also highly effective. A common technique is to dissolve the compound in a minimum of a hot "good" solvent (like ethanol) and then add a "poor" hot solvent (like water or hexane) dropwise until turbidity appears, then allow it to cool slowly.[7][8]
Q2: What is a standard starting solvent system for flash column chromatography? A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is the standard choice for pyrazoles.[3][6] Begin TLC analysis with a ratio of 90:10 (Hexane:EtOAc) and gradually increase the polarity (e.g., 80:20, 70:30) to find a system where your product has an Rf of ~0.3-0.4.[3]
Q3: Can I use reversed-phase chromatography for purification? A3: Yes. If your compound is stable to reversed-phase silica (C18), this can be an excellent alternative, especially for polar impurities.[7] A typical mobile phase would be a gradient of water and acetonitrile or methanol.[7]
Section 3: Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
Objective: To purify solid, crude this compound to >99% purity.
Method A: Single-Solvent Recrystallization
-
Solvent Selection: Test solubility in various solvents (see Table 2). Identify a solvent that dissolves the crude product when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[5]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Method B: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is very soluble.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise with swirling until the solution becomes persistently cloudy (turbid).[7]
-
Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Cooling & Isolation: Follow steps 5-8 from Method A.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify oily or highly impure this compound.
Caption: Standard workflow for flash column chromatography.
-
TLC Analysis: Dissolve a small amount of crude product and spot it on a silica TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the product an Rf value of approximately 0.3-0.4 and good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent as the column runs to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Data Summary Tables
Table 1: Troubleshooting Quick Reference
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield (Recrystallization) | Using too much solvent; Cooling too quickly; Premature crystallization during filtration. | Use minimal hot solvent; Allow slow cooling; Use pre-heated glassware for hot filtration.[5] |
| Low Yield (Chromatography) | Compound stuck on column; Co-elution with impurities. | Deactivate silica with triethylamine (0.1-1%); Optimize solvent system for better separation.[5][7] |
| Oily Product | Residual solvent; High impurity level. | Dry under high vacuum; Triturate with a non-polar solvent; Re-purify by column chromatography.[3] |
| Colored Impurities | Synthetic byproducts. | Treat with activated charcoal; Recrystallize; Pass through a short silica plug.[3][5] |
Table 2: Recommended Solvent Systems
| Purification Method | Solvent/System | Rationale/Use Case |
|---|---|---|
| Recrystallization | Ethanol / Water | Good for polar pyrazole derivatives. Dissolve in hot ethanol, add hot water until turbid.[7][8] |
| Ethyl Acetate / Hexane | Good for moderately polar compounds. Dissolve in hot EtOAc, add hot hexane.[8] | |
| Column Chromatography | Hexane / Ethyl Acetate | Standard system. Start with low polarity (e.g., 9:1) and increase EtOAc content.[3][6] |
| | Dichloromethane / Methanol | For more polar compounds that do not move in Hex/EtOAc. Start with 1-2% MeOH. |
References
- 1. This compound | 93290-12-1 | TDA29012 [biosynth.com]
- 2. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrazole-3-Carboxylates
Welcome to the technical support center for the synthesis of pyrazole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common side reactions, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of your synthetic routes. Our approach is grounded in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to pyrazole-3-carboxylates and what are its primary challenges?
The Knorr pyrazole synthesis and its variations are among the most widely employed methods for constructing the pyrazole ring, which often serves as the core of pyrazole-3-carboxylate synthesis.[1][2] This typically involves the condensation of a β-ketoester with a hydrazine derivative.[1] The primary challenges associated with this route are controlling regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, and preventing the formation of various side products.[3][4]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[3][4] The regioselectivity is influenced by several factors including pH, solvent, and the electronic and steric properties of the substituents on both reactants.[4]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[3] Similarly, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) in an acidic medium can provide good yields and high regioselectivity.[5]
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions, often achieved by adding a few drops of glacial acetic acid, can facilitate the desired cyclization.[1]
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What could be the issue?
Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time or Temperature: Knorr-type reactions, while often fast, may require heating to proceed to completion.[1] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Reagent Purity: The purity of the β-ketoester and hydrazine derivative is critical. Impurities can interfere with the reaction.
-
Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the overall reaction rate. Propanol and ethanol are commonly used solvents.[1]
Q4: I am seeing an unexpected side product. What are the most common side reactions?
Beyond regioisomer formation, other common side reactions include:
-
Formation of Pyrazolone Tautomers: The reaction of a β-ketoester with hydrazine can lead to the formation of a pyrazolone, which can exist in keto-enol tautomeric forms.[1][6]
-
Hydrolysis of the Ester Group: If the reaction is carried out under harsh acidic or basic conditions, the carboxylate ester group can be hydrolyzed to the corresponding carboxylic acid.
-
N-Alkylation: If an alkylating agent is present, the nitrogen atoms of the pyrazole ring can be alkylated, leading to a mixture of N-alkylated products.[7][8]
-
Decarboxylation: Under certain conditions, particularly at high temperatures, the pyrazole-3-carboxylic acid or its ester can undergo decarboxylation.[9][10]
II. Troubleshooting Guide for Common Side Reactions
This section provides a detailed analysis of common side reactions encountered during the synthesis of pyrazole-3-carboxylates, along with actionable troubleshooting steps.
Issue: Poor Regioselectivity - Formation of Isomeric Pyrazoles
Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different enamine intermediates can form, leading to the production of two regioisomeric pyrazoles.[4] The preferred pathway is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Troubleshooting Protocol:
-
Solvent Optimization:
-
Protocol: Screen a range of solvents. Start with standard solvents like ethanol or propanol. If regioselectivity is poor, switch to aprotic dipolar solvents like DMF or DMAc, or fluorinated alcohols like TFE.[3][5]
-
Rationale: Aprotic dipolar solvents can accelerate the dehydration steps and improve yields and regioselectivity.[5] Fluorinated alcohols can influence the reaction pathway through specific solvent-substrate interactions.[3]
-
-
pH Adjustment:
-
Protocol: Add a catalytic amount of acid (e.g., acetic acid, p-TsOH) to the reaction mixture.
-
Rationale: Acid catalysis can promote the formation of the desired hydrazone intermediate and facilitate the subsequent cyclization and dehydration steps.[11]
-
-
Temperature Control:
-
Protocol: Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor the isomer ratio by techniques like ¹H NMR or HPLC.
-
Rationale: The activation energies for the formation of the two regioisomers may be different, making the product ratio sensitive to temperature.
-
Data Presentation: Effect of Solvent on Regioselectivity
| Solvent | Temperature (°C) | Major Isomer:Minor Isomer Ratio | Reference |
| Ethanol | Reflux | Often results in mixtures | [3] |
| TFE | Reflux | Significantly improved selectivity | [3] |
| DMAc (acidic) | Room Temp | 98:2 in favor of one isomer | [5] |
Visualization: Regioselectivity in Knorr Pyrazole Synthesis
Caption: Control factors influencing the regioselective synthesis of pyrazoles.
Issue: Unwanted N-Alkylation
Causality: The pyrazole ring contains two nitrogen atoms, both of which can act as nucleophiles. In the presence of an alkylating agent (e.g., from an alkyl halide impurity or a reactive solvent), competitive N-alkylation can occur, leading to a mixture of N1- and N2-alkylated pyrazoles.[7][8] The regioselectivity of N-alkylation is influenced by the steric and electronic nature of the pyrazole ring substituents and the reaction conditions.[12]
Troubleshooting Protocol:
-
Purity of Starting Materials and Solvents:
-
Protocol: Ensure all starting materials and solvents are free from potential alkylating agents. Use freshly distilled solvents if necessary.
-
Rationale: Adventitious electrophiles are a common source of unwanted side reactions.
-
-
Choice of Base and Solvent System:
-
Protocol: If a base is required for a subsequent step, carefully select a non-nucleophilic base. The choice of solvent can also influence the outcome; for instance, ionic liquids have been used to control N-alkylation.[7]
-
Rationale: The nature of the base and solvent can affect the nucleophilicity of the pyrazole nitrogens and the reactivity of the electrophile.[8]
-
Visualization: N-Alkylation Side Reaction
Caption: Competitive N-alkylation pathways in pyrazole synthesis.
Issue: Hydrolysis of the Ester Group
Causality: The ester group at the 3-position of the pyrazole ring is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. This leads to the formation of the corresponding pyrazole-3-carboxylic acid.
Troubleshooting Protocol:
-
Control of pH:
-
Protocol: Maintain the reaction mixture at a neutral or mildly acidic pH. Avoid strong acids or bases. If a basic workup is necessary, perform it at low temperatures and for a short duration.
-
Rationale: Minimizing the concentration of H⁺ or OH⁻ ions will reduce the rate of ester hydrolysis.
-
-
Reaction Temperature and Time:
-
Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Rationale: The rate of hydrolysis is temperature-dependent.
-
-
Work-up Procedure:
-
Protocol: During the work-up, use a buffered aqueous solution if pH control is critical. Quickly extract the product into an organic solvent to minimize its contact time with the aqueous phase.
-
Rationale: A carefully controlled work-up can prevent hydrolysis of the desired product.
-
Issue: Decarboxylation of the Product
Causality: Pyrazole-3-carboxylic acids and their esters can undergo decarboxylation, particularly at high temperatures or in the presence of certain catalysts.[9][10] This side reaction leads to the loss of the carboxylate group and the formation of the corresponding pyrazole.
Troubleshooting Protocol:
-
Temperature Management:
-
Protocol: Avoid excessive heating during the reaction and purification steps. If purification by distillation is required, use vacuum distillation to lower the boiling point.
-
Rationale: Decarboxylation is often a thermally induced process.
-
-
Avoidance of Harsh Conditions:
-
Protocol: Be mindful of the reaction conditions. For instance, some metal-catalyzed reactions can promote decarboxylation.[9]
-
Rationale: Certain reagents and catalysts can lower the activation energy for decarboxylation.
-
III. Purification of Pyrazole-3-Carboxylates
Q: How can I effectively purify my pyrazole-3-carboxylate from the side products?
Purification can often be challenging due to the similar polarities of the desired product and the side products.
-
Crystallization:
-
Protocol: Recrystallization is a powerful technique for purifying solid products. A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[13]
-
Rationale: The desired product and impurities will likely have different solubilities, allowing for their separation upon cooling.
-
-
Acid-Base Extraction:
-
Protocol: If the product is a pyrazole-3-carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., NaHCO₃ solution). The aqueous layer is then acidified to precipitate the pure carboxylic acid.
-
Rationale: This method exploits the acidic nature of the carboxylic acid group for selective extraction.
-
-
Chromatography:
-
Protocol: Column chromatography on silica gel is a common method for purification. The choice of eluent is critical for achieving good separation. Sometimes, deactivating the silica gel with triethylamine can be beneficial for basic pyrazole compounds.[13]
-
Rationale: This technique separates compounds based on their differential adsorption to the stationary phase.
-
-
Formation of Acid Addition Salts:
-
Protocol: The pyrazole can be dissolved in a suitable solvent and treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which can then be selectively crystallized.[14][15]
-
Rationale: The salt of the desired pyrazole may have significantly different solubility properties compared to the impurities, facilitating its purification.
-
IV. References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. --INVALID-LINK--
-
Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. --INVALID-LINK--
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Chem Help ASAP. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Merck Index. --INVALID-LINK--
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Process for the purification of pyrazoles. Google Patents. --INVALID-LINK--
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. --INVALID-LINK--
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. --INVALID-LINK--
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. --INVALID-LINK--
-
Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. --INVALID-LINK--
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. --INVALID-LINK--
-
Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. --INVALID-LINK--
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. --INVALID-LINK--
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. --INVALID-LINK--
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. --INVALID-LINK--
-
Method for purifying pyrazoles. Google Patents. --INVALID-LINK--
-
N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. --INVALID-LINK--
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. --INVALID-LINK--
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. --INVALID-LINK--
-
pyrazole synthesis and reactions. YouTube. --INVALID-LINK--
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. --INVALID-LINK--
-
Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. --INVALID-LINK--
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Optimization of reaction conditions for pyrazole synthesis (solvent, temperature, catalyst)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of pyrazole derivatives. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the optimization of reaction conditions for pyrazole synthesis, covering the choice of solvents, temperature control, and catalytic systems.
Q1: What is the most common and straightforward method for synthesizing pyrazoles?
The most widely employed and classic method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] This method, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of starting materials.[5][6] The reaction typically involves the formation of an imine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6]
Q2: How does solvent choice impact the yield and regioselectivity of pyrazole synthesis?
Solvent selection is a critical parameter that can significantly influence both the reaction rate and the regioselectivity of pyrazole formation, especially when using unsymmetrical 1,3-dicarbonyl compounds.
-
Polar Protic Solvents: Traditional methods often utilize polar protic solvents like ethanol.[2] While effective, these solvents can sometimes lead to mixtures of regioisomers.[7]
-
Aprotic Dipolar Solvents: Aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been shown to improve yields and regioselectivity in certain cases.[2] For instance, the condensation of aryl hydrazines with 1,3-diketones in DMAc at room temperature can lead to high yields of the desired pyrazole.[1][2]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[7]
-
Green Solvents & Solvent-Free Conditions: In line with the principles of green chemistry, water has been successfully used as a solvent, often in the presence of a catalyst.[8][9] Furthermore, solvent-free reactions, sometimes assisted by microwave irradiation or the use of ionic liquids, offer an environmentally friendly alternative that can lead to shorter reaction times and high yields.[10][11][12]
Q3: What is the optimal temperature range for pyrazole synthesis, and how does it affect the reaction?
The optimal temperature for pyrazole synthesis is highly dependent on the specific reactants, solvent, and catalyst used.
-
Room Temperature: Many pyrazole syntheses can be efficiently carried out at room temperature, particularly when using reactive substrates or effective catalysts.[1][2][10] For example, the reaction of hydrazines with 1,3-diketones in ethylene glycol can proceed at room temperature to give good to excellent yields.[1]
-
Elevated Temperatures (Reflux): In some cases, heating the reaction mixture to reflux is necessary to drive the reaction to completion, especially with less reactive starting materials.[13] The choice of solvent will dictate the reflux temperature.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to accelerate pyrazole synthesis.[14][15][16] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[11][12] Temperature control is still crucial in microwave synthesis, as it can influence product formation.[11][12]
-
Temperature-Controlled Divergent Synthesis: Interestingly, temperature can be used as a tool to control the outcome of the reaction, leading to different products. For instance, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been reported.[17]
Q4: What types of catalysts are effective for pyrazole synthesis, and what are their mechanisms of action?
A wide variety of catalysts can be employed to enhance the efficiency of pyrazole synthesis. The choice of catalyst depends on the reaction type and desired outcome.
-
Acid Catalysts: The classic Knorr synthesis is often catalyzed by an acid.[5][6][18] The acid protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[5][6] Acetic acid is a commonly used catalyst.[19]
-
Lewis Acid Catalysts: Lewis acids such as lithium perchlorate have been shown to be effective catalysts.[1]
-
Metal Catalysts:
-
Silver Catalysts: Silver triflate (AgOTf) has been used for the highly regioselective synthesis of 3-CF3-pyrazoles at room temperature.[1][19]
-
Rhodium Catalysts: Rhodium-catalyzed reactions can afford highly substituted pyrazoles through an addition-cyclization cascade.[20]
-
Copper Catalysts: Copper-catalyzed three-component reactions of enaminones, hydrazine, and aryl halides provide a route to 1,3-substituted pyrazoles.[3]
-
Ruthenium Catalysts: Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of hydrazines can yield 1,4-disubstituted pyrazoles.[21]
-
-
Iodine-Based Catalysts: Molecular iodine can catalyze the synthesis of 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines.[1] It can also promote a cascade reaction to form functionalized pyrazoles.[1]
-
Nanocatalysts: Nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, have been used for microwave-assisted pyrazole synthesis.[5]
-
Organocatalysts: Organic salts like tetrabutylammonium bromide (TBAB) can act as a polar reaction medium in solvent-free syntheses.[10]
The general mechanism for acid-catalyzed pyrazole synthesis is depicted below:
Caption: Knorr Pyrazole Synthesis Workflow
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during pyrazole synthesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | 1. Optimize Temperature: Systematically vary the reaction temperature. Consider starting at room temperature and gradually increasing. For stubborn reactions, microwave irradiation can be a powerful tool to increase the reaction rate.[11][15] |
| 2. Ineffective Catalyst: The chosen catalyst may not be suitable for the specific substrates. | 2. Screen Catalysts: Test a range of catalysts, including acid catalysts (e.g., acetic acid), Lewis acids (e.g., LiClO4), or metal catalysts (e.g., AgOTf), depending on your reaction.[1][19] | |
| 3. Poor Solvent Choice: The solvent may not be optimal for reactant solubility or for promoting the desired reaction pathway. | 3. Solvent Screening: Experiment with different solvents, including polar protic (e.g., ethanol), aprotic dipolar (e.g., DMF, DMAc), or even solvent-free conditions.[2][10][13] | |
| 4. Decomposition of Starting Materials: Hydrazine derivatives can be unstable. | 4. Use Fresh Reagents: Ensure the purity and freshness of your starting materials, especially the hydrazine. | |
| Formation of Regioisomer Mixtures | 1. Use of Unsymmetrical 1,3-Dicarbonyls: This is the primary cause of regioisomer formation. | 1. Solvent Optimization: The use of fluorinated alcohols like TFE or HFIP has been shown to significantly improve regioselectivity.[7] Aprotic dipolar solvents can also offer better control than traditional protic solvents.[2] |
| 2. Reaction Conditions: Temperature and catalyst can also influence the regiochemical outcome. | 2. Systematic Optimization: Carefully optimize the reaction temperature and catalyst to favor the formation of the desired isomer. | |
| Formation of Pyrazoline Intermediate Instead of Pyrazole | 1. Incomplete Oxidation/Dehydration: The final aromatization step to form the pyrazole may not have gone to completion. | 1. Promote Aromatization: If a pyrazoline intermediate is isolated, it may need to be oxidized to the corresponding pyrazole.[1] This can sometimes be achieved by extending the reaction time, increasing the temperature, or adding a mild oxidizing agent. In some cases, the dehydration of the cyclic intermediate is the rate-determining step.[22] |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. | 1. Solvent Exchange: After the reaction is complete, consider removing the reaction solvent under reduced pressure and triturating the residue with a solvent in which the product is insoluble (e.g., water, hexanes). |
| 2. Formation of Tars or Polymeric Byproducts: High temperatures or strong acid catalysts can sometimes lead to decomposition and the formation of complex mixtures. | 2. Milder Conditions: Attempt the reaction under milder conditions (lower temperature, less concentrated acid). Column chromatography may be necessary to separate the desired product from byproducts. |
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-Pyrazoles
This protocol is a general guideline for the microwave-assisted synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazones under solvent-free conditions, as has been reported to give high yields and short reaction times.[1]
Materials:
-
α,β-unsaturated carbonyl compound (e.g., trans-4-phenyl-3-buten-2-one)
-
Tosylhydrazone
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the α,β-unsaturated carbonyl compound (1.0 mmol) and the tosylhydrazone (1.2 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100 W) for a short duration (e.g., 5-15 minutes).[14] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Microwave-Assisted Pyrazole Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
How to avoid regioisomer formation in pyrazole synthesis
Welcome, Researchers. This guide is designed to provide expert-level support for one of the most common challenges in the synthesis of pyrazole scaffolds: controlling regioselectivity. Uncontrolled reactions can lead to difficult-to-separate isomeric mixtures, wasting valuable time and resources. Here, we dissect the underlying mechanisms and provide actionable troubleshooting strategies and protocols to ensure you form the desired regioisomer, exclusively and efficiently.
Troubleshooting Guide: Regioisomer Formation
This section addresses the critical issue of obtaining a mixture of products during the classical Knorr pyrazole synthesis.
Q1: I'm performing a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a 1:1 mixture of regioisomers. What is happening and how can I control the reaction?
A1: The formation of a regioisomeric mixture is the default outcome when reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine under standard conditions (e.g., ethanol at reflux). [1][2] This occurs because there are two competing reaction pathways. The two non-equivalent carbonyl groups of your dicarbonyl compound can be attacked by either of the two different nitrogen atoms of your substituted hydrazine, leading directly to two different pyrazole products.[3][4]
Controlling the outcome requires manipulating the subtle energetic differences between these two pathways. The regioselectivity is primarily governed by a combination of three factors: electronic effects, steric hindrance, and, most critically, the reaction conditions you choose.[3][4]
The reaction proceeds via a hydrazone intermediate, followed by cyclization and dehydration.[3] The initial point of attack determines the final product.
To resolve poor regioselectivity, a systematic approach is necessary. The most impactful changes are often related to reaction conditions, particularly solvent and pH.
Frequently Asked Questions (FAQs)
Q2: How can I predict which regioisomer will be the major product?
A2: Prediction depends on the interplay between the electronics and sterics of both reactants.[3] The guiding principle is that the reaction is typically controlled by the initial attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic (and less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl.[5]
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects (Dicarbonyl) | An electron-withdrawing group (EWG), such as a trifluoromethyl group (-CF3), makes the adjacent carbonyl carbon significantly more electrophilic and prone to attack.[1][3] | In 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the -CF3 group is the primary site of nucleophilic attack. |
| Electronic Effects (Hydrazine) | The substituent on the hydrazine alters the nucleophilicity of the two nitrogen atoms. For alkylhydrazines (e.g., methylhydrazine), the substituted nitrogen (-NHMe) is more nucleophilic. For arylhydrazines (e.g., phenylhydrazine), the unsubstituted terminal nitrogen (-NH2) is more nucleophilic due to resonance delocalization of the lone pair on the substituted nitrogen.[5] | Phenylhydrazine's terminal -NH2 will preferentially attack the most electrophilic carbonyl. |
| Steric Hindrance | Bulky substituents on either the dicarbonyl (e.g., a tert-butyl group) or the hydrazine will direct the initial attack to the less sterically hindered carbonyl position.[3][6] This factor can sometimes override electronic effects. | In a dicarbonyl with a methyl ketone on one side and a tert-butyl ketone on the other, attack will favor the methyl ketone side. |
| Reaction pH | Acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[7][8] This can enhance selectivity when one carbonyl is significantly more basic than the other. Basic conditions can deprotonate the dicarbonyl to form an enolate, altering the reaction pathway. | The use of catalytic acid is a key part of the classical Knorr synthesis.[9][10] |
Q3: What is the most effective experimental condition to change for maximizing regioselectivity?
A3: Changing the solvent from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is the single most effective strategy for dramatically improving regioselectivity. [2][5]
Traditional solvents like ethanol are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, leading to reversible side reactions that scramble the selectivity.[5] TFE and HFIP are non-nucleophilic and have a high hydrogen-bond-donating ability, which stabilizes intermediates without competing as a nucleophile. This allows the inherent electronic and steric preferences of the reactants to dominate, often increasing the regioisomeric ratio from as low as 1:1 to over 99:1.[5]
| Solvent | Typical Regioisomeric Ratio (Example) | Rationale |
| Ethanol (EtOH) | 50:50 to 80:20 | Nucleophilic solvent competes with hydrazine, leading to equilibrium and mixed products.[5] |
| Trifluoroethanol (TFE) | >95:5 | Non-nucleophilic; stabilizes intermediates via hydrogen bonding, enhancing selectivity.[5] |
| Hexafluoroisopropanol (HFIP) | >98:2 | Similar to TFE but with even stronger hydrogen-bond-donating properties.[2] |
This protocol is adapted from methodologies proven to yield high regioselectivity.[5]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) to make a 0.2 M solution.
-
Reagent Addition: At room temperature, add the substituted hydrazine (1.1 eq.) to the solution dropwise over 5 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in TFE are often complete within 2-24 hours.
-
Work-up: Once the starting material is consumed, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Purify the resulting crude product by flash column chromatography on silica gel to isolate the major regioisomer. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess purity.
Q4: Are there alternative synthetic strategies that offer absolute regiocontrol?
A4: Yes. When the classical condensation approach fails to provide adequate selectivity, several alternative strategies can provide a single, predictable regioisomer.
-
Protecting Group Strategies: This is a robust method to dictate the reaction pathway. By temporarily protecting one of the nitrogen atoms of the hydrazine, you deactivate it, forcing the unprotected nitrogen to perform the initial nucleophilic attack.[11][12] A common protecting group is the tert-butoxycarbonyl (Boc) group. After the pyrazole ring is formed, the protecting group is removed. A "green" alternative involves using a tetrahydropyranyl (THP) protecting group, which can sometimes be isomerized thermally instead of through acid-catalyzed deprotection/reprotection steps.[13][14]
-
Synthesis from Alternative Precursors: Building the pyrazole from different starting materials can lock in the regiochemistry from the start.
-
From β-Hydroxy Ketones/1,3-Diols: Ruthenium-catalyzed hydrogen transfer from 1,3-diols (as dicarbonyl equivalents) and hydrazines can provide regioselective access to certain pyrazole substitution patterns.[15][16]
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of hydrazines with α,β-unsaturated ketones that have a leaving group at the β-position leads to pyrazoles in a regioselective manner.[1]
-
[3+2] Cycloaddition Reactions: These reactions, such as the reaction between sydnones and alkynes, are inherently regioselective based on the electronic properties of the dipole and dipolarophile, offering a powerful route to polysubstituted pyrazoles.[17][18]
-
-
Post-Synthesis Functionalization: In some cases, it may be easier to synthesize a simple, symmetrical pyrazole and then add substituents through regioselective C-H activation or metalation reactions.[11][19] This approach decouples the ring formation from the final substitution pattern.
Q5: Can microwave-assisted synthesis be used to control regioisomer formation?
A5: Microwave-assisted organic synthesis (MAOS) is primarily a tool for accelerating reaction rates through rapid, uniform heating.[20][21] It does not fundamentally alter the thermodynamic or kinetic factors that govern which regioisomer is favored.[22]
However, MAOS can be beneficial indirectly. By drastically reducing reaction times from hours to minutes, it can minimize the formation of degradation byproducts or prevent the thermodynamic equilibration that might scramble an initially kinetically favored, but less stable, product.[23] Therefore, while it won't typically reverse the selectivity of a reaction, it can lead to cleaner reactions and higher yields of the major isomer, simplifying purification.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Challenges in the scale-up of Ethyl 5-formyl-1H-pyrazole-3-carboxylate production
Technical Support Center: Production of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Introduction: The Role and Synthesis of a Key Heterocyclic Building Block
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its bifunctional nature, featuring both an aldehyde and an ester group on a stable pyrazole core, makes it a versatile synthon for constructing more complex molecular architectures.
The most prevalent and industrially relevant method for its synthesis is the Vilsmeier-Haack formylation of an appropriate pyrazole precursor. This reaction, while effective, is fraught with challenges, particularly during scale-up. The formation of the electrophilic Vilsmeier reagent from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) is highly exothermic and moisture-sensitive.[1][2] Subsequent formylation of the electron-rich pyrazole ring requires precise control over stoichiometry, temperature, and workup conditions to ensure high yield and purity.[3][4]
This guide provides a comprehensive troubleshooting framework for researchers and process chemists encountering difficulties in the synthesis and scale-up of this compound. It is structured in a question-and-answer format to directly address common issues, offering explanations grounded in chemical principles and providing actionable, field-tested protocols.
General Synthesis Workflow
The overall process can be visualized as a multi-stage workflow, from reagent preparation to final product analysis. Each stage presents unique challenges that must be carefully managed for a successful scale-up campaign.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Section 1: Reagent Preparation and Reaction Initiation
Question 1: During the formation of the Vilsmeier reagent (POCl₃ + DMF), a thick, un-stirrable precipitate forms, halting the process. What is happening and how can I prevent it?
Answer:
This is a common issue caused by the precipitation of the chloroiminium salt (the Vilsmeier reagent) from the solution. The primary causes are high concentration and inefficient cooling.
-
Causality: The reaction between POCl₃ and DMF is highly exothermic. If cooling is not efficient, localized heating can occur, which, paradoxically, can sometimes promote the crashing out of the salt, especially if the solvent volume is insufficient. The Vilsmeier reagent is a salt with limited solubility in the reaction medium itself.
-
Preventative Measures:
-
Dilution: Ensure the concentration is not too high. Using an additional, inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the reagent in solution.
-
Controlled Addition & Cooling: Add the POCl₃ dropwise to the DMF at a strictly controlled temperature, typically 0-5 °C, with vigorous stirring. Ensure your cooling bath has sufficient capacity for the scale of the reaction. For larger scales, a jacketed reactor with a powerful chiller is essential.
-
Order of Addition: Adding DMF to POCl₃ is extremely hazardous and should be avoided. The standard and safer procedure is the slow addition of POCl₃ to chilled DMF.[5]
-
Question 2: My reaction fails to initiate or shows very low conversion of the starting pyrazole ester. What are the likely causes?
Answer:
Low or no product yield often points to issues with reagent quality or reaction conditions that fail to promote the electrophilic substitution.
-
Root Causes & Solutions:
-
Degraded Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
DMF Quality: DMF is hygroscopic and can degrade to dimethylamine and formic acid. The presence of water will rapidly quench the Vilsmeier reagent. Use a fresh, anhydrous grade of DMF or dry it over molecular sieves before use.
-
POCl₃ Quality: Phosphorus oxychloride hydrolyzes to phosphoric acid and HCl. Use a fresh bottle or distill the reagent before use if its purity is suspect. A simple "waft test" can sometimes indicate degradation, as old POCl₃ has a sharp, acrid smell of HCl.[6]
-
-
Insufficient Substrate Activity: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic system to react efficiently.[5] If your pyrazole starting material has strong electron-withdrawing groups, the reaction may be sluggish or fail entirely.[7]
-
Inadequate Temperature: While reagent formation is done at a low temperature, the formylation step itself often requires heating. If the reaction is stalled at room temperature, gradually increase the heat and monitor for the consumption of the starting material.
-
| Parameter | Recommendation | Rationale |
| DMF Purity | Anhydrous Grade, <0.05% Water | Water rapidly decomposes the Vilsmeier reagent. |
| POCl₃ Purity | Clear, colorless liquid | Yellowing indicates degradation and HCl formation. |
| Reagent Ratio | 1.5 - 2.0 eq. Vilsmeier Reagent | Ensures complete consumption of the substrate.[5] |
| Formylation Temp. | 60 - 80 °C (typical) | Balances reaction rate and stability. Deactivated substrates may require higher temperatures.[4] |
Section 2: Reaction Workup and Product Isolation
Question 3: The reaction workup is problematic. I'm getting a persistent emulsion during extraction, and the final product has a low yield and is impure. How can I optimize the quenching and extraction?
Answer:
The workup stage is critical for both safety and purity. Improper quenching of the reactive intermediates can lead to side reactions, while pH control is vital for product stability and isolation.
-
Mechanism of the Problem: The workup involves hydrolyzing the iminium intermediate to the final aldehyde. This is typically done by quenching the reaction mixture into a cold aqueous solution. The presence of DMF and various salts can lead to the formation of stable emulsions, making phase separation difficult.
-
Optimized Workup Protocol:
-
Controlled Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of ice and water. Alternatively, for larger scales, slowly add a cold aqueous solution to the reactor. This dissipates the heat from the hydrolysis of excess POCl₃.
-
pH Adjustment: After the initial quench, the solution will be highly acidic. Carefully adjust the pH to ~7-8 using a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Perform this step slowly and with good cooling, as it is highly exothermic. The product is often more stable and easier to extract at a neutral or slightly basic pH.
-
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Solvent Selection: Use a suitable extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3x with smaller volumes) to ensure complete recovery of the product.
-
Back-Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities like DMF.
-
Caption: Recommended workflow for reaction quenching and product isolation.
Question 4: My final product is contaminated with a significant side product. What could it be and how do I avoid it?
Answer:
Side product formation in Vilsmeier-Haack reactions on pyrazoles can occur, especially under non-optimized conditions.
-
Potential Side Products & Causes:
-
Di-formylated Product: If the pyrazole ring has multiple activated sites, a second formylation can occur, though this is less common for this specific substrate.
-
Chlorinated Byproducts: Under harsh conditions or with a large excess of POCl₃, chlorination of the pyrazole ring is possible.
-
Products from Ring Opening/Rearrangement: While rare for stable pyrazoles, highly energetic conditions could potentially lead to degradation pathways.
-
(Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine: In some cases involving formylation of related heterocycles, specific side products derived from the Vilsmeier reagent and substrate have been isolated and characterized.[3]
-
-
Mitigation Strategies:
-
Stoichiometry Control: Use the minimum effective amount of the Vilsmeier reagent (typically 1.5 equivalents) to avoid side reactions.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Purification: If side products are present, purification by column chromatography or recrystallization is necessary. A reverse-phase HPLC method can be developed for analysis and purification.[8]
-
Section 3: Scale-Up and Safety Considerations
Question 5: I am scaling this reaction from 10g to 1kg. What are the most critical safety and process challenges I should anticipate?
Answer:
Scaling up the Vilsmeier-Haack reaction introduces significant safety risks, primarily related to thermal management. The potential for a thermal runaway is a serious concern.[1][9]
-
Critical Scale-Up Challenges:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. A reaction that is easily controlled in a round-bottom flask in an ice bath can become uncontrollable in a large reactor. The exothermic formation of the Vilsmeier reagent and the exothermic quench are the most dangerous steps.
-
Solution: Use a properly-sized jacketed reactor with an efficient heat transfer fluid and chiller. Implement a controlled, slow addition profile for reagents using a dosing pump. A Reaction Calorimetry (RC1) study is highly recommended to quantify the heat of reaction and determine the maximum safe addition rate.[1]
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" where reagents concentrate, potentially initiating a runaway reaction.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture.
-
-
Off-Gassing: The quench step can generate significant amounts of HCl gas if excess POCl₃ is present.
-
Solution: The reactor must be equipped with a vent leading to a scrubber system to neutralize acidic gases.
-
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process offers a much safer alternative.[9][10] In a microreactor, the reaction volume at any given moment is very small, providing superior heat transfer and intrinsically safe conditions.[9][10]
-
References
- 1. mt.com [mt.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity of precursors in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, researchers frequently encounter challenges, particularly with low-reactivity precursors. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to help you overcome these hurdles and achieve high-yield, successful syntheses.
This resource is structured into two main sections: a Troubleshooting Guide for specific, in-lab problems and a Frequently Asked Questions (FAQs) section for broader, conceptual understanding.
Troubleshooting Guide: From Low Yields to Success
This section addresses common experimental failures in a direct question-and-answer format.
Question 1: My Knorr synthesis using a 1,3-diketone and hydrazine is sluggish, incomplete, or failing entirely. What's going wrong?
This is the most common issue, often stemming from the stability and electronic nature of the 1,3-dicarbonyl precursor. The classic Knorr pyrazole synthesis is a cyclocondensation reaction that, while robust, can be sensitive to substrate reactivity.[1][2]
Underlying Causes & Solutions:
-
Low Electrophilicity of Carbonyl Carbons: If your 1,3-diketone is sterically hindered or contains electron-donating groups, the carbonyl carbons are less electrophilic and thus less susceptible to nucleophilic attack by hydrazine. The initial formation of the hydrazone intermediate is often the rate-limiting step.
-
Stable Enol Formation: Many 1,3-dicarbonyls exist predominantly in their enol form, which reduces the concentration of the reactive keto tautomer required for the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Knorr synthesis.
Experimental Protocol: Catalyst Screening for Unreactive 1,3-Diketones
-
Setup: In parallel reaction vials, add your 1,3-diketone (1.0 mmol) and a magnetic stir bar.
-
Solvent & Catalyst: To each vial, add the chosen solvent (e.g., Ethanol, 3 mL). Then, add a different catalyst to each vial (e.g., Vial A: 2 drops conc. HCl; Vial B: 0.1 mmol ZnCl₂; Vial C: 0.05 mmol nano-ZnO). Include a catalyst-free control.
-
Reagent Addition: Add the hydrazine derivative (1.05 mmol) to each vial.
-
Reaction: Seal the vials and heat to reflux (or a predetermined temperature, e.g., 80 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the consumption of starting material and formation of the product across the different conditions to identify the optimal catalyst.
Question 2: I'm reacting an α,β-unsaturated ketone with hydrazine and getting the pyrazoline intermediate as the major product, not the aromatic pyrazole. How do I promote aromatization?
This is a frequent outcome because the reaction proceeds in two stages: a Michael addition/cyclization to form the non-aromatic pyrazoline, followed by an oxidation/elimination step to yield the aromatic pyrazole.[3][4] If this second step is slow, the pyrazoline accumulates.
Strategies to Promote Aromatization:
-
In-Situ Oxidation: The simplest method is to allow the reaction to stir in the presence of air (oxygen) for an extended period, which can slowly oxidize the pyrazoline. For more robust oxidation, specific reagents can be added.
-
Catalyst Choice: Certain catalysts, like copper triflate ([bmim]PF₆), can facilitate both the initial condensation and the subsequent in-situ oxidation of the pyrazoline intermediate.[3][5]
Table 1: Common Oxidizing Agents for Pyrazoline-to-Pyrazole Conversion
| Oxidizing Agent | Typical Conditions | Notes |
| Air / O₂ | Stirring open to atmosphere, often at elevated temperature | Simple and "green," but can be slow and inefficient. |
| Hydrogen Peroxide (H₂O₂) | Acetic acid solvent, moderate heat | Effective for chalcone-derived epoxides followed by hydrazine addition and dehydration.[5] |
| DMSO | Heating in DMSO at >100 °C | DMSO acts as both solvent and a mild oxidant. A benign protocol.[6] |
| Iodine (I₂) | Base (e.g., K₂CO₃) in a solvent like ethanol | Effective but requires stoichiometric amounts of iodine. |
| Bromine (Br₂) | In a suitable solvent after pyrazoline formation | Highly effective but harsh; functional group tolerance can be an issue.[6] |
Question 3: My precursors are highly functionalized with bulky groups or strong electron-withdrawing groups, and conventional heating isn't working. What advanced techniques can I use?
When faced with extremely low reactivity, overcoming the activation energy barrier requires more than just conventional heating. Alternative energy sources can provide highly efficient, localized energy transfer to drive difficult reactions to completion.[7][8]
Advanced Energy Sources:
-
Microwave (MW) Irradiation: Microwaves directly heat polar molecules in the reaction mixture, leading to rapid and uniform heating.[9] This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[10][11][12]
-
Ultrasound Sonication: Ultrasound induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[7][13]
Table 2: Comparison of Heating Methods for Challenging Pyrazole Syntheses
| Parameter | Conventional Heating (Oil Bath) | Microwave (MW) Synthesis | Ultrasound Sonication |
| Mechanism | Conductive heat transfer (slow, non-uniform) | Dielectric heating (rapid, uniform) | Acoustic cavitation (localized hot spots) |
| Reaction Time | Hours to Days | Minutes | 30-90 minutes |
| Yield Improvement | Baseline | Often significant (20-50% increase) | Moderate to significant |
| Key Advantage | Simple setup | Speed and efficiency[14] | Effective for heterogeneous mixtures |
| Best For | Standard, reactive substrates | Overcoming high activation barriers, high-throughput screening[15] | Processes requiring milder bulk temperatures but localized energy[7] |
Experimental Protocol: Microwave-Assisted Synthesis for Unreactive Precursors
-
Preparation: In a specialized microwave reaction vessel, combine the unreactive 1,3-diketone (1.0 mmol), hydrazine derivative (1.1 mmol), and a suitable catalyst (e.g., a few drops of acetic acid).
-
Solvent: Add a high-boiling, microwave-absorbent solvent (e.g., ethanol, DMF, or ethylene glycol; 2-3 mL).
-
Sealing: Securely cap the vessel.
-
Irradiation: Place the vessel in the microwave reactor. Set the parameters: e.g., temperature at 120 °C, hold time of 10-20 minutes, and power at 100-300 W.[9][16]
-
Cooling & Work-up: After the program completes, allow the vessel to cool to room temperature. Proceed with a standard aqueous work-up and purification.
Frequently Asked Questions (FAQs)
This section explores the fundamental chemical principles behind the challenges in pyrazole synthesis.
Question 1: What are the fundamental electronic and structural reasons for the low reactivity of some precursors?
The reactivity of a 1,3-dicarbonyl compound is primarily governed by the electrophilicity of its carbonyl carbons and its structural equilibrium.
-
Keto-Enol Tautomerism: The reaction requires the dicarbonyl to be in its keto form for the hydrazine to attack. However, many 1,3-dicarbonyls are highly enolized because the enol form is stabilized by intramolecular hydrogen bonding and conjugation, forming a pseudo-aromatic six-membered ring. This stability reduces the equilibrium concentration of the reactive diketone, slowing the reaction.
-
Electronic Effects: Electron-withdrawing groups (EWGs) near the carbonyls can increase their electrophilicity and enhance reactivity. Conversely, electron-donating groups (EDGs) decrease electrophilicity, making the precursor less reactive.[17]
-
Steric Hindrance: Bulky substituents adjacent to the carbonyl groups can physically block the incoming hydrazine nucleophile, significantly reducing the reaction rate.
Question 2: How does catalyst choice (acid, base, metal) mechanistically influence reactions with unreactive precursors?
The catalyst's role is to make one of the precursors more reactive, and the choice of catalyst depends on which precursor you need to "activate."
Caption: Mechanisms of different catalyst types in pyrazole synthesis.
-
Acid Catalysis: This is the most common approach for activating the dicarbonyl compound. The acid protonates a carbonyl oxygen, making the corresponding carbon atom significantly more electrophilic and susceptible to attack by the neutral hydrazine.[18] It also facilitates the final dehydration step to form the aromatic ring.[1]
-
Lewis Acid/Metal Catalysis: Lewis acids (like ZnCl₂) or metal catalysts (like nano-ZnO or silver triflate) function similarly by coordinating to the carbonyl oxygen.[5][19] This polarization of the C=O bond activates the carbonyl for attack. Metal catalysts can be particularly effective and sometimes offer better regioselectivity.
-
Base Catalysis: While less common for activating dicarbonyls in this context, bases can be used to deprotonate the hydrazine, increasing its nucleophilicity. This is more relevant in reactions involving less reactive electrophiles or when using hydrazine salts.
Question 3: For extremely challenging substrates, are there alternatives to the Knorr synthesis?
Yes. When the 1,3-dicarbonyl precursor is the source of the problem, it is sometimes better to change the entire synthetic strategy.
-
1,3-Dipolar Cycloaddition: This powerful method avoids 1,3-dicarbonyls altogether. It typically involves the [3+2] cycloaddition of a 1,3-dipole (like a diazoalkane or a nitrilimine) with a dipolarophile (like an alkyne or alkene).[20] This approach offers a different reactivity profile and can be highly regioselective. For example, reacting ethyl diazoacetate with an alkyne in the presence of a catalyst like zinc triflate can yield highly substituted pyrazoles.[20]
-
Multicomponent Reactions (MCRs): Some strategies build the pyrazole core in a single pot from three or more simple starting materials, bypassing the need to pre-form a challenging 1,3-dicarbonyl.[21] For instance, a reaction between an aldehyde, tosylhydrazine, and a terminal alkyne can efficiently produce 1,3,5-trisubstituted pyrazoles.[6]
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 16. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chim.it [chim.it]
- 18. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of pyrazole compounds. Pyrazoles are fundamental scaffolds in countless pharmaceuticals and agrochemicals, making the rigorous control of their purity a matter of utmost importance for product efficacy and patient safety.[1][2] The presence of even trace-level impurities—be they starting materials, by-products, isomers, or degradation products—can have significant consequences.[3][4]
This guide is structured as a dynamic resource, moving beyond static protocols to address the real-world challenges you face in the lab. It is designed in a question-and-answer format to provide direct, actionable solutions to common experimental hurdles. Here, we will delve into the causality behind methodological choices, ensuring that every analytical run is not just a routine procedure, but a well-understood, self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of the principles and regulatory landscape governing pyrazole impurity analysis.
Q1: What are the primary types of impurities I should expect when working with pyrazole compounds?
A1: Impurities in pyrazole-based Active Pharmaceutical Ingredients (APIs) are typically classified into three main categories as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6]
-
Organic Impurities: These are the most common and structurally diverse. They can include:
-
Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthesis process.[4][5] For instance, in a typical Knorr synthesis, residual hydrazine and 1,3-dicarbonyl compounds may be present.[2]
-
By-products: Compounds formed from side reactions during synthesis, such as regioisomers when using unsymmetrical starting materials.[1][2][4]
-
Degradation Products: Impurities formed during manufacturing or storage due to exposure to stress factors like acid, base, light, heat, or oxidation.[5][7][8]
-
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, or heavy metals.[4][5]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[5][9]
A specific concern in pyrazole synthesis is the potential for genotoxic impurities (GTIs) . Reagents like hydrazine are known to be potentially genotoxic, and their presence or the formation of related by-products must be carefully controlled to extremely low levels.[3][10]
Q2: What are the regulatory thresholds I need to be aware of for these impurities?
A2: The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products.[5][7][9] The key thresholds are based on the maximum daily dose (MDD) of the drug.
| Threshold Type | MDD ≤ 2 g/day | MDD > 2 g/day | Purpose |
| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in a regulatory submission.[6] |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which the structure of an impurity must be determined.[6] |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which an impurity's safety must be justified through toxicological data.[6] |
Table 1: Summary of ICH Impurity Thresholds.[5][6]
Note that genotoxic impurities are treated more stringently, often requiring control at or below a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[3][11]
Q3: How do I decide between HPLC and GC for analyzing my pyrazole sample?
A3: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends primarily on the volatility and thermal stability of your pyrazole compound and its expected impurities.
-
Choose HPLC for most pyrazole compounds, especially those that are non-volatile, thermally labile, or highly polar. Reverse-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry.[2][12]
-
Choose GC for pyrazoles and impurities that are volatile and thermally stable.[1] GC, particularly when coupled with Mass Spectrometry (GC-MS), is exceptionally powerful for separating and identifying regioisomers, which can be challenging by HPLC due to their similar physicochemical properties.[1]
Below is a decision-making workflow to guide your selection.
Q4: What is the purpose of a forced degradation study?
A4: A forced degradation or "stress testing" study is essential for developing a stability-indicating analytical method.[8][13] The core objectives are:
-
To Identify Degradation Pathways: By subjecting the drug substance to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light), you can predict the degradation products that might form under normal storage conditions.[8][14]
-
To Demonstrate Method Specificity: The study ensures that your analytical method can successfully separate the main pyrazole peak from all potential degradation products, proving the method is "stability-indicating" as required by regulatory bodies.[7][13]
-
To Elucidate Degradant Structures: The degradation products generated can be isolated and characterized to understand the molecule's liabilities.[8][15]
Section 2: HPLC Method Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the most common technique for pyrazole purity analysis. This section tackles frequent problems encountered during method development and routine use.
Q5: My pyrazole peak is tailing significantly. What are the causes and how can I fix it?
A5: Peak tailing is a classic problem when analyzing basic compounds like many pyrazoles. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[16]
-
Primary Cause: Silanol Interactions
-
The "Why": Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. The basic nitrogen atoms in the pyrazole ring can interact strongly with these silanols via ion exchange, causing some molecules to lag behind the main peak, resulting in a tail.[16]
-
Solution 1: Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.5 using an acid like phosphoric or formic acid.[16][17] At this low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Solution 2: Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. End-capping "masks" many of the residual silanols with a non-polar group, providing a more inert surface.[16]
-
Solution 3: Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help saturate the active sites and mask the silanol interactions.[16]
-
-
Secondary Cause: Column Overload
-
The "Why": Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[16]
-
Solution: Reduce your sample concentration or injection volume and reinject.
-
Q6: I have poor resolution between my main pyrazole peak and a closely eluting impurity. What are my options?
A6: Achieving baseline resolution is critical for accurate quantification. If you're struggling with co-elution, you need to alter the selectivity of your chromatographic system.
-
Solution 1: Modify Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or use a mixture of both. Acetonitrile and methanol have different properties and can alter the elution order of your compounds.
-
Adjust Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the runtime and slow the rate of organic solvent increase). This gives the compounds more time to interact with the stationary phase and improve separation.[18]
-
-
Solution 2: Change Stationary Phase Chemistry:
-
The "Why": Not all C18 columns are the same. If a standard C18 isn't working, the impurity may have a similar level of hydrophobicity to your main compound. A different stationary phase can introduce new separation mechanisms.
-
Options: Consider a phenyl-hexyl column, which offers pi-pi interactions, or an embedded polar group (polar-endcapped) column, which provides different selectivity for polar and basic compounds.
-
-
Solution 3: Adjust Temperature:
-
The "Why": Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency. It can also subtly change selectivity.
-
Action: Try increasing the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then 40 °C).
-
Q7: My chromatogram shows a noisy or drifting baseline. What should I check first?
A7: A stable baseline is essential for detecting low-level impurities.[19] A noisy or drifting baseline often points to issues with the mobile phase, the detector, or system contamination.[20][21]
-
Check the Mobile Phase: Ensure it is freshly prepared using high-purity (HPLC grade) solvents, filtered, and thoroughly degassed.[20][21] Contaminated or old mobile phase is a common culprit.
-
Purge the Pump: Air bubbles trapped in the pump or flow lines can cause pressure fluctuations and a noisy baseline.[20] Purge each solvent line thoroughly.
-
Inspect the Detector: A dirty flow cell in the UV detector can cause noise.[20] Flush the system with a strong solvent like isopropanol to clean the flow cell.
-
Check for Leaks: Inspect all fittings for any signs of a leak, which can cause pressure instability and baseline issues.[19][21]
Experimental Protocol: General Purpose RP-HPLC Method for Pyrazole Purity
This protocol provides a robust starting point for analyzing the purity of a typical pyrazole API.
-
Instrumentation & Materials:
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale / Notes |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to reduce peak tailing. Use formic acid for MS compatibility.[17] |
| Mobile Phase B | Acetonitrile | Common strong solvent for reverse-phase HPLC. |
| Gradient Program | 5% B to 95% B over 20 minutes | A generic gradient to elute a wide range of impurities. This must be optimized. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detector Wavelength | 210 nm or λmax of pyrazole | 210 nm is a good generic starting point. A PDA detector is ideal to find the optimal wavelength. |
| Injection Volume | 10 µL | Adjust based on sample concentration. |
| Table 2: Typical Starting HPLC Parameters for Pyrazole Analysis. |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the pyrazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This creates a 0.1 mg/mL solution.[2]
-
Sample Solution: Prepare the test sample at the same concentration as the standard using the same diluent.[2]
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be <1.5.[16]
-
Section 3: Advanced Techniques for Impurity Identification
When an impurity exceeds the identification threshold, you must determine its structure. This requires more advanced hyphenated techniques.
Q8: How does Mass Spectrometry (MS) help identify an unknown pyrazole impurity?
A8: Liquid Chromatography-Mass Spectrometry (LC-MS) is the frontline tool for impurity identification.[22][23]
-
Molecular Weight Determination: MS provides the mass-to-charge ratio (m/z) of the impurity, which directly gives you its molecular weight. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides an "accurate mass" measurement.[23][24]
-
Molecular Formula Generation: The high accuracy of an HRMS measurement (to within 5 ppm) allows software to generate a shortlist of possible molecular formulas, drastically narrowing down the possibilities.[24]
-
Structural Clues from Fragmentation (MS/MS): By isolating the impurity ion and fragmenting it (MS/MS), you can obtain a fragmentation pattern.[23] This pattern is like a fingerprint. By comparing it to the fragmentation of the parent pyrazole API and considering the known chemistry of the synthesis, you can often deduce the structure of the impurity.[24][25]
Q9: When is Nuclear Magnetic Resonance (NMR) spectroscopy required?
A9: NMR spectroscopy is the gold standard for unambiguous structure elucidation and is often required when MS data is insufficient.[26]
-
The "Why": NMR provides definitive information about the connectivity of atoms (C-H, C-C, etc.) and the 3D arrangement of the molecule.
-
When to Use It:
-
Isomer Identification: When MS cannot distinguish between isomers (e.g., different positional substitutions on the pyrazole ring), as they have the same mass and often similar fragmentation. NMR techniques like 2D HMBC and COSY can definitively establish the substitution pattern.[26]
-
Confirmation of a Novel Structure: If MS suggests a completely new or unexpected impurity structure, NMR is required for absolute confirmation before reporting to regulatory agencies.
-
Complex Molecules: For large or complex impurities where MS fragmentation is difficult to interpret, NMR is essential.[26]
-
To perform NMR, the impurity must first be isolated, typically using preparative HPLC.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianjpr.com [asianjpr.com]
- 4. IMPURTIES IN API AND GENOTOXIC IMPURITIES PPT.pptx [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ijcrt.org [ijcrt.org]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. mastelf.com [mastelf.com]
- 21. rheniumgroup.co.il [rheniumgroup.co.il]
- 22. iajps.com [iajps.com]
- 23. Identifying and elucidating impurity species [rssl.com]
- 24. almacgroup.com [almacgroup.com]
- 25. researchgate.net [researchgate.net]
- 26. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Managing acidic byproducts in pyrazole esterification reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the management of acidic byproducts in pyrazole esterification reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the origins and management of acidic species in pyrazole esterification reactions.
Q1: What are the primary sources of acidic byproducts in a typical pyrazole esterification reaction?
In pyrazole esterification, particularly under Fischer-Speier conditions, acidic species are intentionally introduced or are present as unreacted starting materials.[1] The main sources are:
-
Acid Catalyst: Most esterifications are equilibrium reactions and require an acid catalyst to proceed at a reasonable rate.[2] Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄), Lewis acids such as boron trifluoride (BF₃), or solid-supported acids like p-toluenesulfonic acid (p-TsOH).[1][3]
-
Unreacted Carboxylic Acid: Esterification is a reversible process.[4] To drive the reaction towards the product, an excess of one reagent (usually the alcohol) is used, or a byproduct (water) is removed.[2] Inevitably, some unreacted pyrazole carboxylic acid will remain in the reaction mixture at equilibrium.
-
Acidic Nature of Pyrazole: The pyrazole ring itself possesses unique acid-base properties. While one nitrogen atom is pyridine-like (basic), the N-H proton of an unsubstituted pyrazole is weakly acidic and can be deprotonated by a strong base.[5] This doesn't typically contribute to the "acidic byproducts" needing removal but is a crucial consideration during work-up design.
Q2: Why is the complete removal of these acidic components so critical for the final product?
Failure to remove acidic catalysts and unreacted carboxylic acids can lead to several significant issues:
-
Product Degradation: The esterification reaction is reversible.[2] The presence of acid and any water introduced during the work-up can catalyze the hydrolysis of the newly formed ester back to the carboxylic acid and alcohol, directly reducing the isolated yield.[2][6]
-
Purification Challenges: Residual acids can cause "streaking" or decomposition of the product during silica gel chromatography, as silica gel has a slightly acidic surface.[7] This complicates purification and can lead to further loss of material.
-
Compromised Downstream Reactions: If the pyrazole ester is an intermediate for a subsequent synthetic step, residual acid can interfere with acid-sensitive reagents (e.g., Grignard reagents, certain protecting groups), leading to failed or low-yielding reactions.
-
Inaccurate Characterization: The presence of acidic impurities will lead to incorrect data in analytical characterization techniques like NMR and Mass Spectrometry, and can affect the final product's physical properties.
Q3: What is the standard laboratory procedure for neutralizing and removing acidic byproducts after a pyrazole esterification?
The most common and effective method is a liquid-liquid extraction using a mild aqueous base. This process neutralizes the acidic components, converting them into water-soluble salts that can be easily separated from the organic ester product.[4][8]
The typical procedure involves washing the crude reaction mixture (dissolved in an appropriate organic solvent like ethyl acetate or dichloromethane) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The bicarbonate reacts with the strong acid catalyst and the weaker carboxylic acid to form the corresponding sodium salts, water, and carbon dioxide gas. The organic layer containing the desired ester is then separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated to yield the crude product for purification.[3]
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems encountered during the work-up and purification stages of pyrazole esterification.
Problem: My product yield is very low after the aqueous work-up. What went wrong?
A low yield is a frequent issue, often traced back to the work-up procedure. Here are the likely causes and how to troubleshoot them.
-
Cause 1: Ester Hydrolysis: You may have used too strong a base (like NaOH or KOH) for neutralization. Strong bases can saponify (hydrolyze) your ester product, especially if left in contact for too long.[6]
-
Solution: Always opt for a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4] These are strong enough to neutralize the acid catalyst and unreacted carboxylic acid but generally not reactive enough to cleave the ester.
-
-
Cause 2: Inefficient Extraction: Your desired pyrazole ester might have some water solubility, leading to its loss in the aqueous layers during the washes.
-
Solution: Perform a "back-extraction." After separating the initial aqueous layer, wash it once or twice with fresh organic solvent to recover any dissolved product. Combine all organic layers for drying and concentration.[7]
-
-
Cause 3: Premature Work-up: The reaction may not have reached equilibrium or completion.
-
Solution: Always monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Ensure the starting material is consumed to an acceptable level before quenching the reaction.
-
Workflow: General Post-Esterification Work-up The following diagram outlines the standard workflow for isolating a pyrazole ester product and removing acidic byproducts.
Caption: Standard workflow for acid removal.
Problem: My aqueous wash with sodium bicarbonate is causing a persistent emulsion or a solid precipitate.
Emulsions and precipitates during basic washes can complicate extractions significantly.
-
Cause (Emulsion): Emulsions often form when the densities of the organic and aqueous layers are too similar or due to the presence of amphiphilic molecules.
-
Solution: Add a small amount of brine (saturated aqueous NaCl solution).[3] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
-
Cause (Precipitate): If your pyrazole carboxylic acid starting material or ester product has low solubility, the sodium salt formed upon neutralization may precipitate out of the aqueous or organic phase.
-
Solution: Add more water to the aqueous layer and/or more organic solvent to dissolve the precipitate. If the solid persists at the interface, it may need to be isolated by filtration, re-acidified, and re-extracted.
-
Problem: How do I choose the correct basic reagent for my neutralization step?
The choice of base is critical to maximizing yield and purity. The table below compares common choices.
| Reagent | Formula | Strength | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | Weak Base | Inexpensive; mild enough to not hydrolyze most esters; CO₂ evolution indicates neutralization is occurring.[4] | Generates CO₂ gas, requiring careful and frequent venting of the separatory funnel to avoid pressure buildup.[6] |
| Potassium Carbonate | K₂CO₃ | Moderate Base | Stronger than NaHCO₃, useful for more acidic substrates; does not produce as much gas. | Can be strong enough to hydrolyze sensitive esters; more expensive. |
| Sodium Hydroxide | NaOH | Strong Base | Very effective at neutralizing all acids quickly. | High risk of saponifying (hydrolyzing) the desired ester product, drastically reducing yield.[6] Generally not recommended. |
| Solid-Supported Bases | e.g., Amine Resins | Varies | Simplifies work-up to a simple filtration; good for automated or parallel synthesis.[10] | Significantly more expensive than aqueous bases; may have lower capacity. |
Recommendation: For most standard pyrazole esterifications, saturated aqueous sodium bicarbonate is the optimal choice due to its low cost, mild reactivity, and effectiveness.[3]
Troubleshooting Logic: Diagnosing Low Product Yield Use this decision tree to diagnose the cause of low yields related to the work-up.
Caption: Decision tree for low-yield troubleshooting.
Protocol: Standard Acid Neutralization and Extraction
This protocol details the step-by-step methodology for a typical basic wash to remove acid catalysts and unreacted carboxylic acid.
Materials:
-
Crude reaction mixture in a round-bottom flask.
-
Organic extraction solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (Saturated aqueous NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Separatory funnel, Erlenmeyer flasks, beakers.
Procedure:
-
Cool and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude reaction mixture with 2-3 volumes of the chosen organic solvent (e.g., for 10 mL of reaction volume, add 20-30 mL of ethyl acetate).
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of saturated aqueous NaHCO₃ to the separatory funnel.
-
GENTLY Mix and Vent: Stopper the funnel, invert it gently, and immediately open the stopcock to release the pressure from the evolved CO₂ gas. This is a critical safety step. Close the stopcock and shake gently for 10-15 seconds, venting frequently.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.
-
Repeat Wash: Repeat the wash (steps 3-5) one more time with NaHCO₃ solution.
-
Brine Wash: Wash the organic layer once with an equal volume of brine. This helps to remove residual water and break any minor emulsions.[3]
-
Dry: Drain the organic layer into a clean Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄ or MgSO₄ and swirl. The drying agent should move freely when swirled, indicating the solution is dry.
-
Isolate Product: Filter the solution to remove the drying agent, rinsing the flask and the agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude pyrazole ester.
-
Purify: Proceed with purification, for example, by silica gel chromatography.
By carefully managing the acidic components in your pyrazole esterification, you can significantly improve yield, purity, and the overall success of your synthetic workflow.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. suprasciences.com [suprasciences.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives hold a significant position due to their wide range of biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Ethyl 5-formyl-1H-pyrazole-3-carboxylate , a key building block in the synthesis of more complex molecular architectures.
Through a comparative approach, we will dissect the spectral data of this target molecule, contrasting it with its parent compound, Ethyl 1H-pyrazole-3-carboxylate . This juxtaposition will illuminate the electronic effects of the formyl substituent on the pyrazole ring, offering valuable insights for researchers working with similar scaffolds. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols and data interpretation strategies.
The Significance of the Formyl Group: An Electronic Perspective
The introduction of a formyl (-CHO) group at the C5 position of the pyrazole ring significantly influences the electron density distribution across the molecule. As an electron-withdrawing group, the formyl functionality deshields adjacent and conjugated nuclei, leading to downfield shifts in their corresponding NMR signals. Understanding the magnitude of these shifts is crucial for confirming the regiochemistry of synthesis and for predicting the reactivity of the molecule.
¹H and ¹³C NMR Spectral Data: A Comparative Analysis
Due to the limited availability of published experimental spectra for this compound, this guide utilizes high-quality predicted NMR data as a basis for discussion. This data is compared against the experimentally-derived spectra of Ethyl 1H-pyrazole-3-carboxylate to provide a clear understanding of substituent effects.
Table 1: ¹H NMR Data (Predicted for Target, Experimental for Alternative) in CDCl₃
| Proton | This compound (Predicted) | Ethyl 1H-pyrazole-3-carboxylate (Experimental) | Change (Δδ) | Multiplicity | J (Hz) |
| H4 | ~7.30 ppm | ~6.80 ppm | ~+0.50 | s | - |
| CHO | ~9.90 ppm | - | - | s | - |
| CH₂ | ~4.40 ppm | ~4.35 ppm | ~+0.05 | q | ~7.1 |
| CH₃ | ~1.40 ppm | ~1.38 ppm | ~+0.02 | t | ~7.1 |
| NH | Broad, variable | Broad, variable | - | br s | - |
Table 2: ¹³C NMR Data (Predicted for Target, Experimental for Alternative) in CDCl₃
| Carbon | This compound (Predicted) | Ethyl 1H-pyrazole-3-carboxylate (Experimental) | Change (Δδ) |
| C3 | ~142.0 ppm | ~140.0 ppm | ~+2.0 |
| C4 | ~114.0 ppm | ~108.0 ppm | ~+6.0 |
| C5 | ~150.0 ppm | ~135.0 ppm | ~+15.0 |
| CHO | ~185.0 ppm | - | - |
| C=O | ~162.0 ppm | ~163.0 ppm | ~-1.0 |
| CH₂ | ~61.5 ppm | ~61.0 ppm | ~+0.5 |
| CH₃ | ~14.3 ppm | ~14.4 ppm | ~-0.1 |
Key Observations and Interpretations:
-
¹H NMR: The most significant effect of the formyl group is the pronounced downfield shift of the H4 proton by approximately 0.50 ppm. This is a direct consequence of the electron-withdrawing nature of the adjacent aldehyde. The formyl proton itself appears at a characteristic downfield position of around 9.90 ppm. The signals for the ethyl ester group are only marginally affected.
-
¹³C NMR: The deshielding effect of the formyl group is even more evident in the ¹³C spectrum. The C5 carbon, directly attached to the formyl group, experiences the largest downfield shift of approximately 15.0 ppm. The C4 carbon also shows a significant downfield shift of about 6.0 ppm due to resonance effects. The C3 carbon is less affected, and the carbonyl carbon of the ester group shows a negligible change.
Visualizing the Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and the key NMR-active nuclei.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data, the following protocol provides a robust starting point.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule. For complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments.
Workflow for NMR-Based Structural Elucidation
The following diagram outlines a typical workflow for characterizing a novel compound using NMR spectroscopy.
Caption: A streamlined workflow for NMR-based structural analysis.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a clear illustration of the impact of an electron-withdrawing substituent on the electronic environment of a pyrazole ring. The predicted downfield shifts of H4, C4, and C5 are significant and serve as key diagnostic markers for the presence and position of the formyl group. By comparing these predicted values with the experimental data of the parent compound, Ethyl 1H-pyrazole-3-carboxylate, researchers can gain a deeper understanding of structure-property relationships within this important class of heterocyclic compounds. The experimental protocols and analytical workflow presented here offer a practical framework for the reliable structural elucidation of novel pyrazole derivatives.
A Senior Application Scientist's Guide to Bioisosteres for the Carboxylic Acid Group in Drug Design
Introduction: The Double-Edged Sword of the Carboxylate Group
In the landscape of medicinal chemistry, the carboxylic acid functional group is a cornerstone of pharmacophore design. Its ability to act as a hydrogen bond donor and acceptor, along with its capacity to form strong electrostatic interactions, makes it a frequent key player in a drug's interaction with its biological target. This is evidenced by the fact that over 450 drugs on the market contain a carboxylic acid moiety.[1][2] However, this functional group is not without its liabilities. At physiological pH, the carboxyl group is predominantly ionized, which, while often crucial for target binding, can lead to several undesirable properties. These include poor membrane permeability, which limits oral bioavailability and access to intracellular targets, and susceptibility to Phase II metabolism (glucuronidation), which can lead to rapid clearance and the formation of reactive acyl glucuronides implicated in toxicity.[3][4]
To mitigate these drawbacks while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement. A bioisostere is a functional group or molecule that shares similar physicochemical and biological properties with another.[4] This guide provides an in-depth comparison of common bioisosteres for the carboxylic acid group, supported by experimental data, to provide a rational framework for their application in drug design.
The Concept of Bioisosteric Replacement
The principle of bioisosterism is to substitute a functional group with another that, due to similarities in size, shape, and electronic configuration, can elicit a similar biological response.[4] The goal is not just to replicate the original molecule's activity but to improve its overall drug-like properties. The success of this strategy is highly context-dependent, and often a panel of isosteres must be screened to identify the optimal replacement.[1]
Caption: Bioisosteric replacement of a carboxylic acid to improve drug properties.
Head-to-Head Comparison of Key Bioisosteres
The selection of a suitable bioisostere is a multi-parameter optimization problem. Key physicochemical properties such as acidity (pKa), lipophilicity (logP/logD), and membrane permeability must be carefully considered. Below is a comparative analysis of some of the most successful carboxylic acid bioisosteres.
Tetrazole and Tetrazolone
The 5-substituted-1H-tetrazole is arguably the most well-known and widely used non-classical bioisostere of a carboxylic acid. Its pKa is very similar to that of a carboxylic acid, ensuring it is also negatively charged at physiological pH.[5] This allows it to mimic the key electrostatic interactions of the carboxylate group. The delocalization of the negative charge over the five-membered ring system contributes to its increased lipophilicity compared to the corresponding carboxylate.[6]
A prime example of the successful application of a tetrazole bioisostere is the angiotensin II type 1 (AT1) receptor antagonist, Losartan . The precursor to Losartan, which contained a carboxylic acid, showed good in vitro potency but had poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved in vivo efficacy.[6]
The tetrazolone is a related bioisostere that has also shown promise. In a matched-pair analysis with the AT1 antagonist Telmisartan , the tetrazolone analogue demonstrated comparable, and in some measures, superior properties.
Comparative Data: Phenylpropionic Acid Derivatives [1][2][7][8][9]
| Functional Group | Structure | pKa | logD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) |
| Carboxylic Acid | R-COOH | 4.64 | -0.49 | ~1.6 |
| Tetrazole | R-CN₄H | 5.09 | -0.25 | ~0.47 |
| Hydroxamic Acid | R-CONHOH | 8.18 | 0.71 | - |
| Acylsulfonamide | R-CONHSO₂CH₃ | 4.94 | -1.02 | - |
Data from a systematic study on a phenylpropionic acid scaffold provides a direct comparison of isosteres.[1][2][7][8][9] Note the similar pKa of the tetrazole and acylsulfonamide to the carboxylic acid, while the hydroxamic acid is significantly less acidic. Interestingly, the increased lipophilicity (less negative logD) of the tetrazole did not translate to higher permeability in this specific assay, highlighting the complex interplay of factors governing membrane transport.[1][2]
Case Study: Telmisartan vs. Tetrazolone Analogue [10][11]
| Compound | Functional Group | pKa | Log P | In Vivo Rat PK (Clearance) | In Vivo Rat PK (t½) | AT1 Receptor Inhibition (IC₅₀) |
| Telmisartan | Carboxylic Acid | 6.52 | 1.09 | 7.23 mL/min | 3.64 h | 5.7 nM |
| Analogue | Tetrazolone | 6.36 | 0.79 | 4.51 mL/min | 5.37 h | 1.7 nM |
This case study demonstrates that the tetrazolone is a highly effective bioisostere for the carboxylic acid in Telmisartan, showing a slight improvement in pKa, reduced lipophilicity, lower clearance, a longer half-life, and more potent receptor inhibition.[10][11]
Acylsulfonamides and Hydroxamic Acids
N-Acylsulfonamides have pKa values that fall within the range of carboxylic acids (typically 3.5-4.5), allowing them to act as effective mimics.[12][13] They offer the advantage of having two sites for structural modification, which can be exploited to fine-tune the molecule's properties and explore additional interactions with the target.[8]
Hydroxamic acids are generally less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[12] While they are often used for their metal-chelating properties, they have also been successfully employed as carboxylic acid bioisosteres.[12] Their reduced acidity can be advantageous in situations where a less ionized species is desired to improve membrane permeability.
Case Study: Bexarotene vs. Tetrazolone Analogue [10][14][15][16]
| Compound | Functional Group | RXRα Agonist Activity (EC₅₀) |
| Bexarotene | Carboxylic Acid | < 10 nM |
| Analogue | Tetrazolone | 64 nM |
In this example, while the tetrazolone analogue of the retinoid X receptor α (RXRα) agonist Bexarotene was still active, it was less potent than the parent carboxylic acid.[10] This underscores the context-dependent nature of bioisosteric replacement, where a substitution that is beneficial for one target may be less so for another.
Case Study: Cysteinyl Leukotriene (LTE₄) Receptor Antagonists [6][12]
| Compound | Bioisostere | IC₅₀ (nM) |
| 24 | Carboxylic Acid | 1.8 |
| 25 | Tetrazole | 1.6 |
| 22 | Acylsulfonamide | 0.3 |
This data shows a clear advantage for the acylsulfonamide bioisostere, which was significantly more potent than both the parent carboxylic acid and the tetrazole analogue.[6][12]
Visualizing the Mechanism: The Renin-Angiotensin-Aldosterone System (RAAS)
Drugs like Losartan and Telmisartan act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[4][5] Understanding this pathway is key to appreciating the mechanism of action of these drugs.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ARBs.
The tetrazole or carboxylic acid group of AT1 receptor blockers like Losartan forms crucial interactions within the receptor's binding pocket. Specifically, it is thought to form a salt bridge with Arg167 and interact with other key residues like Lys199 and His256, anchoring the molecule and preventing the binding of Angiotensin II.[2]
Caption: Key interactions of Losartan's tetrazole group in the AT1 receptor.
Experimental Protocols: A Practical Guide
The rational selection and evaluation of bioisosteres require robust and reproducible experimental methods. Below are step-by-step protocols for key assays.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles
This protocol describes a common and efficient method for synthesizing tetrazoles from nitriles using sodium azide and a zinc salt catalyst in water, which is a safer alternative to methods using more hazardous reagents.
Caption: Workflow for the synthesis of 5-substituted-1H-tetrazoles.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask, combine the nitrile (1 equivalent), sodium azide (1.1 equivalents), and zinc bromide (1 equivalent).
-
Solvent Addition: Add water to the flask. The concentration is typically around 0.5 M with respect to the nitrile.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, acidify the reaction mixture to approximately pH 1 with hydrochloric acid. This protonates the tetrazole and causes it to precipitate.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid product with cold 1N HCl and then with cold water to remove any remaining salts. Dry the product under vacuum to yield the 5-substituted-1H-tetrazole.
Causality: The use of zinc bromide acts as a Lewis acid to activate the nitrile towards nucleophilic attack by the azide ion. Performing the reaction in water at a slightly alkaline pH (initially) minimizes the formation of the highly toxic and explosive hydrazoic acid (HN₃).
Protocol 2: Liver Microsomal Stability Assay
This assay is a crucial in vitro ADME experiment to determine the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s (CYPs).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound (final concentration typically 1-10 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the remaining compound versus time.
-
The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Self-Validation: The assay must include positive control compounds with known high and low clearance rates to ensure the metabolic competency of the microsomes. A negative control incubation without the NADPH regenerating system is also essential to check for non-CYP-mediated degradation or chemical instability.
Conclusion and Future Perspectives
The bioisosteric replacement of carboxylic acids is a powerful and validated strategy in drug discovery for overcoming common ADME and toxicity challenges. Tetrazoles, tetrazolones, and acylsulfonamides have proven to be particularly effective mimics due to their comparable acidity and ability to replicate key binding interactions. However, as the data presented illustrates, the success of any given replacement is not guaranteed and is highly dependent on the specific biological target and molecular context. A systematic, data-driven approach, involving the synthesis and evaluation of a panel of isosteres, is crucial for success.
Future research will continue to expand the medicinal chemist's toolkit with novel bioisosteres that offer more nuanced control over physicochemical properties. The continued generation of high-quality, comparative data will be essential to guide these efforts and enable the more rational design of safer and more effective medicines.
References
- 1. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Activity of Pyrazole Derivatives: A Comparative Study
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to the development of numerous compounds with a wide spectrum of biological activities.[3][2][4] From the blockbuster anti-inflammatory drug Celecoxib to novel agents in oncology and infectious disease, pyrazole derivatives continue to be a fertile ground for drug discovery.[5][6]
This guide provides a comparative analysis of the primary biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the mechanisms of action, compare the potency of various derivatives with supporting data, and provide detailed, field-proven experimental protocols for researchers to validate these activities in their own laboratories.
Anti-Inflammatory Activity: The COX-2 Inhibition Paradigm
The most well-documented success of the pyrazole scaffold lies in its application as a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6][7] This enzyme is a key mediator of inflammation and pain, and its selective inhibition offers potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[6][7][8]
Mechanism of Action: Selective COX-2 Inhibition
The conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade, is catalyzed by cyclooxygenase (COX) enzymes.[8][9][10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[8]
The chemical structure of diaryl-substituted pyrazoles, such as Celecoxib, allows them to selectively bind to the active site of the COX-2 enzyme.[5][7] A key feature is a sulfonamide side chain that fits into a specific hydrophilic pocket present in COX-2 but not COX-1.[7][9] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[8][9]
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via selective COX-2 inhibition.
Comparative Efficacy of Pyrazole Derivatives
The efficacy of pyrazole-based anti-inflammatory agents is typically quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity) against COX-1 and COX-2. A high COX-1/COX-2 IC50 ratio indicates high selectivity for COX-2.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.04 | 15.0 | 375 | [7] |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [6] |
| Pyrazole-Thiazole Hybrid | 0.03 | - | Dual COX-2/5-LOX inhibitor | [6] |
| Indomethacin (Non-selective) | 0.6 | 0.1 | 0.16 | [11] (comparative) |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to determine the COX-2 inhibitory activity of test compounds.
Principle: This is a colorimetric assay that measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This process is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogen)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare all reagents in Tris-HCl buffer. Create a serial dilution of your test compounds and the positive control (Celecoxib). The final DMSO concentration in the well should not exceed 1%.
-
Enzyme Incubation: To each well of a 96-well plate, add 150 µL of buffer, 10 µL of Heme, 10 µL of COX-2 enzyme, and 10 µL of the test compound or control solution.
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Causality and Validation:
-
Why TMPD? TMPD is a reliable chromogenic substrate that provides a robust and easily measurable color change, directly proportional to the peroxidase activity of COX-2.
-
Controls are critical: A "no enzyme" control validates that the reaction is enzyme-dependent. A "vehicle" control (DMSO only) establishes the 100% activity baseline. Celecoxib serves as a positive control to validate the assay's performance.
Anticancer Activity: Targeting Multiple Pathways
The pyrazole scaffold is a "privileged structure" in anticancer drug discovery, with derivatives showing inhibitory activity against various targets crucial for cancer cell proliferation and survival.[12][13][14]
Mechanisms of Action
Pyrazole derivatives exert their anticancer effects through several mechanisms:
-
Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases that are often overactive in cancer, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).[12][13][15][16] This inhibition can halt the cell cycle and induce apoptosis (programmed cell death).[10]
-
COX-2 Inhibition: As in inflammation, COX-2 is also overexpressed in various cancers and contributes to tumor growth and angiogenesis.[10]
-
DNA Binding: Some novel pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes.[12]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity of Pyrazole Derivatives
The anticancer potency of pyrazole derivatives is often evaluated by their IC50 values against various human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Compound | Target Cell Line | IC50 (µM) | Putative Target | Reference |
| Derivative 33 | HCT116 (Colon) | < 23.7 | CDK2 | [12] |
| Derivative 34 | HepG2 (Liver) | < 23.7 | CDK2 | [12] |
| Derivative 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase | [12] |
| Derivative 59 | HepG2 (Liver) | 2.0 | DNA Binding | [12] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 0.95 | Topoisomerase II | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds and controls. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 to 72 hours. The incubation time depends on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the IC50 value.
Causality and Validation:
-
Why MTT? It is a robust, reliable, and widely accepted method for initial screening of cytotoxic compounds. It provides a quantitative measure of a compound's ability to reduce cell viability.
-
Self-Validation: The inclusion of untreated cells (100% viability) and a potent known anticancer drug like Doxorubicin (positive control) ensures the assay is working correctly and provides a benchmark for the potency of the test compounds.
Antimicrobial Activity: A Broad-Spectrum Approach
Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, tackling a range of pathogens, including drug-resistant strains.[17][18] The combination of the pyrazole nucleus with other heterocyclic moieties, like thiazole or pyrazoline, can enhance antimicrobial activity.[17][19]
Mechanisms of Action
The antimicrobial mechanisms of pyrazoles are diverse and can include:
-
Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase and topoisomerases, which are required for DNA replication and repair.[17]
-
Disruption of Cell Metabolism: Interfering with key metabolic pathways necessary for pathogen survival.
-
Cell Wall Synthesis Inhibition: Some derivatives may disrupt the formation of the bacterial cell wall, leading to cell lysis.
Comparative Antimicrobial Potency
Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrids | S. aureus (MRSA) | < 0.2 (MBC) | [17] |
| Imidazo-pyridine Pyrazoles | E. coli | < 1 (MBC) | [17] |
| Triazine-fused Pyrazoles | S. epidermidis | 0.97 | [17] |
| Hydrazone Derivative 21a | S. aureus | 62.5 - 125 | [18] |
| Hydrazone Derivative 21a | A. niger (fungus) | 2.9 - 7.8 | [18] |
| Ciprofloxacin (Standard) | E. coli | ~0.004 - 0.12 | (General Knowledge) |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism in a liquid medium. It involves challenging the microbe with serial dilutions of the test compound in a 96-well plate format.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Clotrimazole)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics across the wells of a 96-well plate using the appropriate broth.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland inoculum so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the diluted inoculum to all wells containing the test compounds and controls.
-
Controls: Include a "growth control" well (broth + inoculum, no drug) and a "sterility control" well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.
Causality and Validation:
-
Why Broth Microdilution? It is the gold-standard method for quantitative susceptibility testing, providing a precise MIC value that is highly reproducible and allows for direct comparison between different compounds.
-
Self-Validation: The growth control must show clear turbidity, confirming the viability of the inoculum. The sterility control must remain clear, confirming the sterility of the medium and handling. The standard antibiotic control validates the susceptibility of the test organism and the overall assay integrity.
Caption: Decision logic for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The pyrazole scaffold has unequivocally proven its value in modern drug discovery, yielding potent agents across multiple therapeutic areas. The comparative data clearly show that structural modifications to the pyrazole ring system can dramatically influence biological activity and target selectivity. Future research will likely focus on synthesizing novel pyrazole hybrids, combining the scaffold with other pharmacologically active moieties to develop dual-action agents or overcome drug resistance.[19] As our understanding of disease pathways deepens, the rational design of new pyrazole derivatives will continue to offer promising solutions for challenging medical conditions.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. ClinPGx [clinpgx.org]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
X-ray crystal structure analysis of pyrazole-3-carboxylate compounds
A Senior Application Scientist's Guide to the Structural Elucidation of Pyrazole-3-Carboxylate Compounds: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its chemical reactivity, physical properties, and, crucially, its biological activity. Among the vast landscape of heterocyclic compounds, pyrazole-3-carboxylates have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The key to unlocking their full potential lies in the detailed analysis of their molecular architecture.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of pyrazole-3-carboxylate compounds, with a core focus on the gold standard: single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, present a detailed, field-proven protocol, and objectively compare its performance against alternative and complementary methods, supported by experimental data from the literature.
The Unrivaled Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the atomic and molecular structure of a crystalline compound.[3][4] It provides a precise three-dimensional map of electron density within the crystal, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular conformation.[3][5] This level of detail is indispensable for understanding structure-activity relationships (SAR) and for rational drug design.
The fundamental principle of SC-XRD lies in the interaction of a monochromatic X-ray beam with a well-ordered, single crystal. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific and predictable pattern of reflections.[4][5] By measuring the angles and intensities of these diffracted beams, a crystallographer can reconstruct the electron density map and, from that, the precise arrangement of atoms in the molecule.[5]
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized pyrazole-3-carboxylate powder to a refined crystal structure is a multi-step process that demands patience and precision. The following diagram illustrates the typical workflow.
Caption: A generalized workflow for single-crystal X-ray structure determination.
A Detailed Protocol: X-ray Crystal Structure Analysis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
The following protocol is based on the successful structure determination of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, as reported in the literature.[1] This serves as a practical example for researchers working with similar pyrazole derivatives.
Part 1: Synthesis and Purification
The synthesis of the title compound is achieved through a one-pot reaction between phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD).[1]
-
Reaction Setup: In a round-bottom flask, combine phenyl hydrazine (2 mmol) and DMAD (2 mmol) in a 1:1 mixture of toluene and dichloromethane (10 mL).
-
Reflux: Stir the mixture at reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure to obtain the crude solid product.
-
Purification: Recrystallize the white solid from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Part 2: Crystal Growth – The Critical Step
Obtaining high-quality single crystals is often the most challenging part of the process.[5] The quality of the crystal directly impacts the quality of the diffraction data and the final structural model. For many organic compounds, including pyrazole-3-carboxylates, slow evaporation is an effective crystallization technique.[1][6]
-
Prepare a Saturated Solution: Dissolve the purified compound in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to create a nearly saturated solution. A good starting point is to use a solvent in which the compound is moderately soluble.[6]
-
Slow Evaporation: Cover the vessel containing the solution with a cap or parafilm with a few small perforations. This allows the solvent to evaporate slowly over several days to weeks at room temperature.[7]
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor.[5]
Part 3: Data Collection and Structure Determination
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal free of cracks or other defects.[7] Mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector (e.g., CCD or CMOS).[1][3] The crystal is typically cooled to a low temperature (e.g., 100-130 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The processed data is then used to solve the crystal structure, often using direct methods.[1] The initial structural model is then refined against the experimental data using full-matrix least-squares methods to obtain the final, accurate molecular structure.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While single-crystal X-ray diffraction provides the ultimate structural detail, other techniques play crucial and often complementary roles in the characterization of pyrazole-3-carboxylate compounds.
Caption: Relationship between different analytical techniques for structural analysis.
Single-Crystal XRD vs. Powder XRD
For compounds that fail to yield single crystals of suitable size or quality, Powder X-ray Diffraction (PXRD) can be a valuable alternative.[8] PXRD is performed on a polycrystalline powder and provides information about the crystal lattice parameters and can be used for phase identification. While it is possible to solve crystal structures from high-quality powder diffraction data, it is generally more challenging than with single-crystal data, especially for complex organic molecules.[8]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, well-ordered crystal (typically >0.1 mm)[5] | A finely ground polycrystalline powder |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Crystal system, unit cell parameters, phase purity |
| Structure Solution | Generally straightforward for small molecules | Can be challenging, especially for complex structures |
| Primary Application | Definitive molecular structure determination | Phase identification, polymorphism screening, quality control |
The Indispensable Role of Spectroscopic Methods
Before attempting the often time-consuming process of crystal growth and X-ray analysis, it is essential to confirm the chemical identity and purity of the synthesized pyrazole-3-carboxylate compound using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the connectivity of atoms in a molecule. For pyrazole-3-carboxylates, NMR can confirm the presence of key functional groups and the substitution pattern on the pyrazole ring.[1][9]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the carbonyl group of the ester and any hydroxyl or amine groups.[1]
These techniques, while not providing a 3D structure on their own, are crucial for verifying that the correct molecule has been synthesized before proceeding with crystallization attempts.
Crystallographic Data for Representative Pyrazole-3-Carboxylate Compounds
The following table summarizes key crystallographic data for a selection of pyrazole-3-carboxylate derivatives reported in the literature, showcasing the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408 | 9.5827 | 11.580 | 105.838 | [1] |
| 4-chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 23.3619 | 6.9155 | 13.0629 | 110.558 | [10] |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₁H₇F₃N₂O₂ | Triclinic | P-1 | 9.348 | 9.793 | 16.366 | 87.318 | [11][12] |
Conclusion
The structural elucidation of pyrazole-3-carboxylate compounds is a critical step in understanding their chemical and biological properties. While a suite of analytical techniques is employed for their characterization, single-crystal X-ray diffraction remains the definitive method for obtaining a precise and unambiguous three-dimensional molecular structure. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the structural analysis of this important class of heterocyclic compounds. The interplay between synthesis, crystallization, and various analytical techniques, as outlined, forms the foundation of modern chemical and pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. How To [chem.rochester.edu]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
Efficacy comparison of pyrazole-based inhibitors with other compounds
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to the development of highly potent and selective inhibitors. This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazole-based inhibitors against other compound classes targeting key enzymes in disease pathways. We will delve into the experimental data that underpins these comparisons and provide detailed methodologies for the key assays used in their evaluation.
The Rationale Behind the Pyrazole Scaffold
The utility of the pyrazole core in inhibitor design stems from its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding through its nitrogen atoms, and its rigid structure that can orient substituents in a well-defined manner within a target's binding site. This has led to the successful development of pyrazole-containing drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Efficacy Showdown: Pyrazole-Based Inhibitors vs. The Alternatives
To provide a clear and data-driven comparison, we will examine the efficacy of pyrazole-based inhibitors in three key therapeutic areas: anti-inflammatory agents targeting COX-2, kinase inhibitors for cancer therapy (focusing on JAK and CDK), and anticoagulants targeting thrombin.
Cyclooxygenase-2 (COX-2) Inhibition: A Tale of Selectivity
The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2] Celecoxib, a pyrazole-containing compound, is a cornerstone of this class.
Comparative Efficacy Data: COX-2 Inhibitors
| Inhibitor | Chemical Class | Target | IC50 (µM) | Reference |
| Celecoxib | Pyrazole | COX-2 | ~0.04 | [1] |
| Ibuprofen | Propionic Acid Derivative | COX-1 & COX-2 | COX-2: ~5.0 | [1] |
| Naproxen | Propionic Acid Derivative | COX-1 & COX-2 | COX-2: ~2.0 | [3] |
As the data indicates, celecoxib exhibits significantly higher potency for COX-2 compared to non-selective NSAIDs like ibuprofen and naproxen. This selectivity is attributed to the pyrazole scaffold's ability to fit into the larger, more accommodating active site of the COX-2 enzyme, while being too bulky to efficiently bind to the narrower active site of COX-1. This targeted approach reduces the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.[4]
Kinase Inhibition: Precision Targeting in Oncology
Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.
The Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which is involved in immunity and cell growth.[5] Ruxolitinib, a pyrazole-based inhibitor of JAK1 and JAK2, has demonstrated significant clinical efficacy.[6] We compare it here with tofacitinib, a non-pyrazole JAK inhibitor.
Comparative Efficacy Data: JAK Inhibitors
| Inhibitor | Chemical Class | Primary Targets | IC50 (nM) | Reference |
| Ruxolitinib | Pyrazole | JAK1, JAK2 | JAK1: ~3.3, JAK2: ~2.8 | [6] |
| Tofacitinib | Pyrrolopyrimidine | JAK1, JAK3 | JAK1: ~1, JAK3: ~20 | [6] |
Both ruxolitinib and tofacitinib are potent JAK inhibitors, with ruxolitinib showing strong and balanced inhibition of JAK1 and JAK2, making it particularly effective in myeloproliferative neoplasms driven by JAK2 mutations. Tofacitinib, on the other hand, shows a preference for JAK1 and JAK3, leading to its use in autoimmune conditions like rheumatoid arthritis.[7] The choice between these inhibitors often depends on the specific disease pathology and the desired selectivity profile.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[8] AT7519 is a multi-CDK inhibitor with a pyrazole core.[9]
Comparative Efficacy Data: CDK Inhibitors
| Inhibitor | Chemical Class | Primary Targets | IC50 (nM) | Reference |
| AT7519 | Pyrazole | CDK1, CDK2, CDK4, CDK5, CDK9 | CDK2: 47, CDK9: <10 | [10] |
| Flavopiridol | Flavonoid | Pan-CDK | CDK2: ~100, CDK9: ~3 | [11] |
AT7519 demonstrates potent inhibition across multiple CDKs, a characteristic that can be advantageous in targeting the complex cell cycle machinery of cancer cells.[9] Its pyrazole scaffold is crucial for its interaction with the ATP-binding pocket of these kinases.[12] When compared to a non-pyrazole pan-CDK inhibitor like flavopiridol, AT7519 shows a distinct inhibitory profile. The selection of a particular CDK inhibitor in a research or clinical setting will depend on the specific cancer type and the desired spectrum of CDK inhibition.
Experimental Protocols for Efficacy Determination
The following are detailed, step-by-step methodologies for key experiments used to evaluate and compare the efficacy of inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[13]
-
Dilute the recombinant kinase and its specific substrate in the kinase buffer to their optimal concentrations.[13]
-
Prepare a serial dilution of the inhibitor (e.g., pyrazole-based inhibitor and a non-pyrazole comparator) in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 20 µL of ATP solution (at a concentration near the Km for the kinase) to each well.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™).[14]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of an inhibitor on cell proliferation and viability.[15]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of a target protein within a signaling pathway, providing a direct measure of an inhibitor's effect in a cellular context.
Protocol:
-
Sample Preparation:
-
Treat cells with the inhibitor for the desired time and concentration.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[18]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[20]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative change in phosphorylation upon inhibitor treatment.
-
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors operate, we present diagrams of the key signaling pathways and a typical experimental workflow for inhibitor evaluation.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
CDK-Cyclin Cell Cycle Regulation
Caption: Regulation of the cell cycle by CDK-cyclin complexes and inhibition by AT7519.
Experimental Workflow for Inhibitor Comparison
Caption: A typical workflow for the comparative evaluation of inhibitors.
Conclusion
The pyrazole scaffold has proven to be a highly effective and versatile core structure in the design of potent and selective inhibitors for a range of therapeutic targets. As demonstrated by the comparative data for COX-2, JAK, and CDK inhibitors, pyrazole-based compounds often exhibit superior or comparable efficacy to other chemical classes, with their specific advantages frequently lying in their selectivity profiles. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of such inhibitors, ensuring the generation of reliable and reproducible data. As our understanding of disease biology deepens, the rational design of novel pyrazole-based inhibitors will undoubtedly continue to be a fruitful area of research in the quest for more effective and safer medicines.
References
- 1. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celebrex vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How do Celebrex and ibuprofen compare? [drugs.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. dpcj.org [dpcj.org]
- 7. dpcj.org [dpcj.org]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to In Silico Docking Studies of Pyrazole Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring is a cornerstone in the architecture of numerous therapeutic agents, owing to its versatile synthetic accessibility and its ability to engage in a wide array of interactions with biological targets.[1][2][3] From potent kinase inhibitors in oncology to selective anti-inflammatory agents, pyrazole derivatives have demonstrated a remarkable breadth of biological activity.[4][5]
Parallel to the rise of such scaffolds, computational methods have revolutionized the drug discovery pipeline. Among these, molecular docking has become an indispensable tool.[6][7] It allows us to predict, with increasing accuracy, how a small molecule (a ligand, such as a pyrazole derivative) will bind to the active site of a macromolecular target, typically a protein.[8][9] This predictive power accelerates the discovery process, enabling researchers to screen vast virtual libraries and prioritize the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.[10]
This guide provides an in-depth comparison of in silico docking studies involving pyrazole derivatives against key protein targets. We will move beyond a mere recitation of results to explore the causality behind the computational choices, present a self-validating experimental workflow, and offer insights into the critical interpretation of docking data.
Comparative Docking Performance of Pyrazole Derivatives Against Key Protein Families
The efficacy of pyrazole-based compounds stems from their ability to specifically target key proteins involved in disease pathways. Molecular docking has been instrumental in elucidating these interactions. Below, we compare the performance of various pyrazole derivatives against two major classes of therapeutic targets: Protein Kinases and Cyclooxygenase (COX) enzymes.
Protein Kinases: High-Value Targets in Oncology
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been extensively investigated as kinase inhibitors, with docking studies revealing common and specific binding modes at the ATP-binding sites.[2]
Table 1: Docking Performance of Pyrazole Derivatives Against Cancer-Related Kinases
| Target Protein (PDB ID) | Pyrazole Derivative Class/Compound | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| EGFR (Epidermal Growth Factor Receptor) | 1,3,4-triarylpyrazoles | MOE | - | Met793 (H-bond) | |
| EGFR | Pyrazolo[3,4-d]pyrimidines | MOE | -10.36 | Met793, Leu718 | [11] |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | 1H-pyrazole derivatives | AutoDock 4.2 | -10.09 (kJ/mol) | Cys919, Asp1046 | [2][12] |
| VEGFR-2 | Pyrazolyl tetrazole acetic acids | Not Specified | - | Glu917, Cys919 | [13] |
| CDK2 (Cyclin-Dependent Kinase 2) | 1H-pyrazole derivatives | AutoDock 4.2 | -10.35 (kJ/mol) | Leu83, Lys33 | [2][12] |
| c-RAF | In-house pyrazole derivatives | Not Specified | -9.2 | Not Specified | [14] |
| AKT1 | 1,3,4-triarylpyrazoles | MOE | - | Lys179, Thr211 |
Note: Binding energies are reported as published; direct comparison between different software and scoring functions should be made with caution.
The recurring interaction with hinge region residues (e.g., Met793 in EGFR, Cys919 in VEGFR-2) is a classic hallmark of ATP-competitive kinase inhibitors. Docking studies consistently show that the pyrazole scaffold acts as an effective "hinge-binder," a foundational interaction that orients the rest of the molecule to establish further stabilizing contacts within the active site. The choice of software, such as Schrödinger's Glide or MOE's Dock, often reflects a balance between throughput for virtual screening and precision for detailed binding mode analysis.[6]
Cyclooxygenase (COX) Enzymes: The Nexus of Inflammation
The COX-1 and COX-2 isoenzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[15] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[16] The larger, more accommodating active site of COX-2 features a side pocket that can be exploited for selectivity—a feature that docking studies of pyrazole derivatives, like the marketed drug Celecoxib, have successfully explored.[4][15]
Table 2: Docking Performance of Pyrazole Derivatives Against COX Enzymes
| Target Protein (PDB ID) | Pyrazole Derivative Class/Compound | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| COX-2 (PDB: 3LN1) | 4,5-dihydro-1H-pyrazoles | AutoDock Vina | - | Arg513, His90 | [15] |
| COX-2 | Pyrazole-amides | AutoDock Vina 1.2.0 | -9.7 | Arg120, Tyr355 | [16] |
| COX-2 | Pyrazoline derivatives | Maestro (Schrödinger) | - | Arg120, Tyr385 | [17] |
| COX-2 | Pyrazole-pyridazine hybrids | Not Specified | - | Arg513, Ser353 | [5] |
| COX-1 (PDB: 3KK6) | 4,5-dihydro-1H-pyrazoles | AutoDock Vina | - | Arg120, Tyr355 | [15] |
Docking studies reveal that the sulfonamide or a similar moiety on selective inhibitors, including many pyrazole-based compounds, frequently interacts with residues in the COX-2 side pocket, such as Arg513.[5][15] This interaction is sterically hindered in the narrower COX-1 active site, providing a structural basis for selectivity. The use of AutoDock Vina, a popular open-source tool, is common in academic research due to its speed and accuracy.[16]
A Self-Validating Protocol for Molecular Docking
Here, we present a detailed, step-by-step methodology for a representative docking study using the AutoDock suite, one of the most widely used and validated open-source docking packages.[9] The trustworthiness of any docking protocol hinges on its ability to reproduce known experimental results.[18][19] Therefore, a crucial validation step is integrated into this workflow.
Experimental Workflow: Docking a Pyrazole Inhibitor into a Kinase Target
Caption: A comprehensive workflow for a typical molecular docking experiment.
Step-by-Step Methodology:
-
Target and Ligand Retrieval:
-
Target: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use VEGFR-2 (PDB ID: 2QU5).[2]
-
Ligand: Obtain the 3D structure of your pyrazole derivative. This can be from a database like PubChem or drawn using software like ChemDraw and converted to a 3D format.[7]
-
-
Protein Preparation (using AutoDockTools - ADT): [20][21]
-
Causality: The raw PDB file is not ready for docking. It contains water molecules, ions, and co-factors that can interfere with the docking algorithm. We also need to add hydrogen atoms, which are typically not resolved in crystal structures but are vital for forming hydrogen bonds.
-
Protocol:
-
Load the protein PDB file into ADT.
-
Remove all water molecules (Edit > Delete Water).
-
Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).
-
Compute and add Kollman charges, which are empirically derived partial charges suitable for proteins (Edit > Charges > Add Kollman Charges).
-
Save the prepared protein in the PDBQT format (File > Save > Write PDBQT). This format includes charge and atom type information required by AutoDock.
-
-
-
Ligand Preparation (using ADT): [20][21]
-
Causality: The docking program needs to know which bonds in the ligand are rotatable to explore different conformations (poses). Partial charges are also required to calculate electrostatic interactions.
-
Protocol:
-
Load the ligand file into ADT.
-
ADT will automatically detect the "root" of the ligand and rotatable bonds. You can verify and adjust these if necessary (Torsion Tree > Choose Torsions).
-
Compute Gasteiger charges, a method for calculating atomic charges in small molecules (Edit > Charges > Compute Gasteiger).
-
Save the prepared ligand in the PDBQT format.
-
-
-
Grid Box Generation (using AutoGrid): [22]
-
Causality: AutoDock does not search the entire protein. It requires a defined 3D grid, or "search space," where it will attempt to place the ligand. This dramatically speeds up the calculation. The grid box should encompass the entire binding site.
-
Protocol:
-
In ADT, open the prepared protein.
-
Define the grid box (Grid > Grid Box...). A common and effective strategy is to center the box on the co-crystallized ligand from the original PDB file. Ensure the box dimensions are large enough to allow the ligand to rotate freely.
-
Save the grid parameter file (.gpf).
-
Run the autogrid4 executable from the command line, using the .gpf file as input. This generates the map files that AutoDock uses to score poses.
-
-
-
Running the Docking Simulation (using AutoDock): [22][23]
-
Causality: This is the core of the experiment. AutoDock uses a Lamarckian Genetic Algorithm to explore different ligand conformations and orientations within the pre-calculated grid.[9] It iterates through many "runs" to find the lowest-energy (most favorable) binding poses.
-
Protocol:
-
In ADT, set the docking parameters (Docking > Search Parameters > Genetic Algorithm...). Increasing the number of ga_runs (e.g., to 100) enhances the search thoroughness at the cost of longer computation time.
-
Save the docking parameter file (.dpf).
-
Run the autodock4 executable from the command line, using the .dpf file as input. This will produce a docking log file (.dlg).
-
-
-
Analysis and Validation:
-
Causality: A low binding energy is not enough. The results must be validated to be considered trustworthy. The gold standard for validation is to re-dock the original co-crystallized ligand and see if the software can reproduce the experimentally observed binding pose.[19][24]
-
Protocol:
-
Analyze Results: Open the .dlg file in ADT (Analyze > Dockings > Open...). The results are clustered by conformational similarity. The pose with the lowest binding energy in the most populated cluster is often considered the most likely.[23]
-
Validate: Perform the entire docking protocol using the co-crystallized ligand from the PDB file. Superimpose your top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value below 2.0 Å is generally considered a successful validation. [19]
-
Visualize: Use software like PyMOL or UCSF Chimera to visually inspect the top-ranked poses of your pyrazole derivative. Examine the interactions (hydrogen bonds, hydrophobic contacts) with the protein's active site residues. The interactions should be chemically sensible.[25]
-
-
Interpreting Docking Results: A Logic-Based Approach
A common pitfall for newcomers is to treat the docking score as an absolute measure of truth. In reality, it is a prediction based on a simplified scoring function. A robust interpretation requires a convergence of evidence.[18][25]
Caption: Logical convergence of evidence for validating docking results.
-
Binding Energy: This score (e.g., in kcal/mol) is the primary quantitative output. More negative values generally suggest stronger binding.[25] However, it is a relative, not absolute, measure and is best used for ranking compounds within the same study.
-
Binding Pose and Interactions: Visual inspection is non-negotiable.[25] Does the pyrazole derivative form hydrogen bonds with key polar residues? Do its hydrophobic parts sit in greasy pockets? A good score with a nonsensical pose is a red flag.
-
Cluster Analysis: If the lowest-energy poses all fall into a single, large cluster, it suggests the result is stable and the algorithm consistently found a favorable energy minimum.
-
Protocol Validation (RMSD): As described in the protocol, a low RMSD in a re-docking experiment gives you confidence in your chosen parameters (grid box, search algorithm settings) for that specific protein target.[19]
Conclusion and Future Outlook
In silico molecular docking is a powerful, cost-effective tool for exploring the therapeutic potential of pyrazole derivatives.[14][26] By comparing the performance of different pyrazoles against key targets like kinases and COX enzymes, we can discern patterns that guide rational drug design. However, the true value of docking is realized only when it is performed with rigor and its results are interpreted with a critical, evidence-based mindset.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking Software - CD ComputaBio [computabio.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 17. researchgate.net [researchgate.net]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 21. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.ualberta.ca [sites.ualberta.ca]
- 23. youtube.com [youtube.com]
- 24. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of pyrazole-containing drugs
A Comparative Guide to the Structure-Activity Relationships of Prominent Pyrazole-Containing Drugs
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1] Its remarkable versatility allows it to serve as a bioisostere for various aromatic systems, enhancing properties like lipophilicity and solubility.[1] Furthermore, the nitrogen atoms of the pyrazole core can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1] This unique combination of features has led to the development of a diverse array of successful drugs across multiple therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) for key classes of pyrazole-containing drugs, offering insights for researchers and professionals in drug development.
Decoding the Selectivity of COX-2 Inhibitors: The Case of Celecoxib
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors like Celecoxib (Celebrex®) to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2][3][4] The SAR of Celecoxib and its analogs hinges on the specific interactions within the COX-2 active site.
The central 1,5-diarylpyrazole core of Celecoxib is crucial for its activity. The key to its COX-2 selectivity lies in the presence of a sulfonamide (-SO2NH2) or a similar functional group on one of the phenyl rings.[5][6] This group can insert into a side pocket present in the COX-2 enzyme but absent in COX-1, thereby conferring selectivity.
Key SAR Insights for Pyrazole-Based COX-2 Inhibitors:
-
The Sulfonamide Moiety is Paramount for Selectivity: The sulfonamidophenyl group of Celecoxib is a critical pharmacophore for potent and selective COX-2 inhibition.[5][6] Replacement of this group with a methanesulfonylphenyl group, as seen in Rofecoxib, also imparts COX-2 selectivity.[5]
-
Substitutions on the Phenyl Rings Modulate Potency: Modifications on the two phenyl rings attached to the pyrazole core significantly impact inhibitory potency. Smaller substituents at the para-position of the C-3 phenyl ring tend to be more potent and selective.
-
The Nature of the Heterocyclic Core Influences Activity: While the pyrazole ring is a common scaffold, other five-membered heterocycles can also be employed. However, the nature of the heteroatoms and their substitution patterns can affect both potency and selectivity.
Comparative Activity of Celecoxib and Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Analog 1 (p-methylphenyl at C-5) | >100 | 0.067 | >1492 |
| Analog 2 (p-methoxyphenyl at C-5) | >100 | 0.12 | >833 |
| Desmethyl Celecoxib | Not Reported | Not Reported | Selective COX-2 inhibitor |
| Celecoxib Analog with 1.7 nM IC50 | Not Reported | 0.0017 | Not Reported |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on assay conditions.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[7][8][9][10]
1. Reagent Preparation:
- Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
- Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.
- Prepare a solution of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
- Prepare a solution of arachidonic acid (the substrate for COX).
- Dissolve test compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the substrate probe.
- Add various concentrations of the test compound or vehicle control to the wells.
- Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
- Initiate the reaction by adding arachidonic acid to all wells.
- Monitor the change in absorbance or fluorescence over time using a plate reader.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Tailoring Potency and Selectivity in PDE5 Inhibitors: The Sildenafil Story
Sildenafil (Viagra®), a pyrazolopyrimidinone derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[10][11] Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation and facilitating penile erection.[12] The SAR of sildenafil and its analogs has been extensively studied to improve potency, selectivity, and pharmacokinetic properties.[13][14]
The core pyrazolopyrimidinone scaffold of sildenafil mimics the purine ring of cGMP, allowing it to bind to the active site of PDE5. The substituents on this core are crucial for its high affinity and selectivity.
Key SAR Insights for Pyrazole-Based PDE5 Inhibitors:
-
The N-methylpiperazine Moiety: The sulfonamide-linked N-methylpiperazine group at the 5'-position of the phenyl ring is a key determinant of potency and solubility. Modifications to this group have a significant impact on activity. Replacing the methyl group with other small alkyl or aryl groups can maintain or even improve potency.[12]
-
The Ethoxy Group: The ethoxy group at the 2'-position of the phenyl ring is important for interaction with the active site. Its replacement with a hydrogen atom drastically reduces affinity.
-
The Alkyl Group at N-1 of the Pyrazole Ring: The methyl group at the N-1 position of the pyrazole ring contributes to the overall binding affinity.
Comparative Activity of Sildenafil and Analogs
| Compound | PDE5 IC50 (nM) |
| Sildenafil | 3.5 - 4.0 |
| Analog with p-methoxyphenylpiperazine | Similar to Sildenafil |
| Analog with o-fluorophenylpiperazine | Similar to Sildenafil |
| Analog with carboxylic acid replacing N-methylpiperazine | 0.035 |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on assay conditions.[12][14]
Experimental Protocol: PDE5 Enzyme Inhibition Assay
This protocol describes a common fluorescence polarization (FP)-based assay for measuring PDE5 inhibition.[3][15][16][17]
1. Reagent Preparation:
- Prepare a stock solution of the test compound in DMSO.
- Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
- Dilute recombinant human PDE5 enzyme to the desired concentration in the reaction buffer.
- Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
2. Assay Procedure:
- In a black 96-well plate, add the reaction buffer.
- Add serial dilutions of the test compound or a vehicle control.
- Add the diluted PDE5 enzyme to each well.
- Incubate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding the FAM-cGMP substrate.
- Incubate at 37°C for a defined time (e.g., 60 minutes).
- Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-GMP product.
3. Data Acquisition and Analysis:
- Measure the fluorescence polarization of each well using a suitable plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the controls.
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Navigating the Cannabinoid System: The Rise and Fall of Rimonabant
Rimonabant (Acomplia®), a 1,5-diarylpyrazole, was the first selective cannabinoid CB1 receptor antagonist to be approved for clinical use.[8] It was developed for the treatment of obesity and related metabolic disorders.[18] The SAR of rimonabant and its analogs has been a major focus of research to understand the structural requirements for CB1 receptor affinity and to develop peripherally restricted antagonists that lack the neuropsychiatric side effects that led to the withdrawal of rimonabant from the market.[7][8][19]
Key SAR Insights for Pyrazole-Based CB1 Receptor Antagonists:
-
Substituents at Position 1: A 2,4-dichlorophenyl group at the 1-position of the pyrazole ring is a critical feature for high CB1 receptor affinity.[20]
-
The Carboxamide at Position 3: An N-piperidinyl carboxamide at the 3-position is optimal for potent and selective CB1 antagonism.[20] Modifications to the piperidine ring can influence activity and pharmacokinetic properties.
-
The Phenyl Ring at Position 5: A para-substituted phenyl ring at the 5-position is essential for high affinity. A p-chlorophenyl group, as in rimonabant, is well-tolerated, and a p-iodophenyl substituent can further enhance potency.[7][20]
Comparative Activity of Rimonabant and Analogs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| Rimonabant (SR141716A) | 1.8 - 25 | >1000 |
| Analog 1 (p-iodophenyl at C-5) | 7.5 | >1000 |
| Analog 2 (p-bromophenyl at C-5) | 11.2 | >1000 |
| Analog 3 (p-methylphenyl at C-5) | 27.6 | >1000 |
Data compiled from multiple sources for illustrative comparison. Actual values may vary based on assay conditions.[5][7]
Experimental Protocol: Cannabinoid Receptor (CB1) Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the CB1 receptor.[1][4][11][21][22]
1. Membrane Preparation:
- Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 cells).
- Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
- Resuspend the membrane pellet in an assay buffer.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940 or [3H]SR141716A), and various concentrations of the test compound.
- For determining non-specific binding, add a high concentration of a known unlabeled CB1 ligand.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 90 minutes).
3. Filtration and Detection:
- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioactivity.
- Allow the filters to dry, and then add a scintillation cocktail.
- Measure the radioactivity on each filter using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding for each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the compound concentration.
- Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Targeting a Spectrum of Kinases with Pyrazole Scaffolds
The pyrazole moiety is a privileged scaffold in the design of protein kinase inhibitors, with several approved drugs, such as Crizotinib and Ruxolitinib, incorporating this core.[9][21][23] The pyrazole ring can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[21]
Key SAR Insights for Pyrazole-Based Kinase Inhibitors:
-
Hinge-Binding Motif: The N-H and the adjacent nitrogen of the pyrazole ring can form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine portion of ATP.
-
Substitutions for Selectivity and Potency: Substituents on the pyrazole ring and its appended groups are crucial for achieving selectivity among the highly conserved family of kinases and for enhancing potency by exploiting interactions with other regions of the ATP-binding pocket.
-
Diverse Scaffolds: While the simple pyrazole is effective, fused pyrazole systems like pyrazolo[3,4-d]pyrimidines are also common scaffolds in kinase inhibitor design.
Comparative Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Compound 6 (Aurora A inhibitor) | Aurora A | 160 |
| Compound 7 (Aurora A/B inhibitor) | Aurora A / Aurora B | 28.9 / 2.2 |
| Compound 16 (Chk2 inhibitor) | Chk2 | 48.4 |
| Compound 17 (Chk2 inhibitor) | Chk2 | 17.9 |
Data from a review on pyrazole-based kinase inhibitors.[24]
Experimental Protocol: JNK-1 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against JNK-1 kinase using an ADP-Glo™ assay.[25][26][27][28]
1. Reagent Preparation:
- Dilute recombinant JNK-1 enzyme, the substrate (e.g., ATF2), and ATP in a kinase buffer.
- Prepare serial dilutions of the test compounds in the kinase buffer.
2. Kinase Reaction:
- In a 384-well plate, add the test compound or vehicle control.
- Add the JNK-1 enzyme.
- Initiate the reaction by adding the substrate/ATP mix.
- Incubate at room temperature for a defined period (e.g., 60 minutes).
3. ADP Detection:
- Add ADP-Glo™ Reagent to deplete the remaining ATP.
- Incubate at room temperature for approximately 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for about 30 minutes.
4. Data Measurement and Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each compound concentration.
- Plot the data and determine the IC50 value.
Modulating the Endocannabinoid System: Pyrazole-Based FAAH Inhibitors
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[29] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Pyrazole-containing compounds have been developed as potent and selective FAAH inhibitors.[22][30]
Key SAR Insights for Pyrazole-Based FAAH Inhibitors:
-
Carbamate Warhead: Many pyrazole-based FAAH inhibitors feature a carbamate group that acts as a reversible covalent inhibitor by acylating the active site serine nucleophile of FAAH.
-
Lipophilic Groups for Binding: The pyrazole ring and associated lipophilic groups contribute to binding within the hydrophobic active site of FAAH.
-
Structural Modifications for Potency and Selectivity: Modifications to the pyrazole ring and the carbamate moiety can significantly impact potency and selectivity against other serine hydrolases.
Comparative Activity of Pyrazole-Based FAAH Inhibitors
| Compound | hFAAH IC50 (nM) |
| Compound 22 (pyrazole phenylcyclohexylcarbamate) | 11 |
| URB597 (non-pyrazole carbamate inhibitor) | 4.6 |
| Faah-IN-5 | 10.5 |
Data compiled from multiple sources for illustrative comparison.[2][20][29]
Experimental Protocol: FAAH Activity Assay
This protocol describes a fluorometric assay for measuring FAAH activity.[2][6][13][19]
1. Sample Preparation:
- Prepare cell or tissue lysates containing FAAH.
- Determine the protein concentration of the lysates.
2. Assay Procedure:
- In a 96-well plate, add the cell lysate.
- Add various concentrations of the test compound or vehicle control.
- Pre-incubate to allow for inhibitor binding.
- Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).
3. Fluorescence Measurement:
- Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) using a fluorescence plate reader.
4. Data Analysis:
- Calculate the rate of the enzymatic reaction.
- Determine the percentage of inhibition for each compound concentration.
- Plot the data and calculate the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SAR of Pyrazole-Based COX-2 Inhibitors.
Caption: General In Vitro Enzyme Inhibition Assay Workflow.
Conclusion
The pyrazole scaffold is undeniably a privileged structure in drug discovery, providing a versatile platform for the development of highly potent and selective drugs. The examples of Celecoxib, Sildenafil, Rimonabant, and various kinase and FAAH inhibitors highlight the adaptability of the pyrazole core and the critical role of its substituents in defining pharmacological activity. A thorough understanding of the SAR for these and other pyrazole-containing drugs is essential for the rational design of new chemical entities with improved efficacy, selectivity, and safety profiles. The experimental protocols provided herein serve as a foundation for researchers to evaluate the activity of novel pyrazole derivatives and to further explore the vast therapeutic potential of this remarkable heterocyclic ring system.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Exploring the first Rimonabant analog-opioid peptide hybrid compound, as bivalent ligand for CB1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. egrove.olemiss.edu [egrove.olemiss.edu]
- 23. assaygenie.com [assaygenie.com]
- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Esters
For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel anti-inflammatory agents. This guide provides an in-depth comparison of the anti-inflammatory activity of various pyrazole esters, supported by experimental data and detailed protocols. We will explore the causal relationships behind experimental choices and the structural nuances that dictate the efficacy of these compounds.
The Rationale for Pyrazole Esters in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective inhibition of COX-2, which is primarily expressed at sites of inflammation, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2]
Pyrazole derivatives have gained significant attention for their potent anti-inflammatory properties, with celecoxib being a well-known COX-2 selective inhibitor.[3] The esterification of pyrazole derivatives is a common medicinal chemistry strategy to modulate their physicochemical properties, such as lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their therapeutic efficacy and safety.[4]
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism by which pyrazole esters exert their anti-inflammatory effect is through the inhibition of the COX enzymes. By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
Figure 1: Mechanism of action of pyrazole esters in the cyclooxygenase pathway.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of pyrazole esters is significantly influenced by the nature and position of substituents on the pyrazole ring and the ester moiety. The following table summarizes the in vivo anti-inflammatory activity of a selection of pyrazole ester derivatives from the literature, primarily evaluated using the carrageenan-induced paw edema model in rats.
| Compound ID | R1 (at N1 of pyrazole) | R2 (at C3 of pyrazole) | R3 (at C5 of pyrazole) | Ester Group | % Edema Inhibition (at 3h) | Reference |
| 15c | 4-Fluorophenyl | 4-Methoxyphenyl | H | Phenoxyacetic acid ethyl ester | 78.5 | [5] |
| 15d | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | H | Phenoxyacetic acid ethyl ester | 75.2 | [5] |
| 15h | 4-Fluorophenyl | 4-Bromophenyl | H | Phenoxyacetic acid ethyl ester | 72.8 | [5] |
| 19d | 4-Fluorophenyl | 4-Methoxyphenyl | 4-Chlorophenyl | Phenylacetic acid ethyl ester | 70.1 | [5] |
| 4c | Phenyl | Methylsulfanyl | Benzoylamino | Ethyl ester | 68.2 | [6][7] |
| Indomethacin | - | - | - | - | 72.5 | [6][7] |
| Celecoxib | - | - | - | - | 75.8 | [5] |
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution at the N1-phenyl ring: The presence of a 4-fluorophenyl group at the N1 position of the pyrazole ring is a common feature in many potent anti-inflammatory pyrazole derivatives, contributing to enhanced binding affinity with the COX-2 enzyme.[5]
-
Substitution at the C3-phenyl ring: Electron-donating groups, such as a methoxy group, on the C3-phenyl ring appear to enhance anti-inflammatory activity, as seen in compound 15c .[5]
-
Ester Moiety: The nature of the ester group plays a crucial role. The phenoxyacetic acid ethyl ester moiety in compounds 15c , 15d , and 15h demonstrates significant anti-inflammatory efficacy.[5]
-
Substitution at the C5 position: While many potent derivatives are unsubstituted at C5, the introduction of a benzoylamino group in compound 4c still results in considerable anti-inflammatory activity.[6][7]
Experimental Protocols for Evaluating Anti-inflammatory Activity
To ensure the trustworthiness and reproducibility of the findings, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed methodologies for the key in vivo and in vitro assays used to assess the anti-inflammatory activity of pyrazole esters.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating acute inflammation. The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response, which can be quantified by measuring the increase in paw volume.
Experimental Workflow:
Figure 2: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: The animals are fasted overnight with free access to water.
-
Grouping: The rats are randomly divided into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups for each pyrazole ester.
-
Dosing: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of the pyrazole esters in inhibiting the COX enzymes. The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is a key parameter obtained from this assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of COX-1 and COX-2 enzymes. The test compounds and reference inhibitors (e.g., celecoxib, indomethacin) are dissolved in DMSO to prepare stock solutions, which are then serially diluted.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Then, add the different concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion and Future Directions
The comparative analysis of different pyrazole esters reveals that subtle structural modifications can significantly impact their anti-inflammatory activity. The presence of specific substituents at the N1 and C3 positions of the pyrazole ring, coupled with an appropriate ester moiety, is crucial for potent and selective COX-2 inhibition. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of novel pyrazole ester derivatives.
Future research in this area should focus on synthesizing and evaluating a broader range of pyrazole esters with diverse ester functionalities to further elucidate the structure-activity relationships. Additionally, comprehensive ADME and toxicology studies are essential to identify lead compounds with optimal therapeutic profiles for further development as safe and effective anti-inflammatory drugs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Rigorous Validation of Enzyme Inhibition Assays for Pyrazole Derivatives
Introduction: The Double-Edged Sword of the Pyrazole Scaffold
In the landscape of modern drug discovery, the pyrazole ring is a quintessential "privileged scaffold."[1] Its unique chemical properties and versatile structure have made it a cornerstone in the design of inhibitors targeting a vast array of enzymes, from kinases and topoisomerases to carbonic anhydrases.[2][3][4][5] This versatility, however, is a double-edged sword. The very features that make pyrazole derivatives potent inhibitors also necessitate an exceptionally high standard of assay validation. Without a rigorously validated and self-interrogating assay system, researchers risk generating misleading Structure-Activity Relationship (SAR) data, pursuing false positives, and investing significant resources into candidates doomed to fail.[6][7]
This guide provides a comprehensive framework for developing and validating enzyme inhibition assays tailored to pyrazole derivatives. Moving beyond a simple checklist of steps, we will explore the causality behind each experimental choice, ensuring that every protocol is a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to generate data that is not only accurate but also mechanistically insightful and unequivocally trustworthy.
Chapter 1: Foundational Principles of Inhibition Kinetics
Before embarking on assay development, a firm grasp of enzyme inhibition mechanisms is paramount. This understanding informs every subsequent step, from assay design to data interpretation. An inhibitor's mechanism of action (MOA) is critical, as it dictates how its potency will be affected by physiological conditions, such as substrate concentration.[7][8] For instance, a competitive inhibitor's efficacy can be overcome by a buildup of the natural substrate in vivo, a crucial consideration for therapeutic development.[8]
The primary modes of reversible enzyme inhibition are distinguished by how the inhibitor (I) interacts with the enzyme (E) and the enzyme-substrate (ES) complex.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme, typically at the active site, directly competing with the substrate (S).[8]
-
Noncompetitive Inhibition: The inhibitor binds with equal affinity to both the free enzyme and the enzyme-substrate complex, at a site distinct from the substrate-binding site (an allosteric site).[8]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex. This mode of inhibition can become more potent as substrate concentration increases.[8]
-
Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with unequal affinity.
These distinct mechanisms can be visualized to clarify their relationships.
A critical distinction must also be made between IC50 and Kᵢ values. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is highly dependent on substrate concentration.[9] The Kᵢ (Inhibition Constant) , however, is a true dissociation constant for the enzyme-inhibitor complex and is independent of substrate concentration, making it a more universal measure of inhibitor potency.[9] The Cheng-Prusoff equation is often used to convert an IC50 value to a Kᵢ.[9]
Chapter 2: Comparison of Assay Formats for Pyrazole Inhibitor Screening
The choice of assay format is a foundational decision that impacts sensitivity, throughput, and susceptibility to artifacts. The three most common formats each present a unique set of advantages and disadvantages that must be weighed in the context of screening pyrazole derivatives.
| Assay Format | Principle | Advantages | Disadvantages & Common Artifacts |
| Spectrophotometric (Colorimetric) | Measures the change in absorbance of light as a substrate is converted to a colored product.[10] | Cost-effective, widely available equipment, straightforward protocol. | Lower sensitivity, potential for interference from colored pyrazole derivatives, susceptibility to artifacts from contaminants in coupling enzymes.[11] |
| Fluorometric | Measures the change in fluorescence as a substrate is converted to a fluorescent product. | High sensitivity, wider dynamic range than absorbance assays. | Potential for interference from autofluorescent pyrazole derivatives, inner filter effects at high compound concentrations. |
| Luminescent | Measures the emission of light generated from an enzymatic reaction, often coupled to a luciferase system. | Highest sensitivity, low background signal, less susceptible to color/fluorescence interference. | Higher reagent cost, potential for direct inhibition of the coupling enzyme (e.g., luciferase) by test compounds. |
Expert Insight: For initial high-throughput screening (HTS) of a large pyrazole library, a luminescent or highly sensitive fluorometric assay is often preferred to minimize false negatives. However, for detailed mechanistic studies, a well-validated spectrophotometric assay can be robust and cost-effective, provided proper controls are in place to rule out compound interference.[10][11]
Chapter 3: The Core Validation Workflow: A Self-Interrogating System
A robust validation protocol is not a linear path but a logical, iterative process designed to systematically eliminate ambiguity and build confidence in the results. Each step is designed to answer a critical question about the inhibitor's interaction with the enzyme and the assay system itself.
Step 1: Initial IC50 Determination
The goal is to accurately quantify the inhibitor's potency. This is more than just finding the 50% inhibition point; it's about generating a reliable, reproducible curve.
Experimental Protocol: IC50 Determination by Fluorometric Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0).
-
Enzyme Stock: Dilute the target enzyme to a working concentration in assay buffer. The concentration should be chosen to yield a linear reaction rate within the desired assay time.
-
Substrate Stock: Prepare a stock solution of a fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4) in an appropriate solvent.[12]
-
Inhibitor Stock: Prepare a high-concentration stock (e.g., 10 mM) of the pyrazole derivative in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Serial Dilution: Perform a serial dilution of the pyrazole inhibitor stock in DMSO to create a 10-point concentration range. Then, dilute these into the assay buffer.
-
Controls: Include positive control wells (a known inhibitor) and negative control wells (DMSO vehicle only).[12]
-
Plate Layout: Add 25 µL of the diluted test compounds to the appropriate wells.
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates to the DMSO control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][13]
-
Step 2: Ruling Out Assay Artifacts
Many pyrazole derivatives can interfere with assay signals, leading to "false positive" hits. It is crucial to identify these artifacts early.
-
Causality: A compound that is colored or autofluorescent can absorb or emit light at the same wavelength as the assay readout, mimicking inhibition. Similarly, compounds can form aggregates that sequester the enzyme, leading to non-specific inhibition.[6]
Experimental Protocol: Artifact Counter-Screen
-
Fluorescence/Absorbance Interference: Run the assay as described above but omit the enzyme. Any change in signal in the presence of the pyrazole compound indicates direct interference with the substrate or the detection method.
-
Aggregation Check: Re-run the IC50 determination in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregation-based inhibitor, the detergent will disrupt the aggregates, and a significant rightward shift (increase) in the IC50 value will be observed.
Step 3: Determination of the Mechanism of Action (MOA)
Understanding whether an inhibitor is competitive, noncompetitive, or uncompetitive is vital for predicting its in vivo behavior.[7][8]
Experimental Protocol: MOA Determination
-
Matrix Experiment: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied. A typical design would use at least 5 substrate concentrations (spanning from 0.5x Kₘ to 10x Kₘ) and at least 5 inhibitor concentrations (spanning the IC50 value).
-
Data Acquisition: Measure the initial reaction velocity for each condition in the matrix.
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk).
-
Competitive: The lines will intersect on the y-axis.
-
Noncompetitive: The lines will intersect on the x-axis.
-
Uncompetitive: The lines will be parallel.
-
Fit the data globally to the appropriate Michaelis-Menten equations for each inhibition model to calculate the Kᵢ.
-
Step 4: Assessing Time-Dependent and Tight-Binding Inhibition
Some inhibitors exhibit more complex behaviors that have profound pharmacological implications.
-
Time-Dependent Inhibition: The inhibitory effect increases with the duration of pre-incubation between the enzyme and inhibitor. This can suggest slow binding or covalent modification.[6]
-
Tight-Binding Inhibition: The inhibitor binds with such high affinity that the IC50 value becomes dependent on the enzyme concentration used in the assay.[8]
Experimental Protocol: Advanced Characterization
-
Time-Dependence: Measure the IC50 value after several different pre-incubation times (e.g., 5, 15, 30, 60 minutes) of the enzyme and inhibitor before adding the substrate. A significant decrease in IC50 with longer pre-incubation time indicates time-dependent inhibition.
-
Tight-Binding: Determine the IC50 of the inhibitor at several different enzyme concentrations. If the IC50 value increases linearly with the enzyme concentration, it indicates tight-binding inhibition.[8]
Chapter 4: Data Synthesis and Reporting
All quantitative data should be summarized in clear, comparative tables to facilitate analysis and decision-making.
Table 1: Example Validation Data for a Hypothetical Pyrazole Derivative (PZ-123)
| Validation Parameter | Experimental Condition | Result | Interpretation |
| IC50 | [Substrate] = Kₘ | 50 nM | Potent inhibitor. |
| Artifact Screen | No enzyme present | No signal change | Not an interfering compound. |
| Aggregation Screen | + 0.01% Triton X-100 | IC50 = 65 nM | Not an aggregator (minor IC50 shift). |
| MOA Study | Varied [Substrate] | Kᵢ = 25 nM; Competitive | Binds to the active site. Efficacy may be reduced by high substrate levels in vivo. |
| Time-Dependence | 60 min pre-incubation | IC50 = 45 nM | Not time-dependent. |
| Tight-Binding | Varied [Enzyme] | No change in IC50 | Not a tight-binding inhibitor at tested concentrations. |
Conclusion
The validation of enzyme inhibition assays for pyrazole derivatives is a meticulous but essential process. By moving beyond simple IC50 measurements to a comprehensive workflow that interrogates for artifacts, determines the mechanism of action, and assesses for complex inhibitory behaviors, researchers can build a foundation of trust in their data. This rigorous, scientifically-grounded approach ensures that the SAR developed is robust and that the most promising candidates are advanced, ultimately increasing the probability of success in the long and arduous journey of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 11. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are as critical as the experiments themselves. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS No. 93290-12-1), ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to provide clarity and build confidence in your laboratory's waste management practices.
Foundational Step: Hazard Profile & Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; it possesses specific hazards that dictate our procedural choices. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several warnings.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Practical Implication |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion can cause illness. Eating, drinking, or smoking in the lab is strictly prohibited. |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact with skin must be prevented through appropriate gloves and lab attire. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Chemical splash goggles are mandatory to prevent severe eye damage. |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Work must be conducted in a well-ventilated area or chemical fume hood to avoid inhaling dust or aerosols. |
The causality is clear: because the compound is a skin and eye irritant, our protocols must incorporate robust personal protective equipment.[1] Because it is harmful if swallowed and may cause respiratory irritation, our handling procedures must minimize the risk of ingestion and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following PPE is mandatory when handling or disposing of this compound. This is a non-negotiable baseline for ensuring personal safety.
-
Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Hand Protection: Use chemically resistant, impervious gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While handling in a fume hood is the primary engineering control, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator may be necessary.[3]
Waste Characterization and Segregation: The Critical Path
Proper disposal begins with correct waste characterization and segregation. This prevents dangerous chemical reactions within waste containers and ensures compliance with environmental regulations.[5]
-
Waste Classification: this compound must be classified as hazardous chemical waste .
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sink or drain.[5] This is to prevent its release into aquatic environments where its effects are not well-characterized but should be presumed harmful.[6]
-
Segregation:
-
Solid Waste: Keep all solid forms of the chemical and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a separate liquid hazardous waste container.
-
Incompatible Materials: Avoid mixing this waste with incompatible chemicals such as strong oxidizing agents, strong bases, or strong reducing agents to prevent hazardous reactions.[7]
-
Step-by-Step Disposal Protocols
Follow these detailed workflows for collecting waste prior to its final disposal by professionals.
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Preparation: Don all required PPE as detailed in Section 2. Perform all manipulations within a chemical fume hood.
-
Container Selection: Obtain a designated hazardous solid waste container. This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[5]
-
Transfer: Carefully transfer the solid this compound into the waste container, minimizing the generation of dust.[3]
-
Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).
-
Storage: Securely close the container and store it in a designated, well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.
Protocol 4.2: Disposal of Contaminated Labware and Materials
-
Collection: Place all items that have come into direct contact with the compound—including gloves, weighing boats, contaminated paper towels, and pipette tips—into the same designated solid hazardous waste container used for the pure solid.[5]
-
Segregation: Do not mix this contaminated waste with regular laboratory trash.
-
Closure and Storage: Once the container is full (no more than 90%), seal and store it as described in Protocol 4.1.
Protocol 4.3: Disposal of Solutions
-
Container Selection: Use a designated, leak-proof container for hazardous liquid waste, typically glass or HDPE.[5] Ensure the container is compatible with the solvent used.
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[5]
-
Transfer: Carefully pour the solution into the waste container in a chemical fume hood.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent used (e.g., "in DMSO"), the approximate concentration, and the associated hazard warnings.
-
Storage: Securely cap the container and place it in secondary containment (e.g., a chemical-resistant tray) in the designated satellite accumulation area.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Containment: For a solid spill, gently cover the material with a plastic sheet to minimize dust.[3] For a liquid spill, contain it with an inert absorbent material like vermiculite or sand.
-
Cleanup: Carefully sweep up the solid material or absorbed liquid using non-sparking tools and place it into a designated hazardous waste container for disposal.[4][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Disposal decision workflow for this compound.
Final Step: Professional Disposal
The culmination of these procedures is the transfer of waste to qualified professionals. All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][8] These entities are equipped to handle, transport, and process chemical waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This final, crucial step ensures that the waste is managed in an environmentally sound and compliant manner, completing the chain of custody and fulfilling our professional responsibility.
References
- 1. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. pwaste.com [pwaste.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Introduction
Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a heterocyclic building block frequently employed in medicinal chemistry and drug development. While invaluable in synthesis, its chemical nature as an aromatic aldehyde and pyrazole derivative necessitates a robust understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that researchers are protected by a system that is both effective and practical for daily laboratory operations.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the "why" behind each piece of PPE is critical for consistent and correct usage. The selection of protective equipment is not arbitrary; it is a direct response to the specific toxicological and physical hazards posed by a chemical. For this compound, the primary hazards identified in its Safety Data Sheet (SDS) and aggregated toxicological data are:
-
Skin Irritation (Category 2): The compound is known to cause skin irritation upon contact.[1][2][3][4] This necessitates a reliable barrier to prevent direct exposure to the skin during all handling procedures.
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause significant irritation.[1][2][3][4] The eyes are particularly vulnerable, and protection against splashes, mists, or solid particulates is mandatory.
-
Respiratory Tract Irritation (Category 3): Inhalation of the dust or aerosols of this compound may lead to irritation of the respiratory system.[2][3][4] This hazard underscores the importance of controlling airborne particulates and ensuring adequate ventilation.
-
Potential Oral Toxicity (Category 4): The compound may be harmful if swallowed.[3][4][5] While direct ingestion is unlikely in a lab setting, this hazard highlights the importance of preventing hand-to-mouth contamination through proper hygiene and glove-wearing protocols.
These hazards collectively demand a multi-faceted PPE approach that shields the eyes, skin, and respiratory system.
Core PPE Directives: Your Essential Armor
Based on the identified risks, the following PPE is mandated for all handling of this compound.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation risk, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, wear chemical splash goggles that meet the ANSI Z87.1 standard (in the U.S.) or EN166 (in Europe).[1][6][7] Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, dust, and vapors.[7]
-
Elevated Risk Scenarios: When handling larger volumes (>50 mL) or performing operations with a higher risk of splashing or pressure changes (e.g., heating, vacuum filtration), a face shield must be worn in addition to chemical splash goggles.[7][8][9] The face shield provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To counter the risk of skin irritation, appropriate gloves are essential.
-
Glove Selection: Disposable nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals, including this compound.[8] They offer a good balance of chemical resistance and dexterity. Always inspect gloves for tears or pinholes before use.
-
Protocol for Use: Never reuse disposable gloves. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair.[2] Contaminated gloves should be disposed of as hazardous waste. For prolonged tasks, consider double-gloving.
Body Protection: Shielding from Incidental Contact
Your personal clothing is not considered protective equipment. A laboratory coat is the minimum requirement for body protection.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn at all times.[9] This provides a removable barrier in the event of a spill.
-
Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[8][9] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin if they ignite.[8]
Respiratory Protection: Maintaining Air Quality
The primary method for mitigating respiratory irritation is through engineering controls.
-
Engineering Controls: Always handle solid this compound inside a certified chemical fume hood to minimize the inhalation of dust.[4][6] This is the most effective way to control airborne concentrations.
-
Respirator Use: If engineering controls are not available or are insufficient to control airborne dust (a rare circumstance in a modern lab), respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100 filter) must be used.[1] All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[1][6]
Operational and Disposal Plans
A Tiered Approach to PPE Application
The specific tasks you perform dictate the precise combination of PPE required. This table provides a clear, at-a-glance guide for common laboratory operations.
| Operation | Scale | Minimum Required PPE | Rationale |
| Weighing Solid | < 10 g | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Protects against dust inhalation (in fume hood), eye contact, and skin irritation during transfer. |
| Solution Preparation | < 100 mL | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Standard protection for handling solutions with a low splash risk. |
| Reaction Setup/Workup | > 100 mL | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | Increased volume elevates splash risk, justifying enhanced eye, face, and hand protection. |
| Large-Scale Transfer | > 1 L | Double Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield | Large volumes require maximum protection against significant splashes and spills. |
| Spill Cleanup | Any | Refer to SDS; typically includes Nitrile Gloves, Goggles, and potential respirator use depending on spill size and location. | Spills present a high exposure risk; PPE must be sufficient to manage the hazard safely. |
Procedural Discipline: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove technique to avoid touching the outside with bare skin.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Wash Hands: Always wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
-
Contaminated PPE: All disposable PPE that has come into contact with this compound (e.g., gloves, wipes) must be disposed of in a designated hazardous waste container.[1]
-
Chemical Waste: Dispose of the chemical and any solutions containing it in accordance with local, state, and federal regulations.[1][10] This typically involves collection in a clearly labeled, sealed hazardous waste container for pickup by environmental health and safety personnel.
Visualized Workflow: PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
A disciplined and informed approach to Personal Protective Equipment is fundamental to a safe and productive research environment. For a compound like this compound, with its defined irritation hazards, the protocols outlined in this guide serve as a critical barrier to exposure. By understanding the risks, consistently applying the core PPE directives, and adapting to the specific demands of each experimental task, you build a self-validating system of safety that protects not only yourself but your entire team.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. uah.edu [uah.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
